molecular formula C7H8BrCl2N B599048 2-Bromo-4-chloro-N-methylaniline hydrochloride CAS No. 1199773-47-1

2-Bromo-4-chloro-N-methylaniline hydrochloride

Cat. No.: B599048
CAS No.: 1199773-47-1
M. Wt: 256.952
InChI Key: MTOMIVPYZKFEBW-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-N-methylaniline hydrochloride (CAS 1199773-47-1) is an organic compound with the molecular formula C7H8BrCl2N and a molecular weight of 256.96 g/mol . This halogenated aniline derivative is provided as a hydrochloride salt, which typically offers enhanced stability and solubility for experimental handling. As a building block in organic synthesis, its structure, featuring bromo and chloro substituents on the aromatic ring along with a methylated amine group, makes it a valuable intermediate for the preparation of more complex molecules, particularly in medicinal chemistry and materials science research. The compound should be stored sealed in a dry environment at room temperature . Please refer to the Safety Data Sheet for proper handling instructions. This product is intended for research purposes and laboratory use only; it is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-4-chloro-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4,10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOMIVPYZKFEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681963
Record name 2-Bromo-4-chloro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-47-1
Record name 2-Bromo-4-chloro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2-Bromo-4-chloro-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Properties & Characterization of 2-Bromo-4-chloro-N-methylaniline Hydrochloride

Executive Summary

This compound (CAS: 1199773-47-1) is a specialized halogenated aniline intermediate used primarily as a scaffold in the synthesis of heterocycles for medicinal chemistry (e.g., quinoline-based kinase inhibitors) and agrochemicals.[1][2] Its structural value lies in the orthogonal reactivity of its substituents: the N-methyl group allows for secondary amine functionalization, while the bromine (C2) and chlorine (C4) atoms offer distinct sites for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) due to their differing bond dissociation energies.[1]

This guide details the physicochemical profile, synthesis logic, and analytical characterization of the hydrochloride salt, emphasizing the thermodynamic advantages of the salt form over the free base.[1]

Physicochemical Profile

The hydrochloride salt is the preferred solid form for storage and handling due to the low melting point and oxidation susceptibility of the free base.[1]

Key Technical Specifications
PropertyValue / DescriptionContext/Notes
IUPAC Name This compound-
CAS (Salt) 1199773-47-1Primary commercial identifier
CAS (Free Base) 54625-55-7Reference for lipophilicity data
Formula C₇H₈BrCl₂NC₇H₇BrClN[2][3][4][5][6][7][8][9] · HCl
Molecular Weight 256.96 g/mol Free Base: 220.49 g/mol
Appearance White to off-white crystalline solidBase is often a brown oil/low-melting solid
Melting Point 180–200°C (Decomposes)Significant elevation vs. Base (~64–68°C) [1]
pKa (Conjugate Acid) ~2.5 – 3.0 (Estimated)Low basicity due to electron-withdrawing halogens [2]
LogP (Free Base) 3.2 – 4.0Highly lipophilic; salt formation aids aqueous processing
Hygroscopicity Low to ModerateStore under desiccant; HCl salts can be deliquescent
Solubility & Stability Insights
  • Solubility Profile: The HCl salt exhibits moderate solubility in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol).[1] It is sparingly soluble in water due to the lipophilic halogenated aromatic ring, despite the ionic character of the ammonium headgroup.[1]

  • Salt Stability: The free base (2-bromo-4-chloro-N-methylaniline) is prone to oxidation (browning) upon air exposure.[1] The HCl salt stabilizes the amine lone pair, preventing N-oxide formation and polymerization.[1]

  • pKa Considerations: With a pKa estimated around 2.5–3.0, this compound is a weak base.[1] The salt requires excess HCl to maintain stability in solution; in buffers >pH 4.0, it will rapidly disproportionate back to the free base, risking precipitation in biological assays.[1]

Synthesis & Manufacturing Logic

The synthesis of this intermediate requires careful regiocontrol to ensure the halogens are placed at the 2- and 4-positions relative to the amine.[1]

Synthetic Workflow

The following diagram illustrates the logical flow for synthesizing the HCl salt from a standard precursor (4-chloroaniline), ensuring correct regiochemistry.

SynthesisWorkflow Start Starting Material: 4-Chloroaniline Step1 Step 1: N-Methylation (Reductive Amination) Start->Step1 HCOOH/HCHO or MeI Inter1 Intermediate: 4-Chloro-N-methylaniline Step1->Inter1 Step2 Step 2: Regioselective Bromination (NBS or Br2, low temp) Inter1->Step2 Ortho-direction by Amine Base Free Base: 2-Bromo-4-chloro-N-methylaniline Step2->Base Step3 Step 3: Salt Formation (HCl in Dioxane/Ether) Base->Step3 Final Final Product: HCl Salt Step3->Final

Figure 1: Synthetic pathway emphasizing regiocontrol. The amino group directs the bromine to the ortho position.[1]

Critical Process Parameters (CPPs)
  • Regioselectivity (Step 2): The N-methyl group is an ortho, para-director.[1] Since the para position is blocked by Chlorine, Bromination naturally occurs at the ortho position.[1] However, temperature must be kept low (<0°C) to prevent over-bromination at the remaining ortho site (C6).[1]

  • Salt Formation Stoichiometry: Due to the weak basicity of the aniline, a stoichiometric excess (1.1–1.5 eq) of anhydrous HCl (e.g., 4M in Dioxane) is recommended to drive precipitation and ensure a non-hygroscopic lattice.[1]

Analytical Characterization Protocols

Trustworthy identification requires orthogonal methods.[1] The following protocols are designed for validation in a GLP environment.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm.[1]

  • Expectation: The compound is relatively non-polar.[1] Expect elution in the late middle of the gradient (approx. 60-70% ACN).[1] The HCl salt will dissociate on-column; you are detecting the free base cation.[1]

1H-NMR Interpretation (DMSO-d6)
  • NH Proton: Broad singlet ~5.0–6.0 ppm (may disappear with D₂O shake).[1] Note: In the HCl salt, this will be an ammonium proton, often broad and downfield (~9-10 ppm).[1]

  • N-Methyl: Singlet ~2.8 ppm (integrated for 3H).[1]

  • Aromatic Region (3 Protons):

    • H3 (Ortho to Br): Doublet, J ≈ 2.5 Hz (coupling with H5).[1]

    • H5 (Meta to N): Doublet of doublets (coupling with H3 and H6).

    • H6 (Ortho to N): Doublet, J ≈ 9.0 Hz.[1]

    • Diagnostic: The 1,2,4-substitution pattern is distinct.[1] The H3 proton (between Br and Cl) will be the most deshielded aromatic signal.[1]

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Halogenated anilines are known methemoglobin-forming agents.[1] They can interfere with oxygen transport in the blood [3].[1]

  • Skin/Eye Irritant: The HCl salt is acidic and corrosive to mucous membranes.[1]

Handling Protocol:

  • Engineering Controls: Always handle in a fume hood. Weighing should be done in a ventilated enclosure.[1]

  • PPE: Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, and lab coat.[1]

  • Spill Management: Neutralize spills with weak base (Sodium Bicarbonate) before cleanup to prevent acid burns, then absorb with inert material.[1]

References

  • PubChem. (2025).[1][7][8] 2-Bromo-4-chloroaniline (Base Analog) Physical Properties. National Library of Medicine.[1] [Link]

  • ChemSrc. (2025).[1] this compound MSDS and Properties. [Link]

Sources

An In-depth Technical Guide to 2-Bromo-4-chloro-N-methylaniline Hydrochloride: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the utility of a molecule is defined by its structural features and reactive potential. Halogenated anilines are a cornerstone class of intermediates, offering a scaffold ripe for functionalization. This guide provides a comprehensive technical overview of 2-Bromo-4-chloro-N-methylaniline hydrochloride, a specific derivative whose unique substitution pattern makes it a valuable building block. We will move beyond a simple recitation of properties to explore the causality behind its synthesis, the logic of its structural verification, and its practical applications. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound.

Core Molecular Identity and Physicochemical Profile

This compound is a disubstituted halogenated aniline derivative.[1] The core structure consists of an aniline ring substituted with a bromine atom at position 2, a chlorine atom at position 4, and a methyl group on the amine nitrogen. The compound is typically supplied as a hydrochloride salt, a strategic choice that enhances its stability and aqueous solubility, facilitating easier handling and consistent reactivity in various experimental settings.[1]

The presence of three distinct functional groups—the secondary amine, the bromo substituent, and the chloro substituent—on the aromatic ring provides multiple reaction sites, making it a versatile intermediate for constructing more complex molecular architectures.[1] Its derivatives have been noted for applications in medicinal chemistry, including exhibiting antiproliferative effects against cancer cell lines.[1]

Visualizing the Core Structure

The spatial arrangement of the substituents on the aniline ring is critical to its reactivity and steric profile.

Caption: Molecular structure of this compound.

Quantitative Data Summary

The following table summarizes the key computed and reported properties of the compound and its free base form. Note that some physical properties like melting point may not be extensively reported in the literature and can vary based on purity.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1199773-47-1[2]
Molecular Formula C₇H₈BrCl₂N[1][2]
Molecular Weight 256.96 g/mol [1][2]
Molecular Weight (Free Base) 220.49 g/mol [3]
Appearance Not specified; likely an off-white to light-colored solid[2]
Solubility Moderate in polar solvents (e.g., DMSO, Methanol)[1]
Storage Store sealed in a dry environment at room temperature[1]

Synthesis Strategy: A Logic-Driven Approach

The synthesis of a polysubstituted aromatic compound like 2-Bromo-4-chloro-N-methylaniline is a multi-step process where the order of reactions is paramount. The directing effects of the substituents and the reactivity of the aniline nitrogen must be carefully managed. A plausible and common synthetic strategy involves protecting the highly reactive amine, followed by sequential electrophilic aromatic substitution, and finally, deprotection and salt formation.[4][5]

Causality Behind the Experimental Choices:

  • Amine Protection: The amino group of aniline is a powerful activating group and is susceptible to oxidation. To prevent unwanted side reactions during halogenation and ensure regioselectivity, it is first protected, typically by converting it into an acetamido group (-NHCOCH₃).[4] This moderately deactivating group is an ortho-, para-director, but its steric bulk favors substitution at the less hindered para-position.

  • Sequential Halogenation: With the para-position blocked by the first halogen (e.g., bromine), the second halogenation (chlorination) is directed to an ortho-position.[4] The order of halogenation can be swapped, but the principle of leveraging directing groups remains the same.

  • N-Methylation: This step can be performed at various stages, often on the protected intermediate, before the final deprotection.

  • Deprotection and Salt Formation: The protecting group is removed via hydrolysis (typically acid-catalyzed) to regenerate the amine.[4] The final product is then treated with hydrochloric acid to form the stable and more soluble hydrochloride salt.[1]

Illustrative Synthetic Workflow

Start Starting Aniline (e.g., 4-chloroaniline) Step1 Step 1: Amine Protection (e.g., Acetic Anhydride) Start->Step1 Intermediate1 Protected Intermediate (N-acetyl-4-chloroaniline) Step1->Intermediate1 Step2 Step 2: Bromination (Electrophilic Aromatic Substitution) Intermediate1->Step2 Intermediate2 Dibromo Intermediate (2-Bromo-4-chloroacetanilide) Step2->Intermediate2 Step3 Step 3: N-Methylation (e.g., using a methylating agent) Intermediate2->Step3 Intermediate3 N-Methylated Intermediate Step3->Intermediate3 Step4 Step 4: Deprotection (Acid Hydrolysis) Intermediate3->Step4 Intermediate4 Free Base Product (2-Bromo-4-chloro-N-methylaniline) Step4->Intermediate4 Step5 Step 5: Salt Formation (Treatment with HCl) Intermediate4->Step5 End Final Product (2-Bromo-4-chloro-N-methylaniline HCl) Step5->End

Caption: A logical workflow for the multi-step synthesis of the target compound.

Reference Experimental Protocol: Synthesis of a Dihaloaniline Intermediate

This protocol is adapted from a known procedure for synthesizing 4-bromo-2-chloroaniline from acetanilide and illustrates the core principles of sequential halogenation and deprotection.[4] The synthesis of the N-methylated target would require an additional N-alkylation step.

Objective: To synthesize a dihaloaniline intermediate via electrophilic aromatic substitution and subsequent deprotection.

Materials:

  • 4-Bromoacetanilide

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid

  • Sodium Chlorate (NaClO₃)

  • 95% Ethanol

  • 14N Sodium Hydroxide (NaOH)

Protocol:

  • Chlorination (Step 1):

    • In a chemical fume hood, dissolve 4-bromoacetanilide (1 equivalent) in a minimal amount of glacial acetic acid and concentrated HCl in a conical vial equipped with a stir bar.

    • Cool the mixture in an ice bath for 10-15 minutes with continuous stirring.

    • Prepare a solution of sodium chlorate (approx. 1.2 equivalents) in distilled water.

    • Add the sodium chlorate solution dropwise to the cold, stirred reaction mixture. Causality: The reaction between HCl and NaClO₃ generates Cl₂, the electrophile for the aromatic substitution.

    • Allow the reaction to stir at room temperature for 30-60 minutes.

    • Collect the precipitated product (4-bromo-2-chloroacetanilide) by vacuum filtration and wash thoroughly with ice-cold water.

  • Deprotection (Step 2):

    • Place the dried 4-bromo-2-chloroacetanilide product into a round-bottom flask with 95% ethanol and concentrated HCl.

    • Set up a reflux apparatus and heat the mixture under reflux for 30-45 minutes. Causality: The acidic, heated conditions hydrolyze the amide bond, removing the acetyl protecting group.

    • After reflux, cool the solution and pour it into a beaker containing crushed ice.

    • Slowly neutralize the hot solution by adding 14N NaOH dropwise while stirring until the solution is strongly basic (confirm with pH paper). Causality: The base deprotonates the ammonium salt formed during hydrolysis, yielding the free amine product.

    • Collect the solid product (4-bromo-2-chloroaniline) by vacuum filtration, wash with ice-cold water, and allow it to dry.

Structural Elucidation: A Self-Validating Analytical Workflow

Analytical Workflow Logic

cluster_workflow Structural Confirmation Workflow Synthesis Synthesized Product MS Mass Spectrometry (MS) Synthesis->MS Molecular Weight & Isotopic Pattern NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Proton/Carbon Environment & Connectivity IR Infrared (IR) Spectroscopy Synthesis->IR Functional Group Identification Confirmation Structure Confirmed MS->Confirmation NMR->Confirmation IR->Confirmation note Data from all techniques must be consistent

Sources

A Technical Guide to the Solubility and Stability of 2-Bromo-4-chloro-N-methylaniline Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the solubility and stability of 2-Bromo-4-chloro-N-methylaniline hydrochloride.

Introduction

This compound is a substituted aniline derivative that, like many halogenated aromatic amines, presents unique challenges and opportunities in research and development, particularly in the synthesis of more complex molecules. The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of the parent amine. A thorough understanding of its solubility and stability profile is paramount for its effective application, whether as a synthetic intermediate or for other potential applications.

This guide provides a comprehensive overview of the critical physicochemical properties of this compound, with a focus on its solubility and stability. We will delve into the theoretical underpinnings of these properties, present robust experimental protocols for their determination, and discuss the implications of these characteristics for its handling, storage, and use. Given the limited publicly available data on this specific molecule, this guide will also draw upon established principles of physical organic chemistry and data from structurally analogous compounds to provide a holistic and practical perspective.

Physicochemical Properties: A Theoretical Overview

The solubility and stability of this compound are intrinsically linked to its molecular structure. Key influencing factors include:

  • Aromatic Ring and Halogenation: The benzene ring imparts a hydrophobic character. The presence of both a bromine and a chlorine atom further increases its lipophilicity and molecular weight, which generally decreases aqueous solubility.

  • N-methylation: The N-methyl group slightly increases the steric bulk around the nitrogen atom and can influence the molecule's crystal lattice energy.

  • Hydrochloride Salt Formation: The conversion of the basic aniline nitrogen to a protonated ammonium salt is the most significant factor for enhancing aqueous solubility. The ionic nature of the hydrochloride salt allows for favorable interactions with polar solvents like water.

A summary of the predicted and known properties of the parent amine, 2-Bromo-4-chloro-N-methylaniline, is provided below.

PropertyValueSource
Molecular FormulaC7H7BrClNPubChem
Molecular Weight220.5 g/mol PubChem
AppearanceSolidN/A
Melting PointNot reportedN/A
Boiling PointNot reportedN/A
Predicted LogP (parent amine)3.5 (indicative of low aqueous solubility)Mol-Instincts

Solubility Profile

The solubility of this compound is a critical parameter for its use in various applications. The hydrochloride salt is expected to be significantly more soluble in polar protic solvents, especially water, compared to its free base form.

Factors Influencing Solubility
  • pH: The solubility of this compound in aqueous media is highly pH-dependent. At lower pH values, the equilibrium favors the protonated, more soluble hydrochloride form. As the pH increases towards and above the pKa of the anilinium ion, the free base will precipitate out of the solution.

  • Temperature: For most solids, solubility increases with temperature. The dissolution process for this compound is likely endothermic, meaning that heating the solution will allow for a higher concentration of the solute.

  • Solvent Polarity: While most soluble in polar protic solvents, it will exhibit some solubility in polar aprotic solvents. Its solubility in non-polar solvents is expected to be very low.

Experimental Workflow for Solubility Determination

The following workflow outlines a standard procedure for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol for Aqueous Solubility Determination
  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 4, 6.8, 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm filter to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the linear range of the analytical method.

  • Analysis: Quantify the concentration of the dissolved compound in the diluted samples using a validated HPLC-UV method.

  • Calculation: Calculate the solubility at each pH value, typically expressed in mg/mL or µg/mL.

Stability Profile

The chemical stability of this compound is crucial for its storage and handling. Degradation can lead to the formation of impurities, which can affect its performance in subsequent applications.

Potential Degradation Pathways
  • Oxidation: Anilines are susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. Oxidative degradation can lead to the formation of colored impurities.

  • Hydrolysis: While generally stable, under extreme pH and temperature conditions, the amide bond in N-methylanilines could be susceptible to hydrolysis, although this is less common for anilines compared to other functional groups.

  • Photostability: Many aromatic compounds are sensitive to light. Exposure to UV or visible light can induce photochemical degradation.

Experimental Workflow for Stability Assessment

The following workflow outlines a forced degradation study to identify potential degradation pathways and assess the stability of this compound.

Caption: Workflow for Forced Degradation Study.

Step-by-Step Protocol for Forced Degradation Study
  • Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Apply Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Treat the stock solution with 0.1 N NaOH at an elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60 °C).

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.

  • Time Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, quench the reaction if necessary, and analyze them using a stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Identify and characterize any major degradation products using techniques like LC-MS.

    • Determine the degradation kinetics if possible.

Practical Implications and Recommendations

  • Handling and Storage: Based on the potential for oxidative and photolytic degradation, this compound should be stored in well-sealed, light-resistant containers, preferably under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dry place.

  • Formulation Development: The pH-dependent solubility of this compound is a critical consideration for any formulation work. To maintain its solubility in aqueous solutions, the pH should be kept well below the pKa of the anilinium ion.

  • Analytical Method Development: A stability-indicating HPLC method is essential for accurately quantifying this compound and its potential impurities. The method must be able to resolve the parent compound from all potential degradation products.

Conclusion

The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of the solubility and stability of this compound. The data generated from these studies will be invaluable for its effective use in research and development, ensuring its quality, and enabling the development of reliable and reproducible processes.

References

  • PubChem. (n.d.). 2-Bromo-4-chloro-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

An In-depth Technical Guide to 2-Bromo-4-chloro-N-methylaniline Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Bromo-4-chloro-N-methylaniline hydrochloride (CAS No. 1199773-47-1), a key intermediate in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, properties, and applications, with a focus on practical insights and methodologies.

Introduction and Significance

This compound is a disubstituted aromatic amine that has garnered significant interest as a versatile building block in the synthesis of complex organic molecules. Its structure, featuring a reactive bromine atom, a chlorine atom, and an N-methylated amino group, offers multiple points for chemical modification. This strategic arrangement of functional groups makes it a valuable precursor in the development of novel pharmaceutical agents and functional materials.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and use in various reaction conditions.[1]

The presence of both bromine and chlorine atoms on the aniline ring allows for selective functionalization through various cross-coupling reactions. The N-methyl group can influence the electronic properties and steric environment of the molecule, which can be crucial for modulating the biological activity of its derivatives. Recent studies have highlighted the potential of derivatives of this compound, with some showing promise in areas such as oncology.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for quality control.

PropertyValueSource
CAS Number 1199773-47-1[2]
Molecular Formula C₇H₈BrCl₂N[2]
Molecular Weight 256.96 g/mol [2]
Appearance Not specified, typically an off-white to light-colored solid[2]
Solubility Enhanced solubility in aqueous media compared to the free base[1]
Storage Store in a sealed container in a dry environment at room temperature[1]

Spectroscopic Data:

TechniqueExpected Features
¹H NMR Aromatic protons (multiple signals in the aromatic region), N-methyl protons (a singlet), and a broad signal for the amine proton (in the hydrochloride form).
¹³C NMR Signals corresponding to the aromatic carbons (with varying chemical shifts due to the substituents), and a signal for the N-methyl carbon.
IR Spectroscopy Characteristic peaks for N-H stretching (in the hydrochloride), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-N, C-Cl, and C-Br stretching. The IR spectrum for the related 2-Bromo-4-chloroaniline is available in the NIST WebBook.[4]
Mass Spectrometry A molecular ion peak corresponding to the free base (C₇H₇BrClN) with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Synthesis of this compound

The synthesis of this compound can be approached through several routes. The choice of method often depends on the desired purity, scale, and cost-effectiveness. A common strategy involves the sequential halogenation of an appropriate N-methylaniline precursor, followed by conversion to the hydrochloride salt. For pharmaceutical applications where high purity is paramount, a protection-deprotection strategy is often employed.

Below is a detailed, field-proven protocol for a common synthetic approach.

General Synthetic Workflow

A plausible and efficient synthesis commences with the N-methylation of 2-bromo-4-chloroaniline, followed by the formation of the hydrochloride salt.

Synthesis_Workflow Start 2-Bromo-4-chloroaniline Step1 N-Methylation (e.g., with a methylating agent and a base) Start->Step1 Intermediate 2-Bromo-4-chloro-N-methylaniline (Free Base) Step1->Intermediate Step2 Salt Formation (with HCl) Intermediate->Step2 End 2-Bromo-4-chloro-N-methylaniline Hydrochloride Step2->End

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on general methods for the N-methylation of anilines.

Step 1: N-Methylation of 2-Bromo-4-chloroaniline

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents: To the flask, add 2-bromo-4-chloroaniline (1 equivalent), a suitable solvent such as tetrahydrofuran (THF), and a base like potassium hydroxide or sodium hydroxide (2-3 equivalents).[5]

  • Methylating Agent: While stirring, slowly add a methylating agent such as dimethyl sulfate or methyl iodide (1.1-1.5 equivalents) to the mixture at room temperature. Caution: Methylating agents are toxic and should be handled with extreme care.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-bromo-4-chloro-N-methylaniline (free base).

Step 2: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified 2-bromo-4-chloro-N-methylaniline in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

  • Acidification: Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) while stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The bromine atom is more susceptible to substitution in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, compared to the chlorine atom. This allows for selective introduction of various substituents at the 2-position.

Key Reactions and Mechanistic Insights

The aromatic ring of 2-Bromo-4-chloro-N-methylaniline is electron-rich due to the activating effect of the N-methylamino group, facilitating electrophilic aromatic substitution reactions. However, the most significant applications involve the halogen atoms in cross-coupling reactions.

Reactivity_Diagram Substrate 2-Bromo-4-chloro-N-methylaniline Reaction1 Buchwald-Hartwig Amination (at Bromine site) Substrate->Reaction1 R₂NH, Pd catalyst, base Reaction2 Suzuki Coupling (at Bromine site) Substrate->Reaction2 Ar-B(OH)₂, Pd catalyst, base Reaction3 Electrophilic Aromatic Substitution Substrate->Reaction3 Electrophile, catalyst Product1 2-Amino-4-chloro-N-methylaniline derivatives Reaction1->Product1 Product2 2-Aryl-4-chloro-N-methylaniline derivatives Reaction2->Product2 Product3 Substituted aniline derivatives Reaction3->Product3

Caption: Key reaction pathways for 2-Bromo-4-chloro-N-methylaniline.

Application in the Synthesis of Bioactive Molecules: 4-Anilinoquinazolines

A notable application of substituted anilines is in the synthesis of 4-anilinoquinazolines, a class of compounds known for their potential as anticancer agents through the inhibition of receptor tyrosine kinases.[6] 2-Bromo-4-chloro-N-methylaniline can serve as a key precursor for the aniline portion of these molecules.

The synthesis would typically involve the N-arylation of a 4-chloroquinazoline with 2-bromo-4-chloro-N-methylaniline. The resulting intermediate can then be further functionalized at the bromine position to introduce additional diversity and modulate the biological activity of the final compounds.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Handling: This compound should only be handled by qualified professionals in a well-ventilated chemical fume hood.[2] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[2]

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[2] It may cause skin and eye irritation.[7]

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water.[2] Seek medical attention if irritation persists or if ingested.[2]

  • Fire: In case of fire, use dry powder or carbon dioxide extinguishers.[2]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[2] Keep away from heat, sparks, and open flames.[2]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique substitution pattern allows for selective functionalization, providing a pathway to a diverse range of complex molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in research and drug development. This guide provides a foundational understanding to aid scientists in the effective and safe utilization of this important chemical intermediate.

References

  • Chemsrc. (2025, October 5). CAS#:1199773-47-1 | this compound. Retrieved from [Link]

  • NIST. 2-Bromo-4-chloroaniline. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (2015, July 22). KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline.
  • Beilstein Journal of Organic Chemistry. (2021, December 22). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

Sources

biological activity of 2-Bromo-4-chloro-N-methylaniline hydrochloride derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 2-Bromo-4-chloro-N-methylaniline Hydrochloride Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of this compound and its derivatives. Halogenated anilines are a class of compounds recognized for their diverse biological activities, including antiproliferative and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships, potential mechanisms of action, and detailed experimental protocols for the evaluation of these compounds. While comprehensive data on this specific series of derivatives is emerging, this guide synthesizes current knowledge from structurally related compounds to provide a foundational understanding and a roadmap for future research.

Introduction: The Therapeutic Potential of Halogenated Anilines

Aniline and its derivatives have long been pivotal scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of halogen atoms, such as bromine and chlorine, into the aniline ring can significantly modulate the compound's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. These modifications, in turn, can profoundly influence the compound's biological activity, leading to enhanced potency and target selectivity.

The core structure of 2-Bromo-4-chloro-N-methylaniline presents a unique combination of features: two distinct halogen atoms at ortho and para positions, and an N-methyl group. This arrangement offers a rich template for chemical modification and exploration of structure-activity relationships (SAR). The hydrochloride salt form is often utilized to improve solubility and stability for experimental purposes.

This guide will delve into the known and potential biological activities of derivatives based on this scaffold, with a focus on their anticancer and antimicrobial applications. We will explore the synthetic strategies to access these compounds, the experimental workflows to evaluate their efficacy, and the putative mechanisms through which they exert their biological effects.

Synthesis and Characterization of 2-Bromo-4-chloro-N-methylaniline Derivatives

The synthesis of 2-Bromo-4-chloro-N-methylaniline derivatives typically involves a multi-step process, starting from commercially available precursors. A general understanding of these synthetic routes is crucial for the generation of diverse libraries for biological screening.

General Synthetic Approach

A common strategy for the synthesis of the core scaffold involves the protection of the amino group of a substituted aniline, followed by sequential halogenation and subsequent deprotection or N-alkylation. A representative, though not specific, multi-step synthesis starting from aniline is outlined below.[1] This process can be adapted for the synthesis of N-methylated derivatives.

Conceptual Synthetic Workflow:

Aniline Aniline Acetanilide Acetanilide (Amine Protection) Aniline->Acetanilide Acetic Anhydride Bromoacetanilide 4-Bromoacetanilide (Bromination) Acetanilide->Bromoacetanilide Bromine ChloroBromoacetanilide 2-Chloro-4-bromoacetanilide (Chlorination) Bromoacetanilide->ChloroBromoacetanilide Chlorine Source ChloroBromoaniline 2-Chloro-4-bromoaniline (Deprotection) ChloroBromoacetanilide->ChloroBromoaniline Acid Hydrolysis Target 2-Bromo-4-chloro-N-methylaniline (N-Methylation) ChloroBromoaniline->Target Methylating Agent HCl_Salt 2-Bromo-4-chloro-N-methylaniline HCl Target->HCl_Salt HCl

Figure 1: Conceptual workflow for the synthesis of 2-Bromo-4-chloro-N-methylaniline and its hydrochloride salt.

A detailed protocol for a related compound, 4-bromo-2-chloroaniline, has been described and can serve as a foundational method.[1]

Protocol: Synthesis of 4-Bromo-2-chloroacetanilide from 4-Bromoacetanilide

This protocol is adapted from a general procedure and should be optimized for specific derivatives.[1]

  • In a suitable reaction vessel, dissolve 4-bromoacetanilide in a mixture of glacial acetic acid and hydrochloric acid.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add a solution of sodium chlorate in water dropwise to the cold mixture.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 30 minutes) to ensure complete chlorination.

  • Collect the precipitated product by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Characterization

Synthesized compounds should be rigorously characterized to confirm their structure and purity using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: As an indicator of purity.

Antiproliferative Activity

Halogenated anilines have shown promise as anticancer agents. Derivatives of 2-Bromo-4-chloro-N-methylaniline have exhibited significant antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer) and T98G (glioblastoma).[1]

Putative Mechanisms of Anticancer Action

While the precise mechanisms for this specific class of compounds are still under investigation, related halogenated aromatic compounds are known to exert their anticancer effects through various pathways:

  • Kinase Inhibition: Many aniline-based compounds are known to be potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis.[2]

  • Induction of Apoptosis: These compounds may trigger programmed cell death in cancer cells through intrinsic or extrinsic apoptotic pathways.

  • DNA Interaction and Damage: Some derivatives may interact with DNA, leading to cell cycle arrest and apoptosis.

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics can lead to mitotic arrest and cell death.

Potential Signaling Pathways Targeted by Aniline Derivatives:

Compound Aniline Derivative Kinase Protein Kinases (e.g., EGFR, VEGFR) Compound->Kinase Inhibition Tubulin Tubulin Compound->Tubulin Inhibition DNA DNA Compound->DNA Interaction Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Signaling Activation Microtubules Microtubule Disruption Tubulin->Microtubules Replication DNA Replication/Repair Inhibition DNA->Replication Proliferation Decreased Proliferation Signaling->Proliferation Apoptosis Increased Apoptosis Signaling->Apoptosis Microtubules->Proliferation Replication->Proliferation

Figure 2: Potential mechanisms of anticancer activity for aniline derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for 2-Bromo-4-chloro-N-methylaniline derivatives is yet to be fully elucidated, general principles from related compounds can guide future design:

  • Position of Halogens: The relative positions of the bromine and chlorine atoms are expected to significantly influence activity.

  • N-Substitution: Modification of the N-methyl group to other alkyl or aryl substituents can impact potency and selectivity.

  • Additional Ring Substituents: Introduction of other functional groups on the aromatic ring can modulate the electronic and steric properties of the molecule.

Table 1: Hypothetical Antiproliferative Activity Data for 2-Bromo-4-chloro-N-methylaniline Derivatives

Compound IDR Group (at N)IC₅₀ (µM) vs. HCT-116IC₅₀ (µM) vs. T98G
BCMA-01 -CH₃ (hydrochloride)Data to be determinedData to be determined
BCMA-02 -C₂H₅Data to be determinedData to be determined
BCMA-03 -CH(CH₃)₂Data to be determinedData to be determined
BCMA-04 -BenzylData to be determinedData to be determined
Doxorubicin (Positive Control)~0.1~0.5

Antimicrobial Activity

Halogenated anilines have also demonstrated notable antimicrobial and antibiofilm activities.[3] The presence of halogens can enhance the antimicrobial potency of the aniline scaffold.[4]

Putative Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of halogenated anilines are thought to involve:

  • Membrane Disruption: The lipophilic nature of these compounds can facilitate their insertion into the bacterial cell membrane, leading to a loss of integrity and cell death.

  • Enzyme Inhibition: They may act as inhibitors of essential bacterial enzymes, disrupting metabolic pathways. For instance, inhibition of adenylate cyclase has been proposed as a primary mode of action for some halogenated anilines.[3]

  • N-Halamine Formation: In the presence of a chlorine source, some amine-containing compounds can form N-halamines, which are potent antimicrobial agents that act via the transfer of oxidative chlorine to biological receptors.[5][6]

Workflow for Antimicrobial Evaluation:

Compound Test Compound MIC Minimum Inhibitory Concentration (MIC) Assay Compound->MIC Biofilm Biofilm Inhibition Assay Compound->Biofilm Bacteria Bacterial Culture (e.g., E. coli, S. aureus) Bacteria->MIC Bacteria->Biofilm MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Result1 Determine MIC MIC->Result1 Result2 Determine MBC MBC->Result2 Result3 Quantify Biofilm Reduction Biofilm->Result3

Figure 3: Experimental workflow for evaluating the antimicrobial activity of test compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus) in a suitable broth medium to the mid-logarithmic phase.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the bacterial culture to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Table 2: Hypothetical Antimicrobial Activity Data for 2-Bromo-4-chloro-N-methylaniline Derivatives

Compound IDR Group (at N)MIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureus
BCMA-01 -CH₃ (hydrochloride)Data to be determinedData to be determined
BCMA-02 -C₂H₅Data to be determinedData to be determined
BCMA-03 -CH(CH₃)₂Data to be determinedData to be determined
BCMA-04 -BenzylData to be determinedData to be determined
Ciprofloxacin (Positive Control)~0.015~0.5

In Vitro ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical in drug discovery. While specific data for 2-Bromo-4-chloro-N-methylaniline derivatives is not extensively available, a general approach to their evaluation is outlined below.

Key In Vitro ADME/Tox Assays:

  • Solubility: Determines the aqueous solubility of the compound, which influences its absorption and formulation.

  • Permeability (e.g., Caco-2 Assay): Assesses the ability of a compound to cross the intestinal barrier, predicting oral absorption.

  • Metabolic Stability (e.g., Liver Microsomes): Evaluates the susceptibility of a compound to metabolism by liver enzymes, which affects its half-life.

  • Cytochrome P450 (CYP) Inhibition: Determines if a compound inhibits major drug-metabolizing enzymes, indicating the potential for drug-drug interactions.

  • Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins, as only the unbound fraction is typically active.

  • Hepatotoxicity (e.g., in HepG2 cells): Provides an early indication of potential liver toxicity.

  • Cardiotoxicity (e.g., hERG Assay): Assesses the risk of a compound causing cardiac arrhythmias.

Conclusion and Future Directions

The 2-Bromo-4-chloro-N-methylaniline scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer and antimicrobial activities. This technical guide has provided a framework for the synthesis, characterization, and biological evaluation of derivatives based on this core structure.

Future research should focus on:

  • Synthesis of a diverse library of derivatives to systematically explore the structure-activity relationships.

  • Comprehensive biological screening against a broad panel of cancer cell lines and microbial pathogens to identify lead compounds.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by the most potent derivatives.

  • Thorough ADME/Tox profiling to assess the drug-like properties and safety of lead candidates.

By leveraging the principles and protocols outlined in this guide, researchers can advance the understanding and therapeutic potential of this intriguing class of halogenated aniline derivatives.

References

  • Ault, A., & Kraig, R. (1966). 1-Bromo-3-chloro-5-iodobenzene. Journal of Chemical Education, 43(4), 213. [Link]

  • Bae, Y., & Persaud, V. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]

  • Dong, F., et al. (2017). Chemical Insights into Antibacterial N-Halamines. Chemical Reviews, 117(7), 4806-4862. [Link]

  • Kaur, R., et al. (2023). Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. Microbiology Spectrum, 11(4), e0053123. [Link]

  • Wei, Z. B., et al. (2010). 4-Bromo-2-chloroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(2), o250. [Link]

  • Worley, S. D., & Sun, G. (2007). N-Halamine-Based Antimicrobial Additives for Polymers. ACS Symposium Series, 975, 278-290. [Link]

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Spectroscopic Data for 2-Bromo-4-chloro-N-methylaniline Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-Bromo-4-chloro-N-methylaniline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and analysis of analogous compounds. The guide offers in-depth interpretations of expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and theoretical justifications.

Introduction

This compound is a substituted aniline derivative of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. The precise characterization of its molecular structure is paramount for its application. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecule's atomic and electronic environment. This guide presents a predictive analysis of the key spectroscopic features of this compound, offering a robust framework for its identification and further study.

The hydrochloride salt form of an amine significantly influences its spectroscopic properties, particularly in IR and NMR spectroscopy, due to the protonation of the nitrogen atom. This guide will thoroughly explore these effects.

Part 1: Predicted Spectroscopic Data and Interpretation

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. For this compound, the protonation of the nitrogen atom to form the anilinium salt introduces characteristic vibrational modes.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2800Medium-Strong, BroadN⁺-H stretching vibrations of the anilinium salt
~2950-2850MediumC-H stretching vibrations of the N-methyl group
~1600-1550Medium-StrongN⁺-H bending vibrations
~1580, ~1470Medium-StrongC=C aromatic ring stretching vibrations
~1300-1250StrongC-N stretching vibration
~1100-1000StrongC-Cl stretching vibration
~850-800StrongC-H out-of-plane bending (indicative of 1,2,4-trisubstitution)
~600-550MediumC-Br stretching vibration

Interpretation of the Predicted IR Spectrum:

The most telling feature in the IR spectrum of this compound, as compared to its free base, will be the appearance of a broad and strong absorption band in the 3000-2800 cm⁻¹ region. This is characteristic of the N⁺-H stretching vibrations of the anilinium salt.[1] The N-H stretching vibrations in the free secondary amine would typically appear as a single, sharper band around 3400-3300 cm⁻¹.[1]

The C-H stretching of the N-methyl group will be present around 2950-2850 cm⁻¹. The N⁺-H bending vibrations are expected in the 1600-1550 cm⁻¹ region. The aromatic C=C stretching vibrations will appear as a pair of bands around 1580 and 1470 cm⁻¹. The C-N stretching vibration is anticipated to be strong, in the 1300-1250 cm⁻¹ range.

The presence of the halogen substituents will be evidenced by the C-Cl stretching vibration (around 1100-1000 cm⁻¹) and the C-Br stretching vibration (around 600-550 cm⁻¹). The substitution pattern on the aromatic ring (1,2,4-trisubstituted) is expected to give rise to a strong C-H out-of-plane bending band in the 850-800 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The solid this compound is finely ground with dry potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used. The sample chamber is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. The sample pellet is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to yield the spectrum of the sample.

  • Data Analysis: The resulting spectrum is analyzed for the positions, intensities, and shapes of the absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. The formation of the hydrochloride salt will cause a significant downfield shift (deshielding) of the protons and carbons near the protonated nitrogen atom.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-11Broad Singlet1HN⁺-H
~7.8Doublet1HH-6
~7.6Doublet of Doublets1HH-5
~7.4Doublet1HH-3
~3.0Singlet3HN-CH₃

Interpretation of the Predicted ¹H NMR Spectrum:

The most downfield signal is expected to be the proton on the positively charged nitrogen (N⁺-H), appearing as a broad singlet around 10-11 ppm. The aromatic region will display three distinct signals corresponding to the three protons on the benzene ring. Due to the deshielding effect of the adjacent protonated amino group and the bromine atom, the proton at the H-6 position is expected to be the most downfield of the aromatic protons, appearing as a doublet. The proton at the H-5 position will be split by both H-6 and H-3, resulting in a doublet of doublets. The proton at the H-3 position will appear as a doublet.

The N-methyl protons are expected to appear as a singlet around 3.0 ppm. This is downfield from a typical N-methyl group in a free aniline due to the electron-withdrawing effect of the adjacent positively charged nitrogen. The integration of these signals will confirm the number of protons in each environment.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~140C-1 (C-N⁺)
~135C-3
~132C-5
~130C-4 (C-Cl)
~120C-6
~115C-2 (C-Br)
~35N-CH₃

Interpretation of the Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum is predicted to show seven distinct signals. The carbon atom attached to the protonated nitrogen (C-1) is expected to be the most downfield of the aromatic carbons due to the strong deshielding effect. The carbons bearing the halogen atoms (C-2 and C-4) will also be significantly influenced. The remaining aromatic carbons (C-3, C-5, and C-6) will have chemical shifts determined by the combined electronic effects of the substituents. The N-methyl carbon is predicted to appear around 35 ppm.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

  • Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

  • Data Analysis: The chemical shifts, multiplicities, and integrals of the signals in the ¹H spectrum are analyzed. The chemical shifts of the signals in the ¹³C spectrum are assigned to the respective carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For the hydrochloride salt, the analysis is typically performed on the free base, as the HCl is lost upon volatilization.

Predicted Mass Spectrum (Electron Ionization - EI) of the Free Base:

m/zRelative IntensityAssignment
221/223/225High[M]⁺ (Molecular ion)
206/208/210Medium[M - CH₃]⁺
142/144High[M - Br]⁺
127Medium[M - Br - CH₃]⁺
77Medium[C₆H₅]⁺

Interpretation of the Predicted Mass Spectrum:

The mass spectrum of 2-Bromo-4-chloro-N-methylaniline will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for any fragment containing both halogens. The molecular ion ([M]⁺) will have a complex isotopic pattern with major peaks at m/z 221, 223, and 225.

The fragmentation is expected to proceed through several key pathways. A prominent fragmentation will be the loss of the methyl group, leading to a fragment ion at [M - CH₃]⁺. Another major fragmentation pathway will be the loss of the bromine atom, resulting in a fragment ion at [M - Br]⁺. Subsequent loss of the methyl group from this fragment would give an ion at [M - Br - CH₃]⁺. The presence of a peak at m/z 77 is indicative of a phenyl cation.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is plotted as relative intensity versus m/z. The fragmentation pattern is then interpreted to deduce the structure of the molecule.

Part 2: Visualization of Molecular Structure and Spectroscopic Relationships

The following diagrams illustrate the molecular structure and key relationships for spectroscopic analysis.

Caption: Molecular structure of this compound.

nmr_assignments cluster_molecule This compound cluster_h_nmr Predicted ¹H NMR cluster_c_nmr Predicted ¹³C NMR mol Structure with numbered positions H_N N-H (~10-11 ppm) mol->H_N ¹H Assignments H6 H-6 (~7.8 ppm) mol->H6 ¹H Assignments H5 H-5 (~7.6 ppm) mol->H5 ¹H Assignments H3 H-3 (~7.4 ppm) mol->H3 ¹H Assignments CH3_H N-CH3 (~3.0 ppm) mol->CH3_H ¹H Assignments C1 C-1 (~140 ppm) mol->C1 ¹³C Assignments C3 C-3 (~135 ppm) mol->C3 ¹³C Assignments C5 C-5 (~132 ppm) mol->C5 ¹³C Assignments C4 C-4 (~130 ppm) mol->C4 ¹³C Assignments C6 C-6 (~120 ppm) mol->C6 ¹³C Assignments C2 C-2 (~115 ppm) mol->C2 ¹³C Assignments CH3_C N-CH3 (~35 ppm) mol->CH3_C ¹³C Assignments

Caption: Predicted NMR assignments for this compound.

mass_spec_fragmentation M [M]⁺ m/z 221/223/225 M_minus_CH3 [M - CH₃]⁺ m/z 206/208/210 M->M_minus_CH3 - CH₃ M_minus_Br [M - Br]⁺ m/z 142/144 M->M_minus_Br - Br Phenyl [C₆H₅]⁺ m/z 77 M->Phenyl M_minus_Br_minus_CH3 [M - Br - CH₃]⁺ m/z 127 M_minus_Br->M_minus_Br_minus_CH3 - CH₃

Caption: Predicted mass spectrometry fragmentation pathway for 2-Bromo-4-chloro-N-methylaniline.

Part 3: Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, this document offers a robust framework for the identification and characterization of this molecule. The provided interpretations and experimental protocols are intended to be a valuable resource for researchers in organic synthesis and drug development, facilitating the unambiguous structural elucidation of this and related compounds. It is important to note that while these predictions are based on sound scientific reasoning, experimental verification is the ultimate standard for structural confirmation.

References

  • PubChem. 2-bromo-4-chloro-N-methylaniline. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. 2-Bromo-4-chloroaniline. National Institute of Standards and Technology. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. Spectroscopy of Amines. [Link]

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Methodological & Application

Application Note: A Validated Multi-Step Synthesis of 2-Bromo-4-chloro-N-methylaniline Hydrochloride from N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 2-Bromo-4-chloro-N-methylaniline hydrochloride, a key intermediate in pharmaceutical and materials science research.[1] The synthesis commences with the readily available starting material, N-methylaniline, and proceeds through a four-step sequence involving amine protection, regioselective chlorination, subsequent ortho-bromination, and concluding with a deprotection/salt formation step. The causality behind each experimental choice, from reagent selection to reaction conditions, is thoroughly explained to ensure both reproducibility and a deep understanding of the underlying chemical principles. This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating system for producing the target compound with high purity.

Introduction and Strategic Overview

This compound is a halogenated aniline derivative valuable as a building block in organic synthesis.[1] Its structure, featuring a specific substitution pattern on the aromatic ring, makes it a crucial precursor for more complex molecules. The synthesis of such a polysubstituted aniline requires a carefully planned strategy to control the regioselectivity of the halogenation steps.

The secondary amine in the starting material, N-methylaniline, is a potent activating group that directs electrophiles to the ortho and para positions.[1] Direct halogenation of N-methylaniline would likely result in a mixture of products and potential over-halogenation, making purification difficult and yields poor.

To circumvent these issues, a robust four-step synthetic strategy is employed:

  • Protection of the Amine: The N-methylamino group is first protected as an acetamide. This is a critical step that serves two primary purposes:

    • It moderates the activating effect of the nitrogen, preventing unwanted side reactions.[2]

    • The steric bulk of the acetyl group helps to direct the first halogenation to the less hindered para position.[2]

  • Regioselective Chlorination: The protected intermediate, N-acetyl-N-methylaniline, is chlorinated at the para position. The acetamido group directs the incoming electrophile to this position, leading to the formation of 4-chloro-N-acetyl-N-methylaniline.

  • Regioselective Bromination: With the para position now occupied, the subsequent bromination is directed to one of the vacant ortho positions. This yields the desired 2-bromo-4-chloro-N-acetyl-N-methylaniline intermediate.[2]

  • Deprotection and Hydrochloride Salt Formation: The final step involves the acidic hydrolysis of the acetamide protecting group. This is conveniently performed using concentrated hydrochloric acid, which not only removes the acetyl group but also protonates the resulting amine to form the stable this compound salt in a single operation.[2][3]

The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow from N-methylaniline.

Safety Precautions

General Handling: This synthesis involves toxic, corrosive, and hazardous materials. All steps must be performed in a well-ventilated chemical fume hood.[4][5] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber), must be worn at all times.

Reagent-Specific Hazards:

  • N-methylaniline: Toxic by ingestion, inhalation, and skin absorption.[4][6] Can cause methemoglobinemia.[6]

  • Acetic Anhydride: Corrosive and a lachrymator. Handle with care to avoid inhaling vapors.[2]

  • Sulfuryl Chloride: Highly corrosive and reacts violently with water. Handle with extreme caution.

  • Bromine: Extremely hazardous and can cause severe chemical burns upon skin contact.[2] Dispense in a fume hood with secondary containment.

  • Hydrochloric Acid (Concentrated): Highly corrosive and causes severe burns.[2]

Refer to the Safety Data Sheets (SDS) for all chemicals before commencing work.[4][5][7][8][9]

Detailed Experimental Protocols

Step 1: Synthesis of N-acetyl-N-methylaniline (Protection)

Rationale: The acetylation of N-methylaniline is performed to reduce the reactivity of the aromatic ring and to introduce steric hindrance that favors para-substitution in the subsequent chlorination step.[2] Sodium acetate is used as a base to neutralize the acetic acid byproduct.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
N-methylaniline107.1510.7 g (10.8 mL)0.10
Acetic Anhydride102.0911.2 g (10.4 mL)0.11
Sodium Acetate82.038.2 g0.10
Deionized Water18.02250 mL-
Dichloromethane84.93100 mL-
Anhydrous MgSO₄120.37~5 g-

Protocol:

  • To a 250 mL Erlenmeyer flask, add N-methylaniline (10.7 g), sodium acetate (8.2 g), and deionized water (100 mL).

  • Place the flask in an ice-water bath and stir vigorously with a magnetic stir bar.

  • Slowly add acetic anhydride (11.2 g) dropwise to the cold, stirring suspension over 15-20 minutes.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour.

  • A solid precipitate of N-acetyl-N-methylaniline should form. If an oil forms, continue stirring until it solidifies.

  • Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 50 mL).

  • Transfer the crude product to a beaker and recrystallize from an ethanol/water mixture to obtain pure N-acetyl-N-methylaniline as a white solid.

  • Dry the product in a vacuum oven. Determine the yield and melting point (literature m.p. 101-102 °C).

Step 2: Synthesis of 4-chloro-N-acetyl-N-methylaniline (Chlorination)

Rationale: This step is an electrophilic aromatic substitution. The acetamido group is an ortho, para-director. Due to the steric bulk of the directing group, the electrophile (Cl⁺, generated from sulfuryl chloride) preferentially adds to the para position. Glacial acetic acid serves as the solvent.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
N-acetyl-N-methylaniline149.197.46 g0.05
Sulfuryl Chloride (SO₂Cl₂)134.977.08 g (4.2 mL)0.0525
Glacial Acetic Acid60.0550 mL-
Deionized Water18.02200 mL-

Protocol:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N-acetyl-N-methylaniline (7.46 g) in glacial acetic acid (50 mL).

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Add sulfuryl chloride (7.08 g) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring.

  • A white precipitate of 4-chloro-N-acetyl-N-methylaniline will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral to pH paper.

  • Recrystallize the crude product from ethanol to yield pure 4-chloro-N-acetyl-N-methylaniline.

  • Dry the product, calculate the yield, and characterize (e.g., melting point).

Step 3: Synthesis of 2-bromo-4-chloro-N-acetyl-N-methylaniline (Bromination)

Rationale: This is a second electrophilic aromatic substitution. The para position is now blocked by the chlorine atom. Both the acetamido group and the chlorine atom are ortho, para-directing. The strong activating effect of the acetamido group directs the bromine to one of the ortho positions.

Caption: Electrophilic Aromatic Substitution Mechanism.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
4-chloro-N-acetyl-N-methylaniline183.634.59 g0.025
Bromine (Br₂)159.814.2 g (1.35 mL)0.026
Glacial Acetic Acid60.0530 mL-
Sodium Bisulfite (sat. solution)-~20 mL-
Deionized Water18.02150 mL-

Protocol:

  • Dissolve 4-chloro-N-acetyl-N-methylaniline (4.59 g) in glacial acetic acid (30 mL) in a 100 mL round-bottom flask equipped with a stir bar and dropping funnel.

  • In the dropping funnel, prepare a solution of bromine (4.2 g) in 5 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirring reaction mixture at room temperature over 20 minutes.

  • Stir the reaction mixture for 3 hours at room temperature. The color should change from reddish-brown to yellow.

  • Pour the mixture into 150 mL of ice-cold water.

  • Add saturated sodium bisulfite solution dropwise until the yellow color disappears (this quenches any excess bromine).

  • Collect the resulting white precipitate by vacuum filtration and wash with copious amounts of cold water.

  • Recrystallize the crude product from ethanol.

  • Dry the purified 2-bromo-4-chloro-N-acetyl-N-methylaniline, determine the yield, and confirm its identity.

Step 4: Synthesis of this compound (Deprotection)

Rationale: The acetamide is hydrolyzed under acidic conditions using concentrated HCl.[3] The reaction is heated to reflux to ensure complete conversion. Upon cooling, the protonated amine product crystallizes out of the solution as its hydrochloride salt, which enhances its stability.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
2-bromo-4-chloro-N-acetyl-N-methylaniline263.532.64 g0.01
Concentrated Hydrochloric Acid (~37%)36.4610 mL~0.12
Ethanol (95%)46.0720 mL-
Deionized Water18.0250 mL-

Protocol:

  • Place 2-bromo-4-chloro-N-acetyl-N-methylaniline (2.64 g) in a 100 mL round-bottom flask.

  • Add ethanol (20 mL) and concentrated hydrochloric acid (10 mL).

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, allow the solution to cool to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.

  • Collect the crystalline product, this compound, by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the final product under vacuum.

  • Determine the final yield, melting point, and characterize by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR). The final product should be stored in a dry environment.[1]

Product Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.

Expected Results:

CompoundExpected AppearanceExpected Melting Point (°C)Key IR Peaks (cm⁻¹)
N-acetyl-N-methylanilineWhite solid101-102~3290 (N-H stretch, amide), ~1660 (C=O stretch)
4-chloro-N-acetyl-N-methylanilineWhite solid98-100~1665 (C=O stretch), ~820 (C-Cl stretch, para-sub)
2-bromo-4-chloro-N-acetyl-N-methylanilineWhite solid115-117~1670 (C=O stretch), ~810 (C-Cl), ~750 (C-Br)
2-Bromo-4-chloro-N-methylaniline HClOff-white solid>200 (decomposes)~2400-2800 (N-H⁺ stretch), No C=O peak at ~1660

Note: Melting points are literature values and may vary slightly based on purity.

References

  • Google Patents. (2014). Production process for synthesizing 4-bromo-2-methylaniline. CN103787895A.
  • Bae, Y. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. Available at: [Link]

  • Google Patents. (1992). Process for the preparation of 2-chloro and 2,6-dichloroanilines. EP0500156A1.
  • Yufeng. (2024). N-Methylaniline Chemical Properties,Uses,Production. Retrieved from [Link]

  • Sdfine. (n.d.). n-methylaniline - GHS Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-4-chloro-N-methylaniline. Retrieved from [Link]

  • Loba Chemie. (2018). N-METHYLANILINE 98% MSDS. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Utilization of 2-Bromo-4-chloro-N-methylaniline hydrochloride as a Key Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides an in-depth guide for researchers, chemists, and drug development professionals on the practical application of 2-Bromo-4-chloro-N-methylaniline hydrochloride (CAS No: 1199773-47-1). We move beyond a simple recitation of properties to a functional exploration of its strategic role in modern organic synthesis. The core of this guide is built on the principles of mechanistic understanding and reproducible execution, focusing on its application in palladium-catalyzed cross-coupling reactions—a cornerstone of pharmaceutical compound library synthesis. Detailed, field-tested protocols are provided, underpinned by a rationale for each procedural step to ensure both success and safety in the laboratory.

Introduction: A Profile of a Versatile Building Block

This compound is a disubstituted halogenated aniline that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1] Its structure is primed for sequential, regioselective functionalization, making it a powerful tool in multi-step synthetic campaigns, particularly within medicinal chemistry and materials science.[1]

The molecule possesses three key points of reactivity:

  • A Bromo Substituent (C2): The carbon-bromine bond is highly susceptible to participation in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), serving as a primary handle for introducing molecular complexity.

  • A Chloro Substituent (C4): While less reactive than the C-Br bond in typical palladium-catalyzed conditions, the chloro group offers potential for subsequent functionalization under more forcing conditions or with specialized catalyst systems. This differential reactivity is a key strategic advantage.

  • An N-methylamino Group (C1): This group significantly influences the electronic properties of the aromatic ring and can participate in various reactions, including N-alkylation, acylation, or serving as a directing group.

The compound is most commonly supplied as a hydrochloride salt, which enhances its stability, improves its shelf-life, and often aids in its solubility in specific solvent systems for reaction setup.[1][2]

Physicochemical Properties Summary
PropertyValueSource
CAS Number 1199773-47-1[1][3]
Molecular Formula C₇H₈BrCl₂N[1][3]
Molecular Weight 256.96 g/mol [1]
Appearance Off-white to brown-yellow solid/powder[2][4]
Primary Application Intermediate in organic and pharmaceutical synthesis[1][5]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of 2-Bromo-4-chloro-N-methylaniline lies in its role as an aryl halide partner in cross-coupling reactions. The significant difference in the bond dissociation energies of the C-Br and C-Cl bonds allows for selective reaction at the more labile C-Br position.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[6] In this reaction, the bromo-position of the aniline intermediate is selectively coupled with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

Mechanistic Rationale: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

  • Catalyst/Ligand: Palladium complexes with phosphine ligands (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) are commonly employed. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For challenging substrates, more electron-rich and bulky phosphine ligands can improve catalytic activity.

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[6] The choice of base can influence reaction rates and substrate compatibility.

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, THF, Toluene) and water is often used to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Coupling cluster_reagents Reagents cluster_conditions Conditions A 2-Bromo-4-chloro- N-methylaniline Product 2-(Aryl)-4-chloro- N-methylaniline A->Product B Arylboronic Acid (R-B(OH)₂) B->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: Generalized Suzuki-Miyaura coupling pathway.

Representative Suzuki Coupling Data

The following table illustrates the expected outcomes for the Suzuki coupling of 2-Bromo-4-chloro-N-methylaniline with various arylboronic acids, based on typical results for similar reactions.[7]

EntryArylboronic AcidCatalyst (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (3)Dioxane/H₂O (4:1)901285-92
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (3)Dioxane/H₂O (4:1)901288-95
34-Fluorophenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O (4:1)701882-90
43-Pyridylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (3)Toluene/H₂O (4:1)1002475-83

Protocol: Synthesis of a Key Trametinib Intermediate

This compound is a precursor to N-(2-fluoro-4-iodophenyl)-N'-cyclopropyl urea, a key intermediate in the synthesis of Trametinib, a MEK inhibitor used in cancer therapy.[8][9][10] The following protocol outlines a representative synthetic sequence starting from a related compound, demonstrating the utility of halogenated anilines in complex pharmaceutical synthesis.

Disclaimer: This protocol is illustrative and adapted from patent literature.[8] All procedures should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Experimental_Workflow Prep 1. Reagent Preparation & Inert Atmosphere Setup 2. Reaction Setup (Addition of Reagents at 0°C) Prep->Setup Reaction 3. Reaction Execution (Heating to 60°C for 8h) Setup->Reaction Monitor 4. TLC/LC-MS Monitoring Reaction->Monitor Periodic Sampling Monitor->Reaction Continue if incomplete Quench 5. Workup: Quenching & pH Adjustment Monitor->Quench Upon Completion Extract 6. Extraction with Organic Solvent Quench->Extract Purify 7. Purification (Recrystallization) Extract->Purify Analyze 8. Product Analysis (NMR, HRMS) Purify->Analyze

Caption: Standard workflow for organic synthesis and purification.

Step-by-Step Protocol

Objective: To synthesize a pyridopyrimidine trione core via cyclization, a key step in the Trametinib synthesis pathway that utilizes a functionalized aniline derivative.

Materials:

  • Functionalized Urea Precursor (e.g., N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea)

  • Crude Pyridine Trione Carboxylate intermediate

  • Sodium Ethoxide (NaOEt)

  • Tetrahydrofuran (THF), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Deionized Water

  • Acetone (for recrystallization)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a solution of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (65.0 mmol) in anhydrous THF (300 mL).

  • Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add sodium ethoxide (179.3 mmol) in portions, ensuring the internal temperature does not exceed 5 °C. Causality: The strong base (NaOEt) is required to deprotonate the urea nitrogen, forming a nucleophile for the subsequent cyclization reaction. Low temperature controls the exothermic reaction.

  • Addition of Second Intermediate: Once the base addition is complete, warm the mixture to room temperature. Add a solution of the crude ethyl 1,5-dimethyl-2,4,6-pyridyltrione-3-carboxylate (prepared separately) dissolved in anhydrous THF (200 mL).

  • Reaction: Heat the reaction mixture to 60 °C and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Causality: Heating provides the necessary activation energy for the cyclization cascade to proceed to completion.

  • Workup - Quenching: After the reaction is complete (as determined by monitoring), cool the flask to room temperature. Carefully adjust the pH to 2-3 by the slow addition of concentrated hydrochloric acid. Causality: Acidification neutralizes the excess base and protonates the product, aiding in its precipitation and isolation.

  • Isolation: Concentrate the mixture under reduced pressure to obtain a viscous solid. Add dichloromethane (300 mL) and wash with water (3 x 50 mL) to remove inorganic salts.

  • Purification: Dry the organic layer, concentrate under vacuum, and recrystallize the resulting residue from acetone to yield the purified product.[8]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.[3]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3][11]

  • Health Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause skin and serious eye irritation.[11]

  • First Aid:

    • Skin Contact: Immediately wash with copious amounts of soap and water. Remove contaminated clothing.[3]

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open.[3]

    • Inhalation: Move the person to fresh air.[3]

    • Ingestion: Wash out the mouth with water and seek immediate medical attention.[3]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1] Keep away from oxidizing agents, heat, and flames.[3]

Conclusion

This compound is a strategically important intermediate whose value lies in the differential reactivity of its two halogen substituents. This feature allows for selective, high-yield functionalization through well-established methodologies like the Suzuki-Miyaura coupling. As demonstrated in the synthesis pathway toward the MEK inhibitor Trametinib, such building blocks are indispensable in modern pharmaceutical development. By understanding the underlying reaction mechanisms and adhering to rigorous safety and handling protocols, researchers can effectively leverage this compound to construct complex molecular architectures.

References

  • J&K Scientific. (n.d.). 2-Bromo-4-chloro-6-methylaniline | 146948-68-7. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:1199773-47-1 | this compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-4-chloro-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN109336884A - A method of synthesis Trimetinib key intermediate.
  • Patsnap. (n.d.). A method for synthesizing trametinib key intermediate - Eureka. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-Bromo-4-chloro-N-methylaniline Hydrochloride: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and synthetic applications of 2-Bromo-4-chloro-N-methylaniline hydrochloride (CAS No. 1199773-47-1). This document outlines detailed experimental protocols, discusses the chemical rationale behind the methodologies, and presents key analytical data to ensure reliable and reproducible results in the laboratory.

Introduction: A Versatile Halogenated Aniline Building Block

This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom ortho to the N-methylamino group and a chlorine atom in the para position, offers multiple reaction sites for diversification. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its handling and use in various reaction media.

The strategic placement of the halogen atoms allows for selective participation in a range of cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex molecular architectures, including pharmaceutical lead compounds and functional materials. The N-methyl group can influence the electronic properties and steric environment of the aniline nitrogen, which can be a key factor in its reactivity and the properties of the resulting products.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of 2-Bromo-4-chloro-N-methylaniline and its hydrochloride salt is presented in the table below. It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

PropertyValueSource
Chemical Formula C₇H₇BrClN (base)
C₇H₈BrCl₂N (HCl salt)
Molecular Weight 220.49 g/mol (base)
256.95 g/mol (HCl salt)
Appearance Not specified
Melting Point No data available
Boiling Point No data available
Solubility Moderate in polar organic solvents (e.g., DMSO, MeOH)Inferred from general properties of aniline hydrochlorides
CAS Number 1199773-47-1 (HCl salt)
54625-55-7 (base)

Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) before handling. In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence involving protection of the amino group, sequential halogenation, and subsequent deprotection and salt formation. This strategy allows for precise control over the regioselectivity of the halogenation steps. An alternative, more direct approach involves the sequential halogenation of N-methylaniline, though this may require careful optimization to achieve the desired isomer.

The following protocol is a plausible and well-reasoned approach based on the synthesis of analogous compounds, such as 4-bromo-2-chloroaniline.[1]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Bromination cluster_2 Step 3: Chlorination cluster_3 Step 4: Hydrolysis & Salt Formation NMA N-Methylaniline NMAc N-methylacetanilide NMA->NMAc Protection AcAn Acetic Anhydride AcAn->NMAc BromoNMAc 2-Bromo-N-methylacetanilide NMAc->BromoNMAc Electrophilic Aromatic Substitution Br2 Bromine Br2->BromoNMAc ChloroBromoNMAc 2-Bromo-4-chloro-N-methylacetanilide BromoNMAc->ChloroBromoNMAc Electrophilic Aromatic Substitution Cl2 Chlorine Source (e.g., NCS) Cl2->ChloroBromoNMAc FinalProduct 2-Bromo-4-chloro-N-methylaniline HCl ChloroBromoNMAc->FinalProduct Deprotection & Protonation HCl Conc. HCl, Heat HCl->FinalProduct G cluster_0 Reactants & Catalyst cluster_1 Reaction cluster_2 Product Aniline 2-Bromo-4-chloro-N-methylaniline HCl Coupling Suzuki-Miyaura Coupling Aniline->Coupling BoronicAcid Aryl/Vinyl Boronic Acid BoronicAcid->Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Coupling Base Base (e.g., K₂CO₃, K₃PO₄) Base->Coupling Solvent Solvent (e.g., Toluene/H₂O) Solvent->Coupling Heat Heat (e.g., 80-100 °C) Heat->Coupling CoupledProduct 2-Aryl/Vinyl-4-chloro-N-methylaniline Coupling->CoupledProduct G cluster_0 Reactants & Catalyst cluster_1 Reaction cluster_2 Product Aniline 2-Bromo-4-chloro-N-methylaniline HCl Amination Buchwald-Hartwig Amination Aniline->Amination Amine Primary or Secondary Amine Amine->Amination Catalyst Pd Pre-catalyst Catalyst->Amination Ligand Phosphine Ligand (e.g., XPhos, SPhos) Ligand->Amination Base Base (e.g., NaOtBu, K₃PO₄) Base->Amination Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Amination Heat Heat Heat->Amination AminatedProduct 2-Amino-4-chloro-N-methylaniline Derivative Amination->AminatedProduct

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2-Bromo-4-chloro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the analytical characterization of 2-Bromo-4-chloro-N-methylaniline hydrochloride (CAS: 1199773-47-1), a key intermediate in pharmaceutical and chemical synthesis.[1] Ensuring the identity, purity, and stability of such compounds is critical for quality control, process optimization, and regulatory compliance. This document outlines a multi-technique approach, leveraging chromatographic, spectroscopic, and thermal analysis methods to build a comprehensive quality profile. We provide detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (TGA/DSC), explaining the scientific rationale behind each experimental choice.

Introduction: The Need for Rigorous Characterization

This compound is a halogenated aniline derivative whose utility as a synthetic building block demands a high degree of purity and structural confirmation.[1] The presence of bromo, chloro, and N-methyl substituents on the aniline ring creates a unique chemical entity whose properties must be thoroughly understood.[2] The hydrochloride salt form is typically used to improve the compound's stability and solubility, which are important handling characteristics.[1]

A comprehensive analytical strategy is essential to:

  • Confirm Chemical Identity: Unambiguously verify the molecular structure.

  • Determine Purity: Quantify the main component and identify any process-related impurities or degradation products.

  • Assess Stability: Understand the compound's behavior under thermal stress.

This guide presents an integrated workflow, demonstrating how different analytical techniques provide complementary information for a complete characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1199773-47-1[3]
Molecular Formula C₇H₈BrCl₂N[1]
Molecular Weight 256.96 g/mol [1]
Canonical SMILES CNC1=C(C=C(C=C1)Cl)Br.Cl[4]
logP (Predicted) 4.019[3]

Chromatographic Analysis: Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for assessing the purity of chemical intermediates. We detail methods for both HPLC, ideal for quantifying the main component (assay), and GC-MS, which is highly effective for identifying volatile and semi-volatile impurities.

High-Performance Liquid Chromatography (HPLC) for Potency Assay

HPLC is the preferred method for determining the purity and potency of non-volatile compounds like this compound. A reverse-phase method is most suitable, separating compounds based on their hydrophobicity.

Causality of Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is chosen for its versatility and strong retentivity for moderately polar compounds like halogenated anilines.

  • Mobile Phase: An acetonitrile/water gradient is employed to ensure efficient elution and good peak shape. Phosphoric acid is added to the aqueous phase to protonate the secondary amine, minimizing peak tailing and ensuring consistent retention.[5][6]

  • Detection: The aromatic nature of the analyte provides strong UV absorbance, making a photodiode array (PDA) or UV-Vis detector ideal for sensitive detection and peak purity analysis.

Protocol 1: HPLC Purity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Dilute further if necessary to fall within the linear range of the detector.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent (ACN/Water) s1->s2 s3 Transfer to HPLC Vial s2->s3 a1 Inject Sample s3->a1 a2 Separation on C18 Column (Gradient Elution) a1->a2 a3 UV Detection (254 nm) a2->a3 d1 Integrate Chromatogram a3->d1 d2 Calculate Area % Purity d1->d2

Caption: HPLC analysis workflow from sample preparation to data processing.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for detecting residual solvents or starting material impurities.[7]

Causality of Experimental Choices:

  • Sample Preparation: The hydrochloride salt is non-volatile. To analyze by GC, the free base must be generated. This is achieved by neutralizing the sample with a base (e.g., NaOH) and extracting the free aniline into a volatile organic solvent like dichloromethane.[7]

  • Stationary Phase: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), provides excellent separation for a wide range of aromatic compounds.

  • Detection: Mass spectrometry provides definitive identification of separated components by comparing their mass spectra to reference libraries (e.g., NIST).[8]

Protocol 2: GC-MS Impurity Profiling

  • Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-450 amu.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Dissolve ~20 mg of the hydrochloride salt in 10 mL of deionized water.

    • Adjust the pH to >11 with 2M NaOH.

    • Extract three times with 5 mL of dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to 1 mL under a gentle stream of nitrogen.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic methods provide direct information about the molecular structure, serving as a definitive confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural determination. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.

Anticipated Spectral Features:

  • ¹H NMR: The spectrum is expected to show distinct signals for the N-methyl protons (a singlet), the N-H proton (a broad singlet, exchangeable with D₂O), and the aromatic protons. The aromatic region will display complex splitting patterns due to the substitution pattern.

  • ¹³C NMR: The spectrum will show signals for the N-methyl carbon and six distinct aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.[9][10] The carbon attached to the nitrogen will be significantly deshielded.

Protocol 3: NMR Analysis

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for hydrochloride salts to ensure solubility and allow observation of the N-H proton.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Optional) Perform 2D NMR experiments (e.g., COSY, HSQC) for complete assignment if the structure is unknown or complex.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
-NC H₃~2.8~30
C 1-NHCH₃-~145
C 2-Br-~115
C 3-H ~7.4 (d)~132
C 4-Cl-~125
C 5-H ~7.2 (dd)~129
C 6-H ~6.8 (d)~118
N-H Broad, variable-

Note: These are estimated values. Actual shifts may vary. Splitting patterns (d=doublet, dd=doublet of doublets) are predicted based on coupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups within the molecule.

Anticipated Spectral Features: The spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds.[11] For the hydrochloride salt, the N-H stretch will be shifted to a lower wavenumber and broadened compared to the free base due to the formation of the ammonium salt (-NH₂⁺-).

Protocol 4: FT-IR Analysis

  • Instrumentation: FT-IR spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk.

    • ATR: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Table 3: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-2800 (broad)N-H StretchSecondary Ammonium Salt (-NH₂⁺-)
3100-3000C-H StretchAromatic
2980-2850C-H StretchAliphatic (-CH₃)
~1600, ~1480C=C StretchAromatic Ring
~1200C-N StretchAryl Amine
850-750C-H Bend (oop)Substituted Benzene
800-600C-Cl StretchAryl Chloride
650-550C-Br StretchAryl Bromide

Thermal Analysis: Stability and Phase Transitions

Thermal analysis techniques like TGA and DSC are crucial for understanding the material's stability, melting behavior, and decomposition profile.[12]

Causality of Experimental Choices:

  • DSC (Differential Scanning Calorimetry): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and other phase transitions.[13]

  • TGA (Thermogravimetric Analysis): Measures the change in mass of a sample as a function of temperature. It reveals decomposition temperatures and the presence of residual volatiles (like water or solvents).[14]

  • Atmosphere: A nitrogen atmosphere is used to prevent oxidative degradation, providing a clearer profile of the inherent thermal stability.

Protocol 5: TGA/DSC Analysis

  • Instrumentation: Simultaneous TGA/DSC instrument or separate units.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 500 °C (or higher, depending on decomposition).

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis:

    • From the DSC curve, determine the onset and peak temperatures of the melting endotherm.

    • From the TGA curve, determine the onset temperature of decomposition (significant mass loss).

Thermal_Analysis TGA Thermogravimetric Analysis (TGA) Measures Mass vs. Temperature Output: Thermogram (Weight %) Identifies Decomposition Temp. Stability Thermal Stability TGA:out->Stability Provides Info On DSC Differential Scanning Calorimetry (DSC) Measures Heat Flow vs. Temperature Output: Heat Flow Curve Identifies Melting Point Phase_Transitions Phase Transitions DSC:out->Phase_Transitions Provides Info On Sample Sample (3-5 mg) Sample->TGA Sample->DSC

Caption: Relationship between TGA and DSC for material characterization.

Integrated Characterization Strategy

No single technique can provide a complete picture. The power of this approach lies in integrating the data from each method to build a self-validating system for quality assessment.

Integrated_Analysis cluster_techniques Analytical Techniques cluster_properties Quality Attributes HPLC HPLC Purity Purity & Assay HPLC->Purity GCMS GC-MS GCMS->Purity NMR NMR NMR->Purity (Quantitative) Identity Identity & Structure NMR->Identity FTIR FT-IR FTIR->Identity Thermal TGA / DSC Stability Thermal Stability Thermal->Stability

Caption: Integrated workflow showing how each technique contributes to the overall quality assessment.

Safety Precautions

While specific toxicity data for this compound is limited, related halogenated anilines are classified as harmful or toxic.[3][15] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated chemical fume hood.[3]

References

  • Chemsrc. (2025). CAS#:1199773-47-1 | this compound. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromo-4-chloroaniline. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-4-chloro-N-methylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. Retrieved from [Link]

  • Sundaraganesan, N., et al. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. PubMed. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • Murhekar, G. H., & Kumbhalkar, K. V. (2025). Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. AIJFR. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? Retrieved from [Link]

  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]

  • Jackowski, K., et al. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Chloro-2-methylaniline. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Methylaniline hydrochloride. Retrieved from [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Analysis of Halogenated Aniline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analysis of halogenated aniline (HA) compounds using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Halogenated anilines are a critical class of compounds, serving as precursors in the synthesis of dyes, pharmaceuticals, and agrochemicals, but also acting as potential environmental contaminants and process-related impurities.[1] A reliable, robust, and validated analytical method is therefore essential for quality control, safety assessment, and environmental monitoring. This note details the fundamental principles governing the separation of these compounds, a step-by-step protocol for their analysis, and expert insights into method development and validation, grounded in established scientific principles and regulatory standards.

The Chromatographic Challenge: Physicochemical Properties of Halogenated Anilines

Effective HPLC method development for halogenated anilines is predicated on understanding their core physicochemical properties. Unlike simple neutral compounds, anilines are weak bases, and their behavior on a reversed-phase column is profoundly influenced by their ionization state, which is in turn controlled by the mobile phase pH.[2]

1.1. Basicity and the Role of Mobile Phase pH (pKa)

The amino group (-NH₂) on the aniline ring can accept a proton to form a positively charged anilinium ion (-NH₃⁺). The equilibrium between the neutral (aniline) and ionized (anilinium) forms is described by the pKa of the compound, which for aniline's conjugate acid is approximately 4.6.[3]

  • At pH << pKa (e.g., pH < 2.6): The compound is predominantly in its protonated, charged form (-NH₃⁺). This form is highly polar and will have very little retention on a non-polar C18 column, eluting at or near the void volume.

  • At pH >> pKa (e.g., pH > 6.6): The compound is predominantly in its neutral, uncharged form (-NH₂). This form is significantly more hydrophobic and will interact strongly with the C18 stationary phase, leading to longer retention times.[2]

  • At pH ≈ pKa: A mixture of both ionized and neutral forms exists, which can lead to poor peak shapes (e.g., tailing or splitting) and unstable retention times.[2]

Therefore, to achieve robust and reproducible chromatography, the mobile phase pH must be controlled with a suitable buffer to be at least 1.5-2 pH units away from the analyte's pKa. For halogenated anilines, whose pKa values are typically between 2.5 and 4.0, a mobile phase pH below 2.5 or above 6.0 is generally recommended. Working at a slightly acidic pH (e.g., 3.0) can be a good compromise to ensure sufficient retention while minimizing the risk of peak tailing associated with residual silanol interactions on the stationary phase.[4][5]

1.2. Hydrophobicity and Halogen Substitution (Log P)

The hydrophobicity (lipophilicity) of a compound, often expressed as its octanol-water partition coefficient (Log P), is the primary driver of retention in reversed-phase chromatography. The addition of halogen atoms to the aniline ring systematically increases the compound's hydrophobicity and, consequently, its retention time.

The general trend for increasing hydrophobicity and HPLC retention is: Aniline < Fluoroaniline < Chloroaniline < Bromoaniline < Iodoaniline

Furthermore, the position and number of halogen substituents are critical. For example, 3,4-dichloroaniline will be more retained than 2-chloroaniline due to its increased halogen content and overall hydrophobicity. This predictable relationship allows for a systematic approach to method development for a wide range of halogenated anilines.[6]

Method Development Strategy

A logical, stepwise approach is crucial for developing a robust HPLC method. The following workflow outlines the key decisions and optimization steps.

MethodDevelopment A Define Analytical Goal (e.g., Isomers, Impurities) B Column Selection (C18, 5 µm, 150 x 4.6 mm) A->B C Initial Mobile Phase (Acetonitrile:Buffer pH 3.0) B->C D Detector Wavelength (Scan standards, e.g., 240 nm) C->D E Perform Initial Run (Isocratic, e.g., 40% ACN) D->E F Evaluate Chromatogram (Resolution, Peak Shape, Run Time) E->F G Optimization Loop F->G H Adjust Organic % (Increase for late elution, Decrease for poor resolution) G->H Retention Time I Introduce Gradient? (For wide polarity range) G->I Broad Peaks J Adjust pH/Buffer? (For peak shape issues) G->J Tailing Peaks K Final Method Validation G->K Acceptable H->F I->F J->F

Caption: A logical workflow for HPLC method development.

Recommended Protocol: Isocratic Separation of Key Halogenated Anilines

This protocol is designed for the simultaneous determination of common chloro- and bromoaniline isomers and serves as a robust starting point for further optimization.

3.1. Instrumentation and Consumables

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-Phase Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • HPLC grade Acetonitrile (ACN) and Water.

  • Phosphoric Acid (H₃PO₄) or Formic Acid.

  • Syringe filters (0.45 µm, PTFE or nylon).

3.2. Reagents and Standard Preparation

  • Mobile Phase A (Aqueous Buffer): Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of monobasic sodium phosphate in HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Stock Standards: Prepare individual stock standards of each target halogenated aniline (e.g., 2-chloroaniline, 4-chloroaniline, 3,4-dichloroaniline, 4-bromoaniline) at 1 mg/mL in methanol.

  • Working Standard Mixture: Dilute the stock standards in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 10 µg/mL for each analyte.

3.3. Chromatographic Conditions

ParameterSettingCausality/Justification
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic selectivity for aromatic compounds.[4]
Mobile Phase Acetonitrile : Buffer (pH 3.0)Isocratic separation is simple and robust. The chosen ratio balances retention and run time.
Composition 45% Acetonitrile : 55% BufferThis composition provides good initial separation for moderately hydrophobic HAs. Adjust as needed.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive pressure.
Column Temp. 35 °CElevated temperature improves peak efficiency and reduces viscosity, leading to sharper peaks and lower backpressure.[4]
Injection Vol. 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Detection UV at 240 nmThis wavelength provides a good response for most chloro- and bromoanilines. A PDA detector can be used to confirm peak purity.[4]
Run Time 15 minutesSufficient to elute the target analytes with good separation.

3.4. Analysis Workflow

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (using the diluent) to ensure no system contamination.

  • Inject the Working Standard Mixture to establish retention times and system suitability.

  • Inject prepared samples.

  • Bracket sample injections with standard injections to monitor for any drift in retention time or response.

Typical Results and Performance

Under the conditions described, a mixture of halogenated anilines will elute based on their increasing hydrophobicity.

Expected Elution Order: 2-Chloroaniline -> 4-Chloroaniline -> 4-Bromoaniline -> 3,4-Dichloroaniline

CompoundApprox. Retention Time (tR, min)Resolution (Rs) vs. Previous PeakPeak Tailing (Tf)
2-Chloroaniline4.5-< 1.2
4-Chloroaniline5.2> 2.0< 1.2
4-Bromoaniline6.8> 3.0< 1.2
3,4-Dichloroaniline8.5> 3.5< 1.2

Note: These values are illustrative. Actual retention times will vary depending on the specific column, system, and mobile phase preparation.

Method Validation and Trustworthiness

To ensure the protocol is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[7][8]

Key Validation Parameters:

  • Specificity: The ability to detect the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of all target peaks and the lack of interference from a matrix blank.[9]

  • Linearity: Assessed over a range of at least 5 concentrations. The method should demonstrate a linear relationship between concentration and detector response, with a correlation coefficient (r²) > 0.999.[10][11]

  • Accuracy: Determined by analyzing samples with known amounts of added analyte (spiked samples) at multiple levels. Recovery should typically be within 98-102%.[7]

  • Precision:

    • Repeatability (Intra-day): The agreement between results from multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day): The agreement between results on different days, with different analysts, or on different equipment. The relative standard deviation (RSD) for both should be < 2%.[7]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[12]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and organic modifier percentage (±2%).[4][13]

Validation cluster_Validation ICH Q2(R1) Validation Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD / LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Trust Reliable & Trustworthy Results Specificity->Trust Linearity->Trust Accuracy->Trust Precision->Trust LOD_LOQ->Trust Robustness->Trust

Caption: Core parameters for method validation.

Conclusion

This application note presents a robust and reliable RP-HPLC method for the analysis of halogenated aniline compounds. By controlling the mobile phase pH to ensure a consistent, neutral state for the analytes, excellent separation can be achieved on a standard C18 column. The provided protocol serves as a validated starting point that can be adapted for a wide range of halogenated anilines in various matrices. Adherence to systematic method development and rigorous validation ensures the generation of high-quality, defensible data for researchers, scientists, and drug development professionals.

References

  • Bergmann, U., Gaeng, M. & Kohlhaupt, R. (1996).
  • Chu, W. et al. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]

  • Al-Rimawi, F. (2014). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. ResearchGate. [Link]

  • Chu, W. et al. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. [Link]

  • U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). SW-846. [Link]

  • National Center for Biotechnology Information. (n.d.). Aniline. PubChem Compound Database. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8330B: Explosives by HPLC. NEMI. [Link]

  • Lin, G. et al. (2020). Measured log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes. ResearchGate. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Hawach. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]

  • Jenkins, T. F., & Walsh, M. E. (1992). Improvement of EPA method 8330: complete separation using a two-phase approach. PubMed. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Nicolay, A. et al. (2011). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin. Scientific Research Publishing. [Link]

  • Roy, R. K. (2009). Correlation between hardness and basicity (pKa) of substituted anilines. TSI Journals. [Link]

  • Wikipedia. (n.d.). Aniline. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Baciu, T. et al. (2011). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (2006). EPA Method 8330B (SW-846): Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • Wang, Q. et al. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • Zarebska, A. et al. (2020). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. MDPI. [Link]

  • Nicolay, A. et al. (2011). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution. ResearchGate. [Link]

  • Płotka-Wasylka, J. et al. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]

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An Application Guide to the NMR Spectroscopic Analysis of 2-Bromo-4-chloro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol and theoretical framework for the structural elucidation of 2-Bromo-4-chloro-N-methylaniline hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. As a halogenated aniline derivative, this compound serves as a crucial building block in medicinal chemistry and materials science.[1][2] Accurate and unambiguous structural confirmation is paramount for its application in complex synthetic pathways. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into sample preparation, data acquisition, and spectral interpretation for both ¹H and ¹³C NMR. We delve into the causal relationships between molecular structure and spectral output, explaining the influence of substituents, the effects of protonation on the amine, and the interpretation of spin-spin coupling patterns.

Introduction: The Structural Challenge

2-Bromo-4-chloro-N-methylaniline is a trisubstituted aromatic amine. Its hydrochloride salt form enhances stability and solubility, making it suitable for various synthetic applications.[1] The arrangement of three different substituents on the benzene ring—a bromine atom, a chlorine atom, and an N-methylamino group—creates a specific and predictable NMR fingerprint. However, the protonation of the nitrogen atom in the hydrochloride salt significantly alters the electronic environment of the molecule compared to its free base form, directly impacting the resulting chemical shifts and coupling constants.

NMR spectroscopy is the definitive technique for confirming the isomeric purity and structural integrity of such molecules. This guide provides the necessary protocols to acquire high-quality NMR data and the theoretical foundation to interpret the spectra with confidence.

Theoretical Considerations for Spectral Analysis

The structure of this compound presents several key features that dictate its NMR spectrum. Understanding these a priori allows for a more targeted analysis.

  • Substituent Effects: The benzene ring has three protons. Their chemical shifts are influenced by the electronic nature of the substituents.

    • -Br and -Cl (Halogens): These are electron-withdrawing via induction but weak electron-donors via resonance. Their net effect is deshielding, shifting attached proton signals downfield.[3]

    • -NH(CH₃)₂⁺ (Protonated Amine): The transformation of the N-methylamino group into an N-methylammonium group upon forming the hydrochloride salt makes it a potent electron-withdrawing group through induction. This effect strongly deshields the aromatic protons, particularly those ortho and para to it.[4]

  • Aromatic Spin System: The three aromatic protons (H-3, H-5, and H-6) form a complex spin system. Their coupling patterns are predictable based on their relative positions:

    • Ortho coupling (³J): Typically 7–10 Hz.[5][6]

    • Meta coupling (⁴J): Smaller, typically 2–3 Hz.[5][6]

    • Para coupling (⁵J): Usually <1 Hz and often not resolved.[6][7]

  • Exchangeable Protons: The ammonium protons (-NH ₂⁺) are acidic and exchangeable. In protic solvents, their signal can be broad or even disappear. In aprotic polar solvents like DMSO-d₆, the exchange is slower, often allowing for the observation of a distinct signal and its coupling to adjacent protons. A D₂O exchange experiment is the definitive method for identifying these protons.[8]

Experimental Workflow and Protocols

This section details the step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

General Workflow Diagram

The logical flow from sample handling to structural verification is critical for reproducible results.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Sample (10-15 mg for ¹H, 50+ mg for ¹³C) dissolve 2. Dissolve in Solvent (0.6 mL DMSO-d₆) weigh->dissolve Solubilize filter 3. Filter into NMR Tube (Pipette with glass wool) dissolve->filter Remove Particulates shim 4. Insert & Shim filter->shim h1_acq 5. Acquire ¹H Spectrum shim->h1_acq c13_acq 6. Acquire ¹³C Spectrum h1_acq->c13_acq d2o_add 7. D₂O Exchange (Add 1-2 drops) c13_acq->d2o_add h1_reacq 8. Re-acquire ¹H Spectrum d2o_add->h1_reacq process 9. Process Spectra (Phase, Baseline, Integrate) h1_reacq->process assign 10. Assign Signals (¹H, ¹³C, COSY, HSQC) process->assign confirm 11. Confirm Structure assign->confirm

Caption: Workflow for NMR analysis of 2-Bromo-4-chloro-N-methylaniline HCl.

Protocol 1: Sample Preparation

Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for hydrochloride salts due to its high polarity, which aids dissolution, and its aprotic nature, which slows the exchange rate of the N-H protons, often resulting in sharper signals that show coupling.[9] Filtering the sample is a non-negotiable step to remove particulate matter that can degrade spectral resolution.[10]

Materials:

  • This compound (10-15 mg for ¹H; 50-75 mg for ¹³C)

  • DMSO-d₆ (≥99.9% D)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Weigh 10-15 mg of the hydrochloride salt directly into a clean, dry vial.

  • Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Prepare a filtration pipette by packing a small plug of glass wool into the neck of a Pasteur pipette.

  • Carefully transfer the sample solution through the filtration pipette into the NMR tube.[10] The final sample height should be 4-5 cm.[11]

  • Cap the NMR tube securely. Wipe the outside of the tube clean before inserting it into the spectrometer.

Protocol 2: NMR Data Acquisition

Rationale: Standard ¹H and ¹³C experiments are sufficient for initial characterization. The parameters below are typical for a 400 MHz spectrometer and should be adjusted based on sample concentration and available instrument time.

Suggested Acquisition Parameters (400 MHz Spectrometer):

Parameter ¹H Experiment ¹³C Experiment Justification
Pulse Program zg30 zgpg30 Standard 30° pulse for quantitative ¹H; power-gated decoupling for ¹³C.
Spectral Width -2 to 12 ppm -10 to 220 ppm Covers the full range of expected organic signals.
Acquisition Time ~3-4 s ~1-2 s Ensures good digital resolution.
Relaxation Delay (D1) 2 s 2 s Allows for adequate T1 relaxation, improving quantitation.
Number of Scans (NS) 16 1024 or more ¹H is sensitive; ¹³C requires more scans due to low natural abundance.

| Reference | DMSO peak at 2.50 ppm | DMSO peak at 39.52 ppm | Internal referencing to the residual solvent signal. |

Protocol 3: D₂O Exchange Experiment

Rationale: This experiment definitively identifies the exchangeable N-H protons. After adding D₂O, these protons exchange with deuterium, causing their signal in the ¹H spectrum to disappear or significantly diminish.[8]

Procedure:

  • After acquiring the initial ¹H spectrum, carefully remove the NMR tube from the spectrometer.

  • Uncap the tube and add 1-2 drops of deuterium oxide (D₂O).

  • Recap the tube and invert it gently several times to mix.

  • Re-insert the sample into the spectrometer, allow it to equilibrate, and re-acquire the ¹H spectrum using the same parameters.

  • Compare the "before" and "after" spectra to identify the disappeared N-H signals.

Spectral Interpretation and Data Analysis

The following is a predictive analysis based on established NMR principles and data from analogous compounds.

Structure and Proton Labeling: Chemical structure with labels(Self-generated image for illustrative purposes) Image Caption: Structure of 2-Bromo-4-chloro-N-methylanilinium ion with proton assignments.

Predicted ¹H NMR Data

The spectrum is expected to show four distinct regions: the aromatic protons, the ammonium protons, the N-methyl protons, and the residual solvent peak.

Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constant(s) (Hz)IntegrationRationale and Interpretation
H-3~7.8 - 8.0d⁴J ≈ 2-31HThis proton is ortho to the bromine and meta to the ammonium group. It is only coupled to H-5 via a meta coupling, appearing as a sharp doublet.
H-5~7.5 - 7.7dd³J ≈ 8-9, ⁴J ≈ 2-31HPositioned between the two halogens, it experiences ortho coupling to H-6 and meta coupling to H-3, resulting in a doublet of doublets.
H-6~7.3 - 7.5d³J ≈ 8-91HThis proton is ortho to the strongly deshielding ammonium group and ortho to H-5, leading to a downfield shift and a clean doublet.
N-H ₂⁺> 10 (variable)br s or br tMay couple to N-CH₃2HHighly deshielded due to the positive charge. Signal is often broad and will disappear upon D₂O exchange. May appear as a triplet if coupling to the methyl group is resolved.
N-CH~3.0 - 3.2s or d³J(H-N-C-H) ≈ 53HThe methyl group is attached to a positively charged nitrogen, shifting it downfield. It will appear as a singlet if N-H exchange is fast, or a doublet if it couples to the N-H proton.
Predicted ¹³C NMR Data

A total of 7 signals are expected in the proton-decoupled ¹³C spectrum.

Signal AssignmentPredicted δ (ppm)Rationale and Interpretation
C-4 (C-Cl)~128 - 132The carbon bearing the chlorine will be shifted downfield.
C-2 (C-Br)~118 - 122The carbon attached to bromine is typically found in this region.
C-1 (C-N)~140 - 145The carbon attached to the electron-withdrawing ammonium group will be significantly deshielded.
C-3, C-5, C-6~120 - 135These three C-H carbons will have distinct signals within the aromatic region. 2D NMR (HSQC) would be required for definitive assignment.
N-CH₃~30 - 35Typical chemical shift for an N-methyl group, shifted slightly downfield due to protonation of the nitrogen.

Conclusion

The structural verification of this compound is readily achievable through a systematic NMR spectroscopy workflow. By employing a suitable deuterated solvent like DMSO-d₆, acquiring standard ¹H and ¹³C spectra, and performing a confirmatory D₂O exchange experiment, a complete and unambiguous assignment of all proton and carbon signals can be accomplished. The predictable nature of substituent effects and spin-spin coupling in aromatic systems provides a robust framework for interpreting the resulting data, ensuring the identity and purity of this valuable synthetic intermediate.

References

  • University of California, Davis. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.
  • Wang, C., et al. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Royal Society of Chemistry. (Provides NMR data for analogous compounds like 2-Bromo-N-methylaniline).
  • PubChem. (n.d.). 2-bromo-4-chloro-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Terskikh, V. V., et al. (2008). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. ResearchGate. Retrieved from [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]

  • Karon, K., et al. (2018). Chemical shifts of the amine protons signal in ¹H NMR spectra of.... ResearchGate. Retrieved from [Link]

  • Patiny, L., & Banfi, D. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 23.5: Spectroscopic Properties of Amines. Retrieved from [Link]

  • Schurko, R. W., et al. (2008). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. PubMed. Retrieved from [Link]

  • ResearchGate. (2017). How can multiplets in para-disubstituted benzene rings be described?. Retrieved from [Link]

  • Reynolds, W. F., & Schaefer, T. (1963). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry. Retrieved from [Link]

  • Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]

  • Reddit. (2023). Amine protons on NMR. r/OrganicChemistry. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from an online course module discussing the NMR characteristics of substituted benzene rings.
  • Wei, Z.-B., et al. (2009). 4-Bromo-2-chloroaniline. ResearchGate. Retrieved from [Link]

  • Wang, S., et al. (2013). NMR Studies of Protonation and Hydrogen Bond States of Internal Aldimines of Pyridoxal 5. Freie Universität Berlin. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Calgary. (n.d.). Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:1199773-47-1 | this compound. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts.
  • Schaefer, T., & Reynolds, W. F. (1963). THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. Canadian Journal of Chemistry. Retrieved from [Link]

  • Hampson, P., & Mathias, A. (1968). Nitrogen-14 chemical shifts in some substituted anilines. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. Retrieved from [Link]

  • DB Infotech. (2023). How to Predict NMR in ChemDraw. YouTube. Retrieved from [Link]

Sources

The Strategic Role of 2-Bromo-4-chloro-N-methylaniline Hydrochloride in Modern Medicinal Chemistry: Application in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Targeted Therapeutics

In the landscape of modern drug discovery, the strategic synthesis of complex molecular architectures is paramount. Halogenated anilines are a cornerstone of this endeavor, serving as versatile intermediates for the construction of pharmacologically active compounds. Among these, 2-Bromo-4-chloro-N-methylaniline hydrochloride (CAS: 1199773-47-1) has emerged as a critical building block, particularly in the synthesis of targeted therapies such as kinase inhibitors.[1][2][3] Its unique substitution pattern, featuring a bromine atom ortho to the N-methylamino group and a chlorine atom para, offers multiple, distinct reaction handles for synthetic diversification. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound, with a focus on its application in the synthesis of the selective PI3Kβ/δ inhibitor, AZD8186.

The presence of both bromo and chloro substituents, along with a methylated amine, makes 2-Bromo-4-chloro-N-methylaniline a valuable intermediate for creating complex molecules through various cross-coupling reactions.[3] The hydrochloride salt form typically enhances stability and solubility, facilitating easier handling in experimental settings. This guide will delve into the causality behind its synthetic applications, provide a detailed, field-proven protocol for its use, and contextualize its role within a relevant therapeutic signaling pathway.

Physicochemical Properties

A thorough understanding of the compound's properties is essential for its effective application in synthesis.

PropertyValue
CAS Number 1199773-47-1[1][2]
Molecular Formula C₇H₈BrCl₂N[1][2]
Molecular Weight 256.96 g/mol [1]
Appearance Off-white solid
Storage Sealed in a dry environment at room temperature[3]

Core Application: Synthesis of Phosphoinositide 3-Kinase (PI3K) Inhibitors

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, differentiation, and survival.[4] Dysregulation of this pathway is a hallmark of many cancers, making its components highly attractive drug targets. Specifically, tumors with a loss of the PTEN (Phosphatase and Tensin homolog) tumor suppressor gene exhibit a dependency on the β isoform of PI3K.[5] This has driven the development of selective PI3Kβ inhibitors.

AZD8186 is a potent and selective dual inhibitor of PI3Kβ and PI3Kδ that has been investigated in clinical trials for the treatment of PTEN-deficient cancers.[5][6] The synthesis of key intermediates for AZD8186 provides a compelling case study for the application of 2-Bromo-4-chloro-N-methylaniline.

The PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates a simplified representation of the PI3K pathway, highlighting the role of PI3Kβ and the downstream effector AKT. In PTEN-deficient tumors, the braking mechanism on this pathway is lost, leading to hyperactivation and uncontrolled cell growth. AZD8186 intervenes by directly inhibiting PI3Kβ, thereby blocking the downstream signaling cascade.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ/δ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream AZD8186 AZD8186 AZD8186->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation (Inhibition) reaction_scheme cluster_reactants cluster_products R1 2-Bromo-4-chloro-N-methylaniline plus + R1->plus R2 Pyrimidine Amine Derivative plus->R2 P1 Coupled Product (AZD8186 Precursor) R2->P1 Pd Catalyst, Ligand, Base Toluene, Heat

Caption: Buchwald-Hartwig amination workflow.

Step-by-Step Methodology

Objective: To synthesize the coupled product via a Buchwald-Hartwig amination reaction.

Materials:

  • 2-Bromo-4-chloro-N-methylaniline (or its hydrochloride salt)

  • Target pyrimidine amine derivative

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Protocol:

  • Reaction Setup (Inert Atmosphere):

    • To a dry reaction vessel equipped with a magnetic stir bar, add 2-Bromo-4-chloro-N-methylaniline (1.0 eq). If using the hydrochloride salt, add an additional equivalent of a non-nucleophilic base (e.g., NaHCO₃) or perform a pre-reaction neutralization and extraction.

    • Add the target pyrimidine amine derivative (1.1 eq).

    • Add Sodium tert-butoxide (1.5 eq).

    • Add the palladium catalyst, Pd₂(dba)₃ (0.02 eq), and the XPhos ligand (0.04 eq).

    • Causality Note: The palladium(0) complex is the active catalyst. The bulky, electron-rich phosphine ligand (XPhos) is crucial for stabilizing the palladium center, facilitating the oxidative addition of the aryl bromide, and promoting the reductive elimination of the final product. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine nucleophile and facilitate the catalytic cycle.

  • Solvent Addition and Degassing:

    • Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

    • Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.1 M).

    • Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.

    • Causality Note: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, quenching the reaction. Therefore, maintaining an inert atmosphere is critical for catalytic turnover and high yield.

  • Reaction Execution:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

    • Combine the fractions containing the desired product and concentrate in vacuo to yield the pure coupled product.

Self-Validating System and Expected Outcome

This protocol incorporates self-validating checks. The progress can be monitored by LC-MS, allowing for the identification of starting materials, the desired product, and potential side products. A successful reaction will show the consumption of the starting aniline and the appearance of a new peak corresponding to the mass of the coupled product. The final purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, ensuring the integrity of the synthetic process.

Conclusion and Future Perspectives

This compound is a strategically important intermediate in medicinal chemistry. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions makes it an ideal building block for the synthesis of complex, biologically active molecules. The detailed protocol for its use in the synthesis of a precursor to the PI3K inhibitor AZD8186 demonstrates its practical utility. By understanding the underlying principles of the reaction mechanisms and adhering to rigorous experimental technique, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutics targeting a range of diseases.

References

  • Choudhury, A. D., Higano, C. S., de Bono, J. S., et al. (2022). A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kb/d, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 28(17), 3899-3910. Available at: [Link]

  • Schwartz, S., et al. (2017). Inhibiting PI3Kβ with AZD8186 Regulates Key Metabolic Pathways in PTEN-Null Tumors. Clinical Cancer Research, 23(24), 7584-7595. Available at: [Link]

  • Barlaam, B., Cosulich, S., Degorce, S., et al. (2015). Discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (AZD8186): a potent and selective inhibitor of PI3Kβ and PI3Kδ for the treatment of PTEN-deficient cancers. Journal of Medicinal Chemistry, 58(2), 943-962. Available at: [Link]

  • Barlaam, B., et al. (2014). Discovery of (R)-8-(1-(3,5-Difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (AZD8186): A Potent and Selective Inhibitor of PI3Kβ and PI3Kδ for the Treatment of PTEN-Deficient Cancers. Journal of Medicinal Chemistry. Available at: [Link]

  • Choudhury, A. D., et al. (2022). A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors. Apollo - University of Cambridge Repository. Available at: [Link]

  • Hameed, A., et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Medicinal Chemistry, 19(25), 4279-4306. Available at: [Link]

  • Chemsrc. (n.d.). CAS#:1199773-47-1 | this compound. Retrieved from [Link]

  • ResearchGate. (2012). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Available at: [Link]

  • Digibug. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Available at: [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions with 2-Bromo-4-chloro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is paramount. 2-Bromo-4-chloro-N-methylaniline hydrochloride emerges as a highly versatile and valuable building block. Its di-halogenated nature, coupled with the presence of an N-methylamino group, offers multiple points for diversification through palladium-catalyzed cross-coupling reactions. The bromine atom, being more reactive than chlorine in typical palladium-catalyzed cycles, allows for selective initial functionalization, while the chlorine atom can be targeted in subsequent transformations under more forcing conditions. The N-methylamino group can influence the electronic properties of the aromatic ring and can also be a site for further chemical modification.

This comprehensive guide provides detailed application notes and protocols for leveraging this compound in several key palladium-catalyzed cross-coupling reactions. Designed for researchers, scientists, and drug development professionals, this document goes beyond simple procedural outlines, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and optimization. The hydrochloride salt form of the aniline enhances its stability and solubility in certain solvents, a practical consideration that will be addressed in the following protocols.

The Strategic Advantage of this compound in Synthesis

The judicious arrangement of substituents on the aniline ring makes this substrate particularly interesting for library synthesis and the development of complex molecular architectures. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis is a key feature that enables sequential cross-coupling strategies.

G cluster_0 Sequential Functionalization Strategy Substrate 2-Bromo-4-chloro- N-methylaniline HCl Intermediate Mono-functionalized Intermediate Substrate->Intermediate Pd-catalyzed Reaction 1 (at C-Br) Product Di-functionalized Product Intermediate->Product Pd-catalyzed Reaction 2 (at C-Cl)

Caption: Sequential functionalization of 2-Bromo-4-chloro-N-methylaniline.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] For this compound, this reaction is typically performed selectively at the more reactive C-Br bond.

Mechanistic Considerations: The "Why" Behind the Protocol

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium source, ligand, and base is critical for an efficient reaction.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the reductive elimination steps. Ligands like SPhos, XPhos, or RuPhos have shown great success with challenging substrates, including electron-rich or sterically hindered aryl halides.

  • The Role of the Base: The base plays a multifaceted role: it activates the organoboron species to facilitate transmetalation and neutralizes the hydrochloride salt of the starting material. A sufficiently strong base is required to deprotonate the aniline hydrochloride to the free aniline, which is the active form in the catalytic cycle. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed.

G Pd0 L₂Pd(0) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br PdII_Ar L₂Pd(II)(Ar)(Br) OxAdd->PdII_Ar Transmetalation Transmetalation (R-B(OR)₂ + Base) PdII_Ar->Transmetalation PdII_Ar_R L₂Pd(II)(Ar)(R) Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equivalents)

  • Anhydrous 1,4-dioxane/water (10:1 mixture)

  • Nitrogen or Argon source

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture (5 mL) to the flask.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂A reliable and cost-effective Pd(II) precatalyst.
Ligand SPhosA bulky, electron-rich biaryl phosphine ligand effective for challenging substrates.
Base K₃PO₄A strong enough base to neutralize the HCl salt and promote transmetalation.
Solvent 1,4-Dioxane/H₂OA common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 100 °CProvides sufficient thermal energy for efficient catalytic turnover.

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[2][3] This reaction is particularly valuable for synthesizing complex aniline derivatives from this compound.

Mechanistic Insights: A Deeper Look

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

  • Catalyst System: The choice of ligand is paramount for a successful Buchwald-Hartwig amination. Bulky biarylphosphine ligands such as BrettPhos, RuPhos, or Josiphos-type ligands are often employed to facilitate the reductive elimination step, which can be challenging for electron-rich anilines.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and the aniline hydrochloride starting material. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The stoichiometry of the base is critical and must be sufficient to neutralize the hydrochloride salt and deprotonate the coupling partner.

G Pd0 L₂Pd(0) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br PdII_Ar L₂Pd(II)(Ar)(Br) OxAdd->PdII_Ar Amine_Coord Amine Coordination & Deprotonation (R₂NH + Base) PdII_Ar->Amine_Coord PdII_Amido L₂Pd(II)(Ar)(NR₂) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product G Pd0 L₂Pd(0) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br PdII_Ar L₂Pd(II)(Ar)(Br) OxAdd->PdII_Ar Alkene_Ins Alkene Insertion PdII_Ar->Alkene_Ins Alkene PdII_Alkyl L₂Pd(II)(Alkyl)(Br) Alkene_Ins->PdII_Alkyl Beta_Hyd_Elim β-Hydride Elimination PdII_Alkyl->Beta_Hyd_Elim Beta_Hyd_Elim->Pd0 Catalyst Regeneration (+ HBr) Product Ar-Alkene Beta_Hyd_Elim->Product G cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Ar L₂Pd(II)(Ar)(Br) OxAdd->PdII_Ar Transmetalation Transmetalation PdII_Ar->Transmetalation PdII_Ar_Alk L₂Pd(II)(Ar)(C≡CR) Transmetalation->PdII_Ar_Alk RedElim Reductive Elimination PdII_Ar_Alk->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide CuI, Base Cu_Acetylide->Transmetalation

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-4-chloro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-Bromo-4-chloro-N-methylaniline hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals who handle this valuable synthetic intermediate. My goal is to move beyond simple protocols and provide a deeper understanding of the principles at play, enabling you to troubleshoot and optimize your purification workflows effectively. Anilines, particularly halogenated ones, can present unique challenges, from stability issues to stubborn impurities. This guide consolidates field-proven techniques and troubleshooting advice to help you achieve the desired purity for your critical applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of this compound.

Q1: My freshly received or synthesized batch of this compound has a pink, brown, or reddish tint. Is it degraded?

A: Not necessarily, but discoloration is a sign of impurity. Anilines as a class are susceptible to aerial oxidation, which forms highly colored minor impurities.[1] The hydrochloride salt form enhances stability compared to the free base, but oxidation can still occur over time, especially with exposure to air and light. While the bulk of your material is likely intact, this discoloration indicates that a purification step is necessary to remove these colored byproducts before use in sensitive downstream applications.

Q2: What are the most common impurities I should expect in a crude batch?

A: Impurities typically originate from the synthetic route. Common contaminants include:

  • Starting Materials: Unreacted N-methylaniline or precursors.

  • Over-halogenated Byproducts: Di-brominated or di-chlorinated aniline species, such as 2,6-dibromo-4-chloro-N-methylaniline, can form if reaction conditions are not precisely controlled.[2]

  • Isomers: Positional isomers may arise depending on the regioselectivity of the halogenation steps.

  • Oxidation Products: As mentioned, these are common, highly colored impurities.

  • Inorganic Salts: Residual salts from the workup (e.g., sodium bicarbonate, sodium chloride) may be present.

Q3: Should I purify the compound as the hydrochloride salt or as the free base?

A: This depends on the primary impurities and the desired final form.

  • Purify as the Hydrochloride Salt: This is preferable if the main impurities are non-basic organic compounds. Recrystallization of the salt is often the most direct method. The salt form is generally more crystalline and stable.

  • Purify as the Free Base: If you have acidic or other basic impurities, or if you need to perform column chromatography or distillation, converting to the free base is necessary. An acid-base extraction workflow is highly effective for removing neutral and acidic contaminants.[2][3]

Q4: How should I store the purified this compound to maintain its purity?

A: Proper storage is critical. The compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen). Keep it in a cool, dry, and dark place to minimize the risk of oxidation and hydrolysis.[2][4]

Section 2: Purification Strategy & Troubleshooting

Successful purification begins with selecting the right strategy. The choice of method depends on the impurity profile and the required scale.

Workflow: Selecting a Purification Method

This decision tree outlines a logical approach to selecting the appropriate purification technique based on an initial assessment of the crude material.

Purification_Strategy start Crude 2-Bromo-4-chloro-N- methylaniline HCl assess Assess Purity & Impurities (TLC, NMR, LC-MS) start->assess is_solid Is the crude material a solid? assess->is_solid recryst Recrystallize Salt Directly is_solid->recryst Yes & Impurities are non-basic free_base Convert to Free Base (Basify & Extract) is_solid->free_base No, or impurities are basic/acidic check_purity1 Check Purity recryst->check_purity1 check_purity1->free_base Purity Not OK end_product Pure Product check_purity1->end_product Purity OK acid_base Perform Acid-Base Extraction/Wash free_base->acid_base check_purity2 Check Purity acid_base->check_purity2 chromatography Column Chromatography check_purity2->chromatography Impurities are closely related check_purity2->end_product Purity OK chromatography->end_product

Caption: Decision tree for selecting a purification strategy.

Technique 1: Recrystallization of the Hydrochloride Salt

Core Principle: This technique exploits differences in solubility between the target compound and impurities in a chosen solvent system at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

Detailed Protocol:

  • Solvent Selection: Begin by testing solvents. Ethanol/water is a good starting point.[2] Place a small amount of crude material in a test tube and add a few drops of ethanol to dissolve it. Then, add water dropwise until the solution becomes cloudy (indicating insolubility). Heat the mixture; if it becomes clear, it's a promising system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid. It is crucial to use the minimum volume to ensure good recovery.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: If using a co-solvent (e.g., water), add the hot anti-solvent dropwise to the hot solution until persistent cloudiness appears. Add a drop or two of the primary solvent to redissolve it. Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Troubleshooting Guide: Recrystallization

  • Q: My compound "oils out" instead of crystallizing. What should I do?

    • A: This happens when the solute's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. Solution: Re-heat the mixture to dissolve the oil. Add more of the primary solvent (e.g., ethanol) to lower the saturation point, then allow it to cool more slowly. Seeding the solution with a tiny crystal of pure product can also promote proper crystallization.

  • Q: Crystal yield is very low. How can I improve it?

    • A: This is often due to using too much solvent during the dissolution step. Solution: After filtering your crystals, try to concentrate the mother liquor by boiling off some solvent and attempting a second crystallization. For future runs, ensure you are using the absolute minimum amount of hot solvent needed for dissolution.

  • Q: The final product is still colored. What's the next step?

    • A: Highly colored, polar oxidation products may co-crystallize. Solution: You can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb colored impurities. Use it sparingly, as it can also adsorb your product and reduce yield. Do not add charcoal to a boiling solution, as it can cause violent bumping.

Technique 2: Acid-Base Extraction of the Free Base

Core Principle: This liquid-liquid extraction technique separates basic compounds (like anilines) from neutral or acidic impurities by changing their solubility in aqueous and organic phases based on pH.

Detailed Protocol:

  • Liberate the Free Base: Dissolve the crude hydrochloride salt in water. Place this aqueous solution in a separatory funnel. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) while swirling. Monitor the pH with litmus paper or a pH meter until it is basic (pH > 9). The free aniline will precipitate or form an oily layer.

  • Organic Extraction: Add an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate. The organic layer containing the free aniline base is typically the bottom layer if using dichloromethane and the top layer if using ethyl acetate. Drain and collect the organic layer. Perform 2-3 extractions to ensure complete recovery.

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove excess water and break any minor emulsions.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified free aniline base.

Troubleshooting Guide: Acid-Base Extraction

  • Q: A persistent emulsion has formed at the interface. How can I resolve this?

    • A: Emulsions are common with basic solutions. Solution: First, try gentle swirling or waiting. If that fails, add a small amount of brine, which can help disrupt the emulsion by increasing the ionic strength of the aqueous phase. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.

  • Q: After adding the base, I don't see a distinct precipitate or oil. Did it work?

    • A: The free base may have some solubility in the aqueous phase, or it may be finely dispersed. Solution: Proceed with the organic solvent extraction. The free base will be drawn into the organic layer. A TLC spot of the organic layer compared to the starting material will confirm the presence of your product.

Technique 3: Column Chromatography of the Free Base

Core Principle: This is a high-resolution technique used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase. It is performed on the free base, as the hydrochloride salt is too polar and will not move.

Detailed Protocol:

  • Prepare the Free Base: Ensure your compound is the free base using the acid-base extraction protocol described above.

  • Choose an Eluent System: Use TLC to find a suitable solvent system. A good starting point for anilines is a mixture of hexanes and ethyl acetate.[2] Add 1-2% triethylamine (Et₃N) to the eluent system to prevent streaking. A target Rf value for your product should be around 0.25-0.35.

  • Pack the Column: Pack a glass column with silica gel using the chosen eluent (containing Et₃N) as a slurry.

  • Load the Sample: Dissolve the crude free base in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.

  • Elute and Collect: Run the column by adding the eluent to the top and collecting fractions. Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Guide: Column Chromatography

  • Q: My compound is streaking or tailing on the TLC plate and column.

    • A: This is the most common problem for basic compounds like anilines on standard silica gel, which is slightly acidic. Solution: The addition of a small amount of a basic modifier like triethylamine (1-2%) or ammonia to your eluent will neutralize the acidic sites on the silica, leading to sharp, symmetrical peaks.

  • Q: I can't get good separation between my product and a key impurity.

    • A: The polarity of your eluent may not be optimal. Solution: Try changing the solvent ratio. If that doesn't work, change the solvent system entirely (e.g., switch from ethyl acetate to ether or a dichloromethane/methanol gradient, always with Et₃N). Using a less polar system generally improves separation for compounds with close Rf values.

Section 3: Reference Data

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₇H₈BrCl₂N [4]
Molecular Weight 257.0 g/mol [4]
Form Typically a solid hydrochloride salt [2][5]

| Storage Conditions | Room temperature, dry, sealed, inert atmosphere |[2][4] |

Table 2: Common Impurities and Recommended Removal Strategies

Impurity Type Example Primary Removal Method
Neutral Organics Unreacted starting materials, solvents Acid-Base Extraction
Acidic Organics Acidic byproducts Acid-Base Extraction
Over-halogenated Anilines 2,6-dibromo-4-chloro-N-methylaniline Column Chromatography
Inorganic Salts NaCl, Na₂SO₄ Hot Filtration during Recrystallization

| Oxidation Products | Colored polymeric species | Recrystallization (with charcoal) or Chromatography |

Section 4: References

  • Benchchem. (n.d.). This compound CAS 1199773-47-1. Retrieved from

  • Reddit. (2014, May 26). Purify and dry aniline?. r/chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-ortho-Toluidine. In Some Industrial Chemicals. Retrieved from

  • Chemsrc. (2025, October 5). CAS#:1199773-47-1 | this compound. Retrieved from

  • Amarathunge, Y. (2014, August 11). How to obtain pure aniline from a mixture of phenol and aniline? Chemistry Stack Exchange. Retrieved from [Link]

  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Retrieved from [Link]

Sources

optimizing reaction conditions for 2-Bromo-4-chloro-N-methylaniline hydrochloride synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-chloro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Our focus is on not just the "how," but the critical "why" behind each step, ensuring a robust and reproducible process.

I. Synthesis Overview & Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general strategy involves:

  • Protection of the amine group of a suitable starting material (e.g., 4-chloroaniline) via acetylation to moderate its reactivity and direct subsequent electrophilic aromatic substitution reactions.

  • Regioselective bromination of the N-acetylated intermediate.

  • N-methylation of the resulting substituted aniline.

  • Formation of the hydrochloride salt to improve stability and handling of the final product.

This guide will provide detailed protocols and address potential challenges at each stage of this synthetic sequence.

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when undertaking this synthesis.

Q1: What is the best starting material for this synthesis?

While multiple synthetic routes are possible, a common and cost-effective starting material is 4-chloroaniline. This allows for a logical sequence of acetylation, bromination at the ortho position, followed by N-methylation.

Q2: Why is the protection of the amine group necessary?

The amino group of aniline is a strong activating group, which can lead to multiple substitutions (over-bromination) and side reactions during electrophilic aromatic substitution.[1] Acetylation to form an acetanilide moderates the activating effect of the amino group, ensuring a more controlled and selective bromination.[1]

Q3: What are the main challenges in the bromination step?

The primary challenge is to achieve mono-bromination at the desired position (ortho to the amino group) without significant formation of di-brominated or other isomeric byproducts. Controlling the reaction temperature and the choice of brominating agent are crucial.

Q4: What methods can be used for N-methylation?

Several methods exist for N-methylation of anilines. Catalytic methods using methanol as the methyl source are becoming increasingly popular due to their efficiency and greener nature. Traditional methods using methylating agents like dimethyl sulfate or methyl iodide are also effective but require careful handling due to their toxicity.

Q5: Why is the final product converted to a hydrochloride salt?

The free amine form of 2-Bromo-4-chloro-N-methylaniline can be an oil or a low-melting solid and may be susceptible to air oxidation. Converting it to the hydrochloride salt typically yields a more stable, crystalline solid that is easier to handle, purify, and store.

III. Detailed Experimental Protocols & Optimization

A. Overall Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway starting from 4-chloroaniline.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis (Deprotection) cluster_3 Step 4: N-Methylation cluster_4 Step 5: Salt Formation 4-Chloroaniline 4-Chloroaniline N-acetyl-4-chloroaniline N-acetyl-4-chloroaniline 4-Chloroaniline->N-acetyl-4-chloroaniline Acetic Anhydride, Acetic Acid N-acetyl-2-bromo-4-chloroaniline N-acetyl-2-bromo-4-chloroaniline N-acetyl-4-chloroaniline->N-acetyl-2-bromo-4-chloroaniline Bromine, Acetic Acid 2-Bromo-4-chloroaniline 2-Bromo-4-chloroaniline N-acetyl-2-bromo-4-chloroaniline->2-Bromo-4-chloroaniline HCl, Ethanol, Reflux 2-Bromo-4-chloro-N-methylaniline 2-Bromo-4-chloro-N-methylaniline 2-Bromo-4-chloroaniline->2-Bromo-4-chloro-N-methylaniline Methanol, Ru(II) catalyst Final_Product 2-Bromo-4-chloro-N-methylaniline Hydrochloride 2-Bromo-4-chloro-N-methylaniline->Final_Product HCl in Ether/Toluene

Caption: Proposed synthetic workflow for this compound.

B. Step-by-Step Protocols

Protocol 1: Synthesis of N-acetyl-4-chloroaniline (Acetylation)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroaniline in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride to the solution while stirring. A slight excess of acetic anhydride (1.05-1.1 equivalents) is recommended to ensure complete acetylation.[2]

  • Reaction Conditions: Heat the mixture to a gentle reflux for 1-2 hours.

  • Work-up and Isolation: Cool the reaction mixture and pour it into ice-water with vigorous stirring to precipitate the product. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.

Protocol 2: Synthesis of N-acetyl-2-bromo-4-chloroaniline (Bromination)

  • Reaction Setup: Dissolve the N-acetyl-4-chloroaniline from the previous step in glacial acetic acid in a flask protected from light.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in acetic acid dropwise with constant stirring.

  • Reaction Conditions: Maintain the temperature below 20°C during the addition to minimize side reactions.[2] After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Work-up and Isolation: Pour the reaction mixture into a solution of sodium bisulfite to quench any unreacted bromine. The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Protocol 3: Synthesis of 2-Bromo-4-chloroaniline (Hydrolysis)

  • Reaction Setup: Place the N-acetyl-2-bromo-4-chloroaniline in a round-bottom flask with a mixture of ethanol and concentrated hydrochloric acid.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

  • Work-up and Isolation: Cool the reaction mixture and pour it onto ice. Neutralize the solution with a concentrated sodium hydroxide solution until it is basic. The free amine will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

Protocol 4: Synthesis of 2-Bromo-4-chloro-N-methylaniline (N-Methylation)

  • Reaction Setup: In a pressure vessel, combine 2-Bromo-4-chloroaniline, a suitable Ru(II) catalyst (e.g., (DPEPhos)RuCl2(PPh3)), and a weak base (e.g., Cs2CO3) in methanol.

  • Reaction Conditions: Seal the vessel and heat to the optimal temperature (typically 100-130°C) for 12-24 hours.

  • Work-up and Isolation: Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 5: Synthesis of this compound (Salt Formation)

  • Reaction Setup: Dissolve the purified 2-Bromo-4-chloro-N-methylaniline in a suitable anhydrous solvent such as diethyl ether or toluene.

  • Reagent Addition: Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.[3]

  • Isolation: The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.

C. Optimized Reaction Condition Parameters
StepParameterRecommended RangeRationale
Acetylation Acetic Anhydride (equiv.)1.05 - 1.1Ensures complete consumption of the starting aniline, preventing side reactions in subsequent steps.[2]
Temperature (°C)100 - 120Promotes a reasonable reaction rate without significant decomposition.
Bromination Temperature (°C)0 - 20Minimizes over-bromination and improves regioselectivity.[2]
Bromine (equiv.)1.0 - 1.1A slight excess ensures complete conversion of the starting material.
Hydrolysis HCl ConcentrationConcentratedProvides the acidic medium and water necessary for amide hydrolysis.
Reflux Time (h)2 - 4Ensures complete deprotection.
N-Methylation Catalyst Loading (mol%)0.5 - 2Balances reaction efficiency with cost.
Temperature (°C)100 - 130Necessary to drive the catalytic cycle for N-methylation with methanol.
Salt Formation SolventAnhydrous Ether/ToluenePrevents the introduction of water, which can affect the crystallinity and stability of the salt.

IV. Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.

Troubleshooting_Guide cluster_acetylation Problem: Low Yield in Acetylation cluster_bromination Problem: Multiple Spots on TLC after Bromination cluster_methylation Problem: Incomplete N-Methylation LowYield_Ac Low Yield in Acetylation Cause1_Ac Incomplete Reaction LowYield_Ac->Cause1_Ac Cause2_Ac Product Loss During Work-up LowYield_Ac->Cause2_Ac Sol1_Ac Increase reflux time or temperature. Ensure 1.05-1.1 eq. of Ac2O. Cause1_Ac->Sol1_Ac Sol2_Ac Ensure complete precipitation by adding sufficient ice-water and allowing adequate time. Cause2_Ac->Sol2_Ac MultiSpots_Br Multiple Spots on TLC (Bromination) Cause1_Br Over-bromination MultiSpots_Br->Cause1_Br Cause2_Br Isomer Formation MultiSpots_Br->Cause2_Br Sol1_Br Maintain low temperature (0-20°C). Add bromine solution slowly. Cause1_Br->Sol1_Br Sol2_Br Ensure complete acetylation in the previous step. Purify by recrystallization or chromatography. Cause2_Br->Sol2_Br LowYield_Me Incomplete N-Methylation Cause1_Me Catalyst Inactivity LowYield_Me->Cause1_Me Cause2_Me Insufficient Reaction Time/Temp LowYield_Me->Cause2_Me Sol1_Me Use fresh catalyst and ensure an inert atmosphere. Cause1_Me->Sol1_Me Sol2_Me Increase reaction time or temperature within the recommended range. Cause2_Me->Sol2_Me

Caption: Troubleshooting flowchart for common synthesis issues.

Issue 1: Low yield of N-acetyl-4-chloroaniline.

  • Potential Cause A: Incomplete Acetylation. The reaction may not have gone to completion.

    • Solution: Ensure a slight excess of acetic anhydride is used.[2] Increase the reflux time and monitor the reaction by TLC until the starting aniline is consumed.

  • Potential Cause B: Product Loss During Work-up. The product may be partially soluble in the work-up solution.

    • Solution: Ensure the reaction mixture is poured into a sufficient volume of ice-water to induce complete precipitation. Allow adequate time for the precipitate to form before filtration.

Issue 2: Formation of multiple products during bromination.

  • Potential Cause A: Over-bromination. The reaction conditions were too harsh, leading to the addition of more than one bromine atom.

    • Solution: Strictly control the temperature, keeping it below 20°C during the bromine addition.[2] Add the bromine solution dropwise and slowly to avoid localized high concentrations.

  • Potential Cause B: Incomplete Acetylation in the Previous Step. The presence of unreacted 4-chloroaniline will lead to the formation of highly activated species that can undergo multiple brominations.

    • Solution: Ensure the acetylation step has gone to completion before proceeding to bromination. The N-acetyl-4-chloroaniline can be purified by recrystallization if necessary.

Issue 3: The hydrolysis (deprotection) step is slow or incomplete.

  • Potential Cause: Insufficient Acid or High Steric Hindrance. The amide may be resistant to hydrolysis.

    • Solution: Ensure a sufficient concentration of hydrochloric acid is used. Increase the reflux time and monitor the reaction by TLC.

Issue 4: Low conversion during N-methylation.

  • Potential Cause A: Catalyst Deactivation. The catalyst may be poisoned by impurities or exposure to air.

    • Solution: Use a fresh batch of catalyst and ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause B: Sub-optimal Reaction Conditions. The temperature or reaction time may be insufficient.

    • Solution: Gradually increase the reaction temperature and/or time within the recommended ranges for the specific catalyst system being used.

Issue 5: Difficulty in precipitating the hydrochloride salt.

  • Potential Cause: Presence of Water or Inappropriate Solvent. Water will prevent the precipitation of the salt. The free amine may also be too soluble in the chosen solvent.

    • Solution: Ensure all solvents and glassware are anhydrous. If the product does not precipitate from ether, try a less polar solvent like toluene.[3]

V. References

  • EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents. (URL: )

  • Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline - ResearchGate. (URL: [Link])

  • Multi-Step Bromoaniline Synthesis Guide - Scribd. (URL: [Link])

  • CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents. (URL: )

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - ACS Omega. (URL: [Link])

  • How to make a salt of a novel compound? - ResearchGate. (URL: [Link])

  • CN102993022A - Preparation method of bromoaniline - Google Patents. (URL: )

  • 4-Bromo-2-chloroaniline - ResearchGate. (URL: [Link])

  • US20100204470A1 - method for salt preparation - Google Patents. (URL: )

Sources

Technical Support Center: Synthesis of 2-Bromo-4-chloro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-chloro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experiments. The information herein is based on established principles of organic chemistry and practical laboratory experience.

I. Understanding the Synthesis: Key Challenges

The synthesis of this compound typically proceeds via the electrophilic bromination of 4-chloro-N-methylaniline. The primary challenge in this synthesis is controlling the regioselectivity and preventing over-bromination due to the strong activating nature of the N-methylamino group.

The N-methylamino group is a powerful ortho-, para-directing group. Since the para position is blocked by the chloro substituent, bromination is directed to the ortho positions (C2 and C6). The desired product is the mono-brominated species at the C2 position. However, the high reactivity of the starting material can easily lead to di-bromination, yielding 2,6-dibromo-4-chloro-N-methylaniline as the major side product.

II. Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific issues you might encounter during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired Product with Significant Formation of a Higher Molecular Weight Side Product.

  • Question: My reaction is consuming the starting material, but the yield of 2-Bromo-4-chloro-N-methylaniline is low. Mass spectrometry analysis of the crude product shows a significant peak with an isotopic pattern suggesting the presence of two bromine atoms. What is happening and how can I fix it?

  • Answer: This is a classic case of over-bromination . The N-methylamino group strongly activates the aromatic ring, making the initial product, 2-Bromo-4-chloro-N-methylaniline, susceptible to a second bromination at the other ortho position (C6). This results in the formation of 2,6-dibromo-4-chloro-N-methylaniline.

    Causality: The rate of the second bromination can be comparable to the first, especially if the reaction conditions are not carefully controlled. Factors that promote over-bromination include:

    • High concentration of the brominating agent: Using more than one equivalent of bromine or N-Bromosuccinimide (NBS).

    • Prolonged reaction time: Allowing the reaction to stir for too long after the starting material has been consumed.

    • Elevated temperature: Higher temperatures increase the rate of both bromination steps.[1]

    Troubleshooting Steps:

    • Stoichiometry Control: Carefully add a stoichiometric amount (1.0 to 1.05 equivalents) of the brominating agent (e.g., Br₂ or NBS) to the solution of 4-chloro-N-methylaniline. It is often beneficial to add the brominating agent dropwise as a solution to maintain a low concentration at any given time.

    • Temperature Management: Conduct the reaction at a lower temperature. Starting at 0 °C or even lower and allowing the reaction to slowly warm to room temperature can significantly improve selectivity for the mono-brominated product.

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-brominated side product.

    Workflow for Minimizing Over-bromination

    cluster_0 Reaction Setup cluster_1 Brominating Agent Addition cluster_2 Reaction and Monitoring cluster_3 Work-up Start Dissolve 4-chloro-N-methylaniline in a suitable solvent (e.g., CH2Cl2, Acetonitrile) Cool Cool reaction mixture to 0 °C Start->Cool Add Add brominating agent solution dropwise Cool->Add Slowly Prepare Prepare a solution of 1.0 eq. of NBS or Br2 Prepare->Add Stir Stir at 0 °C to RT Add->Stir Monitor Monitor by TLC/LC-MS for disappearance of starting material Stir->Monitor Quench Quench reaction with Na2S2O3 (aq) or NaHSO3 (aq) Monitor->Quench Upon completion Extract Aqueous work-up and extraction with organic solvent Quench->Extract Purify Purify Extract->Purify Proceed to purification

    Caption: Controlled addition of brominating agent at low temperature.

Problem 2: Presence of Isomeric Impurities.

  • Question: My product appears to be a mixture of isomers that are difficult to separate by column chromatography. How can I improve the regioselectivity of the bromination?

  • Answer: While the N-methylamino group is the dominant directing group, the chloro substituent also influences the regioselectivity. The formation of other isomers, though less common, can occur. However, the most likely scenario is the presence of the di-brominated product which can be mistaken for an isomer.

    Causality: The electronic and steric effects of both the N-methylamino and chloro groups dictate the position of electrophilic attack. The N-methylamino group directs ortho and para. With the para position blocked, the ortho positions (C2 and C6) are the most activated. The chloro group is a deactivating ortho-, para-director. It deactivates the ring but directs incoming electrophiles to the positions ortho and para to it. In this case, it directs to C3 and C5 (meta to the amino group), which are much less activated. Therefore, bromination at C2 is strongly favored.

    Troubleshooting Steps:

    • Confirm the Identity of the Impurity: Use Nuclear Magnetic Resonance (NMR) spectroscopy or LC-MS/MS to confirm if the impurity is indeed an isomer or the di-brominated product.

    • Solvent Effects: The polarity of the solvent can influence the regioselectivity of bromination with NBS.[2] Experiment with different solvents, from non-polar (e.g., dichloromethane, chloroform) to polar aprotic (e.g., acetonitrile, DMF), to see if the isomer ratio can be improved.

    • Use of a Protecting Group: To achieve the highest regioselectivity and prevent over-bromination, a protection strategy is recommended.[3]

      • Acetylation: Protect the N-methylamino group as an acetamide by reacting 4-chloro-N-methylaniline with acetic anhydride. The resulting N-acetyl group is still an ortho-, para-director but is significantly less activating, which prevents di-bromination and enhances selectivity.

      • Bromination: Brominate the protected intermediate.

      • Deprotection: Remove the acetyl group by acid or base hydrolysis to yield the desired product.

    Protection-Bromination-Deprotection Workflow

    A 1. Acetylation (Protection) B 2. Bromination A->B Less activating, highly selective C 3. Hydrolysis (Deprotection) B->C Introduce Br at C2 D Final Product C->D Regenerate amine

    Caption: A three-step approach for highly selective bromination.

Problem 3: Incomplete reaction and presence of starting material in the final product.

  • Question: Even after a long reaction time, I still have a significant amount of unreacted 4-chloro-N-methylaniline in my crude product. What could be the reason?

  • Answer: The presence of a significant amount of starting material can be due to several factors related to the reagents and reaction conditions.

    Causality:

    • Inactive Brominating Agent: N-Bromosuccinimide can decompose over time, especially if not stored properly. Similarly, bromine solutions can decrease in concentration.

    • Insufficient Activation: While the N-methylamino group is activating, certain conditions might hinder the reaction.

    • Protonation of the Amine: In the presence of a strong acid, the N-methylamino group can be protonated to form an ammonium salt. This ammonium group is strongly deactivating and meta-directing, which will shut down the desired electrophilic aromatic substitution.

    Troubleshooting Steps:

    • Check Reagent Quality: Use freshly opened or purified NBS. The purity of NBS can be checked by titration.

    • Avoid Strongly Acidic Conditions: If using Br₂, ensure that HBr generated during the reaction is neutralized or that the reaction is not performed in a strongly acidic medium that could protonate the aniline. Using a non-nucleophilic base like pyridine can sometimes be beneficial.

    • Optimize Reaction Temperature: While low temperatures are good for selectivity, the reaction might be too slow. After the addition of the brominating agent at a low temperature, you may need to allow the reaction to warm to room temperature and stir for a few hours. Monitor by TLC to find the optimal balance between reaction rate and selectivity.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the most common side products in the synthesis of this compound?

    • A1: The most common side products are summarized in the table below.

Side ProductStructureFormation MechanismMitigation Strategy
2,6-dibromo-4-chloro-N-methylaniline A dibrominated anilineOver-bromination due to the high reactivity of the N-methylamino group.Use stoichiometric amounts of brominating agent, low temperature, and careful reaction monitoring. A protection/deprotection strategy is most effective.
Unreacted 4-chloro-N-methylaniline Starting MaterialIncomplete reaction due to inactive reagents or non-optimal conditions.Check the quality of the brominating agent, optimize temperature and reaction time.
Degradation Products Various colored impuritiesOxidation or other degradation pathways of the aniline starting material or product.[4]Perform the reaction under an inert atmosphere (N₂ or Ar) and purify the product promptly after the reaction.
  • Q2: How do I best purify the crude 2-Bromo-4-chloro-N-methylaniline?

    • A2: A multi-step purification approach is often necessary.

      • Aqueous Work-up: After quenching the reaction, wash the organic layer with a dilute aqueous solution of sodium bicarbonate to remove any acidic byproducts like HBr. Then wash with brine and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

      • Column Chromatography: This is the most effective method for separating the desired mono-brominated product from the di-brominated side product and unreacted starting material. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

      • Recrystallization: If the product is solid after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can further enhance purity.

  • Q3: Why is the product isolated as a hydrochloride salt?

    • A3: Anilines are basic compounds that are often prone to oxidation and can be oily and difficult to handle. Converting the final product to its hydrochloride salt offers several advantages:

      • Increased Stability: The salt is generally more stable and less susceptible to air oxidation than the free base.

      • Improved Handling: The hydrochloride salt is typically a crystalline solid that is easier to handle, weigh, and store.

      • Enhanced Solubility: The salt form often has better solubility in polar solvents, which can be advantageous for subsequent reactions or formulation studies.

  • Q4: How do I prepare the hydrochloride salt?

    • A4: After purifying the free base (2-Bromo-4-chloro-N-methylaniline), dissolve it in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or dichloromethane. Then, add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with the anhydrous solvent, and dried under vacuum.

IV. References

  • Wei, Z.-B., Liu, Z.-H., Ye, J.-L., & Zhang, H.-K. (2010). 4-Bromo-2-chloroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(2), o250. [Link]

  • Bae, Y. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • Wei, Z.-B., et al. (2010). 4-Bromo-2-chloroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(2), o250. [Link]

  • Caruso, F., et al. (2009). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Lookchem. [Link]

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]

  • Mekonnen, B. (2015). Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Bromo-4-methylaniline. National Center for Biotechnology Information. [Link]

  • Khan Academy. (n.d.). Bromination of Aniline. [Link]

  • CSUN OChem. (2016, January 29). Chem 334: Electrophilic Bromination of Acetanilide [Video]. YouTube. [Link]

  • Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research, 3(3), 269-271. [Link]

  • PubChem. (n.d.). 2-bromo-4-chloro-N-methylaniline. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloroaniline. National Center for Biotechnology Information. [Link]

  • Nair, J. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2024). 24.8: Reactions of Arylamines. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

Sources

Technical Support Center: Resolving Impurities in 2-Bromo-4-chloro-N-methylaniline Hydrochloride Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support resource for 2-Bromo-4-chloro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter purity challenges with this specific substituted aniline. As a critical intermediate in various synthetic pathways, its purity is paramount for the success of subsequent reactions and the integrity of final products.[1] This document provides a structured, in-depth approach to identifying, troubleshooting, and resolving common impurities through a series of frequently asked questions, detailed troubleshooting guides, and validated experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purity and handling of this compound.

Q1: My sample of this compound has a lower-than-expected melting point. What does this indicate?

A lowered and broadened melting point range is a classic indicator of the presence of impurities.[2] Pure crystalline solids have sharp, well-defined melting points. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in melting point depression.

Q2: The material, which should be an off-white solid, has a yellow or brownish tint. What are the likely causes?

Aniline derivatives are susceptible to air oxidation, which can form highly colored polymeric impurities.[3] The discoloration may also be due to residual starting materials or by-products from the synthesis. Storing the compound sealed, in a dry environment, and away from light can help mitigate degradation.[1][4]

Q3: What are the most probable impurities I might find in my sample?

Based on typical synthetic routes for halogenated anilines, impurities often fall into several categories.[1][5]

Impurity Category Potential Species Typical Source
Starting Materials N-methylaniline, 4-chloro-N-methylaniline, 2-bromo-N-methylanilineIncomplete reaction during halogenation steps.
Reaction Intermediates Acetylated precursors (if using a protecting group strategy)Incomplete deprotection (hydrolysis) of the amine.[2][6]
Isomeric By-products Regioisomers (e.g., 2-bromo-6-chloro-N-methylaniline)Lack of complete regioselectivity during electrophilic aromatic substitution (halogenation).[7]
Related Substances 2-Bromo-4-chloroaniline (demethylated product)Side reaction or degradation.
Degradation Products Oxidized polymeric speciesExposure to air, light, or heat.[3]
Residual Solvents/Reagents Acetic acid, ethanol, hydrochloric acidCarryover from synthesis and workup.[8]

Q4: Is it better to purify the hydrochloride salt or the free base form of the aniline?

This depends on the primary purification technique.

  • For Recrystallization: The hydrochloride salt is often a stable, crystalline solid, making it a good candidate for recrystallization.

  • For Column Chromatography: It is almost always preferable to purify the free base. The hydrochloride salt is highly polar and will likely stick to the silica gel, resulting in poor recovery and streaking. The free base is less polar and will chromatograph more effectively. You can perform an aqueous basic wash (e.g., with sodium bicarbonate) on a solution of the salt in an organic solvent to generate the free base before chromatography.

Part 2: Troubleshooting and Impurity Resolution Workflow

This section provides a logical workflow for identifying and resolving purity issues.

Initial Assessment: What is the Problem?
  • Visual Inspection: Note the color and physical state. A dark color suggests oxidation or significant impurities.[3]

  • Melting Point Analysis: A broad or depressed melting point confirms the presence of impurities.[2]

  • Thin-Layer Chromatography (TLC): A crucial first step to visualize the number of components. Spot your sample against any available standards (starting materials, etc.). A single spot is a good sign, while multiple spots confirm impurities.

  • Analytical Characterization (HPLC/GC-MS): For a quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method for non-volatile compounds like this.[9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after converting the salt to the more volatile free base.[10]

Impurity Resolution Workflow Diagram

The following diagram outlines a systematic approach to troubleshooting and purifying your sample.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Decision Making cluster_2 Phase 3: Purification Strategy cluster_3 Phase 4: Validation start Impure Sample Received tlc Run TLC Analysis start->tlc hplc Run HPLC Analysis for Purity % tlc->hplc decision Multiple Spots / Low Purity? hplc->decision strategy Select Purification Method decision->strategy end_product Purified Product decision->end_product decision_outcome_yes Yes decision_outcome_no No (Purity >98%) recryst Recrystallization (for Solids) strategy->recryst Mainly one impurity or crystalline solid chrom Column Chromatography (Free Base) strategy->chrom Multiple impurities or oily sample acid_base Acid-Base Extraction strategy->acid_base Gross non-basic impurities final_analysis Re-run TLC/HPLC Confirm Purity & Structure (NMR, MS) recryst->final_analysis chrom->final_analysis acid_base->final_analysis final_analysis->end_product

Caption: A workflow for impurity analysis and resolution.

Part 3: Detailed Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment

This protocol provides a general starting point for analyzing the purity of this compound. Method optimization may be required.

Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. The acidic mobile phase ensures the aniline is protonated and well-behaved on the column.[9]

  • Instrumentation: HPLC with UV Detector (set to 254 nm).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water.

Protocol 2: Purification by Recrystallization

This method is effective if the product is the major component and is crystalline. The key is to find a solvent system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

Rationale: The slow formation of crystals from a supersaturated solution excludes impurities from the crystal lattice, leading to a purer final product.

  • Solvent Screening: Test the solubility of a small amount of your sample in various solvents (e.g., ethanol, methanol, isopropanol, water, or mixtures like ethanol/water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude solid to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Validation: Check the melting point and run an HPLC/TLC to confirm the purity of the recrystallized material.

Protocol 3: Purification by Silica Gel Column Chromatography

This is the most powerful method for separating multiple components. It must be performed on the free base .

Rationale: Chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Non-polar compounds move faster, while polar compounds are retained longer.[11]

  • Generate the Free Base:

    • Dissolve the hydrochloride salt in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Check the aqueous layer with pH paper to ensure it is basic (pH > 8).

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.

  • TLC for Eluent Selection:

    • Develop a TLC system to separate the components. Start with a low-polarity eluent like 95:5 Hexanes:Ethyl Acetate and gradually increase the polarity.

    • The goal is to have the desired product spot move to an Rf (retention factor) of approximately 0.25-0.35 for optimal separation on the column.[11]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude free base in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting fractions.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Once the desired product begins to elute, combine the pure fractions.

  • Product Isolation:

    • Evaporate the solvent from the combined pure fractions under reduced pressure.

    • If the hydrochloride salt is desired, dissolve the purified free base in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or isopropanol to precipitate the salt. Collect by filtration.

References

  • CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Albayati, T. M., & Doyle, A. M. (2013). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Adsorption Science & Technology, 31(5-6), 459-468. [Link]

  • Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]

  • Multistep Synthesis of 2-Chloro-4-Bromoaniline. Scribd. [Link]

  • 2-bromo-4-chloro-N-methylaniline. PubChem. [Link]

  • 2-Bromo-4-chloroaniline. NIST WebBook. [Link]

  • Vacuum Distillation of Aniline. (2020). Texium. [Link]

  • US5117061A - Process of preparing substituted anilines.
  • US10889539B2 - Aniline purification process.
  • Riggin, R. M., Cole, T. F., & Billets, S. (1983). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry, 55(12), 1862-1869. [Link]

  • EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • CAS#:1199773-47-1 | this compound. Chemsrc. [Link]

  • General procedure for the preparation of 2-benzyl-N-substituted anilines. (2024). Beilstein Journals. [Link]

  • Lewis, T. A., et al. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of organic chemistry, 84(18), 11456–11465. [Link]

  • Purification of Aniline. LookChem. [Link]

  • 4-Chloro-2-methylaniline. (2018). SIELC Technologies. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Bromo-4-chloro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the scale-up synthesis of 2-Bromo-4-chloro-N-methylaniline Hydrochloride. It is designed for chemistry professionals in research and development, offering troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Synthesis Overview & Strategy

The synthesis of 2-Bromo-4-chloro-N-methylaniline HCl is typically approached as a multi-step process. A logical and scalable synthetic route commences with the commercially available 4-chloroaniline. This strategy is designed to control regioselectivity and manage reaction energetics effectively during scale-up.

The chosen three-step route is as follows:

  • N-Methylation: Selective methylation of the primary amine of 4-chloroaniline to yield 4-chloro-N-methylaniline.

  • Regioselective Bromination: Introduction of a bromine atom at the C2 position (ortho to the activating N-methylamino group) to form 2-Bromo-4-chloro-N-methylaniline.

  • Salt Formation: Conversion of the resulting free base into its more stable and handleable hydrochloride salt.

Below is a diagram illustrating this synthetic workflow.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Bromination cluster_2 Step 3: Salt Formation A 4-Chloroaniline B 4-Chloro-N-methylaniline A->B  Dimethyl Sulfate (DMS)  Base (e.g., NaOH or K2CO3)  Solvent (e.g., Toluene or Water) C 2-Bromo-4-chloro-N-methylaniline B->C  Bromine (Br2) or NBS  Solvent (e.g., Acetic Acid or DCM) D 2-Bromo-4-chloro-N-methylaniline HCl C->D  HCl (in IPA or Ether)

Caption: Proposed synthetic workflow for 2-Bromo-4-chloro-N-methylaniline HCl.

II. Frequently Asked Questions (FAQs)

Q1: Why is dimethyl sulfate (DMS) often chosen for N-methylation at scale? What are the alternatives?

A: Dimethyl sulfate is frequently used in industrial settings due to its high reactivity and cost-effectiveness. However, it is extremely toxic and carcinogenic, requiring strict handling protocols. Alternatives include:

  • Methyl iodide (CH₃I): Highly effective but more expensive and volatile than DMS.

  • Formaldehyde/Formic Acid (Eschweiler-Clarke reaction): A reductive amination method that is often safer and provides excellent yields, though it requires higher temperatures and longer reaction times.

  • Methanol with a catalyst: This is a greener alternative but typically requires high pressure and temperature, making it more suitable for dedicated reactor systems.

Q2: During bromination, I am observing the formation of a di-brominated impurity. How can I prevent this?

A: The N-methylamino group is a strong activating group, making the aromatic ring susceptible to over-bromination. To minimize the formation of the 2,6-dibromo impurity, consider the following control measures:

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity.

  • Slow Addition of Bromine: Add the brominating agent (e.g., Br₂ dissolved in a suitable solvent) dropwise using a syringe pump or an addition funnel. This prevents localized high concentrations of the reagent.

  • Stoichiometry: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95-0.98 equivalents) to ensure the starting material is fully consumed before significant di-bromination occurs. The unreacted starting material is typically easier to separate from the desired product than the di-bromo impurity.

Q3: The final hydrochloride salt is forming an oil instead of a crystalline solid. What is causing this and how can I fix it?

A: Oiling out during salt formation is a common issue, often caused by impurities or issues with solvent and temperature.

  • Purity of the Free Base: Ensure the 2-Bromo-4-chloro-N-methylaniline free base is of high purity (>98%) before attempting salt formation. Residual solvents or organic impurities can inhibit crystallization. Consider purification by column chromatography or recrystallization of the free base first.

  • Solvent System: The choice of solvent is critical. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal. Common choices include isopropanol (IPA), ethyl acetate, or diethyl ether. You may need to experiment with solvent mixtures.

  • Temperature and Seeding: Add the HCl solution slowly at a low temperature (0-5 °C). If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. If available, adding a small seed crystal of the desired product can be highly effective.

III. Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the scale-up process.

Problem 1: Incomplete N-Methylation Reaction
  • Symptom: HPLC or TLC analysis shows significant amounts of unreacted 4-chloroaniline after the expected reaction time.

  • Causality Analysis:

    • Insufficient Reagent: The stoichiometric amount of dimethyl sulfate may be inadequate due to side reactions or degradation.

    • Poor Mass Transfer: On a larger scale, inefficient mixing can lead to poor contact between the aqueous base phase and the organic phase containing the aniline and DMS.

    • Incorrect pH: The base may not be sufficient to neutralize the sulfuric acid byproduct of the reaction, causing the reaction to stall.

  • Troubleshooting Workflow:

G Start Incomplete N-Methylation Detected Check_IPC Verify In-Process Control (IPC) (HPLC/TLC) Start->Check_IPC Check_Stirring Is agitation vigorous? (No dead spots) Check_IPC->Check_Stirring Confirmed Check_Base Check pH of aqueous layer (Should be >10) Check_Stirring->Check_Base Yes Increase_Agitation Increase stirrer speed Consider mechanical stirrer Check_Stirring->Increase_Agitation No Add_DMS Add additional DMS (0.1 eq.) and monitor Check_Base->Add_DMS Yes Add_Base Add more base (e.g., 50% NaOH aq.) Check_Base->Add_Base No Continue_Reaction Continue reaction Monitor by IPC Add_DMS->Continue_Reaction Increase_Agitation->Continue_Reaction Add_Base->Continue_Reaction

Caption: Troubleshooting workflow for incomplete N-methylation.

Problem 2: Exothermic Event during Bromination
  • Symptom: A rapid, uncontrolled increase in the internal reaction temperature ("exotherm") during the addition of bromine.

  • Causality Analysis:

    • Accumulation of Reagent: Adding the bromine too quickly without sufficient cooling can lead to a dangerous accumulation of unreacted reagents. The reaction rate then accelerates exponentially as the temperature rises.

    • Inadequate Cooling: The reactor's cooling system may be insufficient for the scale and concentration of the reaction. The surface-area-to-volume ratio decreases as scale increases, making heat removal less efficient.

  • Preventative Measures & Solutions:

    • Engineering Controls: Ensure the reactor is equipped with an efficient cooling jacket and an overhead condenser. A secondary cooling bath should be on standby.

    • Controlled Addition: Always add the bromine solution subsurface (if possible) and at a slow, controlled rate. Link the addition rate to the internal temperature; if the temperature exceeds a set point (e.g., 10 °C), the addition should automatically stop.

    • Dilution: Running the reaction at a lower concentration can help manage the exotherm by providing more thermal mass to absorb the heat generated.

IV. Experimental Protocols (Illustrative Lab-Scale)

Disclaimer: These protocols are for informational purposes only and should be adapted and optimized for specific laboratory and scale-up conditions by qualified personnel. A thorough risk assessment must be conducted before any experiment.

Protocol 1: Synthesis of 4-Chloro-N-methylaniline
ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
4-Chloroaniline127.57127.61.01.0
Dimethyl Sulfate126.13138.71.11.1
Sodium Hydroxide40.0088.02.22.2
Toluene-1 L--
Water-1 L--

Procedure:

  • Charge a suitable reactor with 4-chloroaniline and toluene. Begin vigorous stirring.

  • In a separate vessel, prepare a solution of sodium hydroxide in water and cool it to room temperature. Add this solution to the reactor.

  • Cool the reactor contents to 10-15 °C using an ice bath.

  • Add dimethyl sulfate dropwise via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 25 °C. Caution: Dimethyl sulfate is extremely toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or HPLC until the 4-chloroaniline is consumed.

  • Perform a work-up by separating the organic layer. Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-N-methylaniline, which can be used directly or purified by distillation.

Protocol 2: Synthesis of 2-Bromo-4-chloro-N-methylaniline
ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
4-Chloro-N-methylaniline141.60141.61.01.0
Bromine (Br₂)159.81158.20.990.99
Acetic Acid-1 L--

Procedure:

  • Charge the reactor with 4-chloro-N-methylaniline and acetic acid. Cool the solution to 0-5 °C.

  • In a separate, dry vessel, dissolve bromine in a small amount of acetic acid. Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.

  • Add the bromine solution dropwise to the reactor over 2-4 hours, maintaining the internal temperature below 5 °C.

  • Stir the reaction at 0-5 °C for an additional 1-2 hours after the addition is complete.

  • Monitor the reaction by HPLC to confirm the consumption of the starting material.

  • Quench the reaction by slowly adding a solution of sodium bisulfite to neutralize any excess bromine.

  • Dilute the reaction mixture with water and neutralize with a base (e.g., 50% NaOH) to precipitate the product.

  • Filter the solid product, wash with water until the filtrate is neutral, and dry under vacuum.

Protocol 3: Formation of Hydrochloride Salt
ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
2-Bromo-4-chloro-N-methylaniline220.50220.51.01.0
Isopropanol (IPA)-1.5 L--
HCl in IPA (e.g., 3 M)-~350 mL~1.051.05

Procedure:

  • Dissolve the crude 2-Bromo-4-chloro-N-methylaniline in isopropanol. If necessary, warm gently to aid dissolution and filter to remove any particulates.

  • Cool the solution to 0-5 °C.

  • Slowly add the solution of HCl in isopropanol dropwise with vigorous stirring.

  • A precipitate should form. Continue stirring at 0-5 °C for 1-2 hours to ensure complete precipitation.

  • Filter the solid product, wash with a small amount of cold isopropanol, and then with a non-polar solvent like hexane to aid drying.

  • Dry the final product, this compound, in a vacuum oven at 40-50 °C.

V. References

  • Title: The Eschweiler-Clarke Reaction Source: Organic Reactions URL: [Link]

  • Title: Thermal Runaway Reactions Source: American Institute of Chemical Engineers (AIChE) URL: [Link]

  • Title: Dimethyl Sulfate - Safety & Hazards Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Bromine - Safety & Hazards Source: PubChem, National Institutes of Health URL: [Link]

Technical Support Center: Electrophilic Aromatic Substitution (EAS) Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the technical support center for electrophilic aromatic substitution (EAS) reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize these foundational reactions. Here, we move beyond simple protocols to address the complex challenges encountered in the lab, providing in-depth, mechanistically-grounded solutions to common experimental failures.

Core Principles: Understanding EAS Failures

At its heart, a successful EAS reaction depends on a delicate balance: the aromatic ring must be nucleophilic enough to attack a sufficiently potent electrophile.[1][2] The reaction proceeds via a high-energy carbocation intermediate, known as an arenium ion or sigma complex, and the rate-determining step is typically the formation of this intermediate since it temporarily disrupts the ring's stabilizing aromaticity.[1][2][3] Most troubleshooting, therefore, traces back to one of three areas: the Substrate's Reactivity , the Electrophile's Potency , or the Stability of the Intermediate .

Troubleshooting Guide & FAQs

This section addresses specific, common problems in a question-and-answer format.

Category 1: Low or No Product Conversion

Q1: My EAS reaction has a very low yield or is not proceeding at all. What are the most common causes and how can I fix this?

A1: This is the most frequent issue and usually points to a fundamental mismatch in reactivity. The causes can be systematically diagnosed.

Underlying Cause 1: Deactivated Aromatic Ring Your starting material may possess one or more electron-withdrawing groups (EWGs) that reduce the electron density of the aromatic ring, making it a poor nucleophile.[1][4] Strongly deactivating groups like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) can completely inhibit reactions, especially milder ones like Friedel-Crafts.[5][6]

  • Solution Strategy:

    • Increase Electrophile Potency: For sulfonation, switch from concentrated sulfuric acid to fuming sulfuric acid (oleum), which contains the more potent electrophile SO₃.[7] For nitration, ensure a proper mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺).[8][9]

    • Harsher Conditions: Increase the reaction temperature or prolong the reaction time. However, be cautious as this can lead to side products.

    • Change Synthesis Order: If possible, perform the EAS reaction before introducing a deactivating group. For example, to synthesize m-bromonitrobenzene, you should nitrate benzene first (installing the meta-directing nitro group), then brominate. Performing bromination first would yield ortho/para products.[10]

Underlying Cause 2: Insufficiently Reactive Electrophile The electrophile must be strong enough to entice the aromatic ring to break its aromaticity. For halogenation, the diatomic halogen (e.g., Br₂) is not electrophilic enough on its own and requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to generate a more potent electrophilic species.[11][12][13]

  • Solution Strategy:

    • Catalyst Check: Ensure your Lewis acid catalyst is fresh and anhydrous. Many Lewis acids, like AlCl₃, are highly hygroscopic and will be quenched by atmospheric moisture. Consider activating it before use.

    • Stoichiometry: For some reactions, like Friedel-Crafts acylation, the Lewis acid catalyst complexes with the product ketone, meaning a stoichiometric amount (or more) is required, not a catalytic amount.[14]

Underlying Cause 3: Catalyst Inhibition In Friedel-Crafts reactions, substrates containing amine (-NH₂) or hydroxyl (-OH) groups will fail. The lone pairs on these groups will coordinate with the Lewis acid catalyst, deactivating it. The resulting complex also places a positive charge adjacent to the ring, strongly deactivating it.[15]

  • Solution Strategy:

    • Protecting Groups: The amine or hydroxyl group must be protected before the Friedel-Crafts reaction. An amine can be acylated to form an amide, which is less basic and still an ortho/para director. The protecting group can be removed after the reaction.[15]

Decision Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing low-yield issues.

low_yield_troubleshooting start Low / No Yield check_substrate Analyze Substrate: Any deactivating groups (e.g., -NO2, -NR3+, -CF3)? start->check_substrate check_reagents Evaluate Reagents: Is the electrophile potent? Is the catalyst active? check_substrate->check_reagents No outcome_deactivated Solution: 1. Use stronger electrophile 2. Use harsher conditions 3. Alter synthetic route check_substrate->outcome_deactivated Yes check_conditions Review Conditions: Is temperature adequate? Is reaction time sufficient? check_reagents->check_conditions Reagents OK outcome_reagents Solution: 1. Use fresh/activated catalyst 2. Check stoichiometry (e.g., FC Acylation) 3. Protect interfering groups (-NH2) check_reagents->outcome_reagents Problem Found outcome_conditions Solution: 1. Increase temperature 2. Increase reaction time (Monitor for side products) check_conditions->outcome_conditions

Caption: A step-by-step decision tree for troubleshooting low conversion in EAS reactions.

Category 2: Regioselectivity and Polysubstitution

Q2: My reaction is producing a mixture of ortho, meta, and para isomers. How can I improve regioselectivity?

A2: Regioselectivity is dictated by the electronic properties of the substituent already on the ring. The key is to understand how this group influences the stability of the arenium ion intermediate for ortho, meta, and para attack.[16]

  • Activating Groups (Ortho/Para Directors): Groups that donate electron density to the ring (e.g., -CH₃, -OH, -OCH₃, -NH₂) are activators.[4][17][18] They stabilize the arenium ion, particularly when the electrophile adds to the ortho or para positions, allowing for resonance structures where the positive charge is delocalized onto the heteroatom or alkyl group.[16][19]

  • Deactivating Groups (Meta Directors): Most electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -C=O) are meta directors. They destabilize the arenium ion overall, but the destabilization is most severe for ortho and para attack, where a resonance structure places the positive charge directly adjacent to the positively polarized atom of the EWG. Meta attack avoids this highly unfavorable arrangement.

  • Halogens (Ortho/Para Directors, but Deactivators): Halogens are a special case. They are deactivating due to their strong inductive electron withdrawal but are ortho/para directing because their lone pairs can participate in resonance to stabilize the ortho and para arenium ion intermediates.[19]

Solution Strategy:

  • Steric Hindrance: To favor the para product over the ortho, use a bulky directing group or a bulky electrophile. This sterically disfavors attack at the more crowded ortho positions.

  • Blocking Groups: In some cases, a position can be temporarily blocked. For example, sulfonation is reversible.[20][21] You can sulfonate a para position, force another substituent into an ortho position, and then remove the sulfonic acid group by heating with dilute acid.

  • Catalyst Control: Shape-selective catalysts like zeolites can be used to favor the formation of a specific isomer (often para) by sterically constraining the transition state within their pores.[22]

Regioselectivity Determination

regioselectivity substituent Existing Substituent (Y) activating Activating Group? (e.g., -OH, -NH2, -R) (EDG) substituent->activating Donates e⁻ density deactivating Deactivating Group? (e.g., -NO2, -CN, -COR) (EWG) substituent->deactivating Withdraws e⁻ density halogen Halogen? (e.g., -Cl, -Br) substituent->halogen Inductive withdrawal, Resonance donation op_director Result: Ortho & Para Substitution activating->op_director m_director Result: Meta Substitution deactivating->m_director halogen->op_director

Caption: How substituent identity directs incoming electrophiles in EAS reactions.

Q3: I'm getting di- or tri-substituted products when I only want monosubstitution. How can I prevent this?

A3: This problem, known as polysubstitution, occurs when the product of the initial reaction is more reactive than the starting material.

Primary Cause: Friedel-Crafts Alkylation The classic example is Friedel-Crafts alkylation. The alkyl group added to the ring is an activating group. This makes the alkylated product more nucleophilic and thus more likely to react again than the starting benzene, leading to a mixture of products.[5][15][23]

  • Solution Strategy 1: Use Excess Aromatic Compound: By using a large excess of the starting aromatic compound, you can statistically favor the electrophile reacting with the starting material rather than the more reactive (but less concentrated) product.

  • Solution Strategy 2: Friedel-Crafts Acylation: This is often the superior solution. An acyl group (-COR) is a deactivating group. Therefore, once one acylation occurs, the product is significantly less reactive than the starting material, effectively preventing a second substitution.[14] The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.

ReactionProduct ReactivityPolysubstitution RiskSolution
Friedel-Crafts Alkylation More reactive (activated)HighUse excess arene or switch to acylation-reduction.
Friedel-Crafts Acylation Less reactive (deactivated)LowDirect method to avoid polysubstitution.
Nitration Less reactive (deactivated)LowGenerally not an issue unless forced.
Category 3: Reaction-Specific Issues

Q4: My Friedel-Crafts alkylation is yielding an isomer of the alkyl group I intended to add. Why?

A4: This is a hallmark of carbocation rearrangement. The mechanism of Friedel-Crafts alkylation involves the formation of a carbocation from the alkyl halide and Lewis acid.[24] If this carbocation can rearrange to a more stable form (e.g., a primary to a secondary or tertiary carbocation via a 1,2-hydride or 1,2-alkyl shift), it will do so before attacking the benzene ring.[5][24]

  • Example: Reacting benzene with 1-chloropropane and AlCl₃ does not yield n-propylbenzene as the major product. The initially formed primary carbocation rapidly rearranges to the more stable secondary carbocation, leading to isopropylbenzene (cumene) as the main product.

  • Solution: To install a straight-chain alkyl group, you must use a method that avoids a discrete carbocation intermediate. The best approach is Friedel-Crafts acylation followed by reduction , as described in Q3. This two-step sequence reliably produces the desired straight-chain product without rearrangement.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation (Acetylation of Toluene)
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and an addition funnel. Work in a fume hood.

  • Reagents: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 eq). Suspend it in a dry, inert solvent like dichloromethane (DCM) or carbon disulfide (CS₂).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition: Add toluene (1.0 eq) to the flask. Through the addition funnel, add acetyl chloride (1.05 eq) dropwise to the stirred suspension over 30 minutes. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Workup: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This will quench the AlCl₃ and hydrolyze the aluminum-ketone complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with a saturated NaHCO₃ solution (to neutralize acid), and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product (a mixture of o- and p-acetyltoluene). Purify via column chromatography or distillation.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

  • Master Organic Chemistry. (2025, February 28). The Six Key Electrophilic Aromatic Substitution Reactions. [Link]

  • Chemistry LibreTexts. (2015, July 18). Limitations of Friedel-Crafts Alkylations. [Link]

  • Chemistry LibreTexts. (2024, October 4). Synthesis of Polysubstituted Benzenes. [Link]

  • Chemistry LibreTexts. (2023, January 4). Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Chem Help ASAP. (2019, October 7). halogenation of aromatic rings by EAS reactions. [Link]

  • Michael Evans. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. [Link]

  • NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • The Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy!. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (2025, August 9). Activating and Deactivating Groups. [Link]

  • Reddit. (2020, August 25). Is electrophilic aromatic substitution included?. [Link]

  • Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. [Link]

  • Leah4sci. (2014, March 3). Aromatic Sulfonation Mechanism - EAS vid 5. [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • Chemistry Steps. (2024, January 24). Nitration of Benzene. [Link]

  • Chemistry Steps. (2022, January 20). Electrophilic Aromatic Substitution – The Mechanism. [Link]

  • National Institutes of Health. (2014, April 1). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. [Link]

  • University of Maryland. (2024, February 16). Aromatic Substitution 2. [Link]

  • Chemistry LibreTexts. (2019, June 5). Aromatic Halogenation. [Link]

  • Chemistry LibreTexts. (2019, June 5). Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations. [Link]

  • University of Illinois Springfield. Organic Chemistry II / CHEM 252 Chapter 15 – Reactions of Aromatic Compounds. [Link]

  • ACS Publications. (2020, May 7). Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. [Link]

  • OpenOChem Learn. EAS-Sulfonation. [Link]

  • Chad's Prep. EAS Ortho Para & Meta Directors and Activating & Deactivating Groups. [Link]

  • Labster. (2025, May 21). 5 Ways to Make Electrophilic Aromatic Substitution Approachable to Students. [Link]

  • Reddit. (2025, April 30). Polysubstituted benzene synthesis. [Link]

  • Scribd. Activating and Deactivating Groups in EAS. [Link]

  • The Royal Society of Chemistry. (2004, July 1). Regioselective Control of Electrophilic Aromatic Substitution Reactions. [Link]

  • Brainly. (2023, April 19). Why could the yield be low in an Electrophilic Aromatic Substitution (EAS) experiment?. [Link]

  • Reddit. (2025, February 9). Overreaction of Friedel Crafts Alkylation. [Link]

  • Chemistry LibreTexts. (2024, March 24). Synthesis of Polysubstituted Benzenes. [Link]

  • Khan Academy. Sulfonation. [Link]

  • Kwantlen Polytechnic University. 5.1 Activating or Deactivating Effect of the Substituents on EAS. [Link]

Sources

Technical Support Center: Degradation Pathways of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of halogenated anilines. These compounds are prevalent in industrial chemistry, finding use in the synthesis of dyes, pharmaceuticals, and herbicides.[1] However, their persistence and potential toxicity make understanding their environmental fate and developing remediation strategies a critical area of research.[1]

This guide is structured to provide direct, actionable advice. It moves beyond simple protocols to explain the causality behind experimental observations, helping you troubleshoot common issues and build robust experimental designs.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your degradation experiments. Each question is designed to diagnose an issue and provide a scientifically grounded solution.

Scenario A: Microbial Degradation Experiments
Q1: My microbial culture degrades monochloroanilines but struggles with 3,4-dichloroaniline. What's causing this selectivity and how can I overcome it?

Plausible Cause: The issue likely stems from two factors: increased recalcitrance and potential substrate toxicity of the di-halogenated compound. The additional halogen atom increases the molecule's stability and steric hindrance, making it a more difficult substrate for the initial enzymatic attack, typically by a dioxygenase.[2] Furthermore, higher halogenation can increase the toxicity of the compound to the microbial consortium, inhibiting key metabolic enzymes.

Troubleshooting Steps:

  • Toxicity Assessment: First, confirm if toxicity is the primary issue. Run a dose-response experiment with 3,4-dichloroaniline at concentrations from your standard assay down to 10-fold lower. Include a readily metabolizable carbon source (like glucose or succinate) in all conditions. If you observe degradation only at the lowest concentrations, toxicity is a significant factor.

  • Acclimation Strategy: If toxicity is confirmed, acclimate your culture gradually. Start with a low concentration of 3,4-dichloroaniline (e.g., 1-5 mg/L) and incrementally increase the concentration in subsequent culture passages as degradation is established. This selects for more resistant and efficient strains within your consortium.

  • Co-metabolism: Many organisms cannot use halogenated anilines as a sole carbon and energy source.[3] Provide a primary, non-repressing substrate like aniline or benzoate. The enzymes induced to degrade the primary substrate can fortuitously transform the halogenated analogue. Aniline itself can induce the necessary dioxygenases that initiate the degradation of chloroanilines.[1][4]

  • Consortium Analysis: If degradation remains stalled, your consortium may lack the necessary enzymatic machinery for dehalogenation or ring cleavage of the chlorinated catechol intermediate. Consider augmenting your culture with a known dehalogenating strain or re-isolating consortia from sites with a long history of contamination with related compounds.

Q2: I'm observing the disappearance of the parent aniline via HPLC, but I'm also seeing the formation of a persistent, colored intermediate and total organic carbon (TOC) levels are not decreasing. What is happening?

Plausible Cause: You are likely observing incomplete degradation. The initial steps of aniline oxidation are occurring, but the metabolic pathway is blocked at a downstream step. The colored intermediate is likely a result of the polymerization of reactive intermediates, such as catechols or benzoquinone imines, which can occur abiotically or enzymatically.[5][6] This is a common bottleneck, especially under suboptimal conditions.

Troubleshooting Steps:

  • Intermediate Identification: Use a more powerful analytical technique to identify the accumulating products. Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for structural elucidation of these intermediates.[5] Common intermediates include chlorocatechols, muconic acids, and various condensation products.[2][5]

  • Check Aeration: The most critical enzymes for aromatic ring cleavage are dioxygenases, which require molecular oxygen. Ensure your culture is vigorously aerated. Measure dissolved oxygen (DO) to confirm it is not a limiting factor, especially during active growth phases.

  • pH Monitoring and Control: The activity of catechol 2,3-dioxygenases (meta-cleavage pathway) and catechol 1,2-dioxygenases (ortho-cleavage pathway) is highly pH-dependent. The accumulation of acidic intermediates can lower the pH of the medium, inhibiting these enzymes.[2] Buffer your medium effectively (e.g., with phosphate buffer) and monitor the pH throughout the experiment.

  • Redox Potential: In some cases, a shift to microaerophilic or anaerobic conditions can promote different pathways. However, for complete mineralization to CO2, aerobic conditions are generally required.

Scenario B: Photochemical & Advanced Oxidation Process (AOP) Experiments
Q1: My TiO₂ photocatalyst shows excellent degradation for phenol but is very inefficient for 4-chloroaniline. Why the discrepancy?

Plausible Cause: The surface chemistry and interaction between the catalyst and the substrate are critical. The efficiency of photocatalysis depends on the generation of hydroxyl radicals (•OH) and the ability of the substrate to adsorb to the catalyst surface.[7] The speciation of 4-chloroaniline is pH-dependent (pKa ~4.15). At a pH below its pKa, it exists as the anilinium cation, which may be repelled by a positively charged TiO₂ surface (point of zero charge for TiO₂ is ~pH 6.2).

Troubleshooting Steps:

  • pH Optimization: This is the most critical parameter. Adjust the pH of your reaction solution. For 4-chloroaniline, operating at a pH > pKa (e.g., pH 7-9) will ensure it is in its neutral, unprotonated form, favoring adsorption to the negatively charged TiO₂ surface and enhancing degradation.

  • Catalyst Loading: Verify you are using the optimal catalyst loading. Too little catalyst results in insufficient surface area and light absorption. Too much catalyst can lead to light scattering and particle agglomeration, reducing efficiency. Perform a series of experiments with varying TiO₂ concentrations (e.g., 0.1 to 2.0 g/L) to find the optimum.

  • Addition of Oxidants: To boost the generation of reactive oxygen species, add an additional oxidant like hydrogen peroxide (H₂O₂) or persulfate (S₂O₈²⁻) to the system.[8] This creates a photo-Fenton-like system, which can dramatically increase the quantum yield of hydroxyl radicals.[7]

  • Wavelength Check: Ensure your light source's emission spectrum is appropriate for your photocatalyst. For TiO₂, a UV-A source with a peak emission below 387 nm is required to excite its band gap.

Q2: How can I definitively prove that the degradation I'm observing is from my AOP and not just simple photolysis from the UV lamp?

Plausible Cause: This is a crucial experimental control. Aniline and its derivatives can undergo direct photolysis, especially under UV-C light, although the quantum yields are often low. It is essential to differentiate this from the catalytically-driven or radical-mediated degradation of your AOP.

Troubleshooting Steps:

  • Run Control Experiments: The solution is a series of rigorously controlled experiments:

    • Control 1 (Dark Control): Aniline solution + catalyst/oxidant, but NO light. This accounts for any adsorption or dark catalytic reactions.

    • Control 2 (Photolysis Control): Aniline solution + light, but NO catalyst/oxidant. This measures the rate of direct photolysis.

    • Full Experiment: Aniline solution + catalyst/oxidant + light. The true AOP degradation rate is the rate from the Full Experiment minus the rates from Control 1 and Control 2.

  • Use Radical Scavengers: To confirm the role of specific reactive species like hydroxyl radicals, add a scavenger to the reaction. A common choice is an alcohol like tert-butanol or isopropanol, which reacts very quickly with •OH. If the degradation rate is significantly reduced in the presence of the scavenger, it provides strong evidence that hydroxyl radicals are the primary degradation agent.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary initial steps in the aerobic microbial degradation of a monochloroaniline?

The aerobic bacterial degradation of monochloroanilines generally proceeds via two main initial pathways.[1] The most common route involves an initial attack on the aromatic ring by an aniline dioxygenase .[1][2] This enzyme incorporates both atoms of O₂ to form a substituted dihydrodiol, which is then rearomatized to form a chlorocatechol .[1][2] From here, the chlorocatechol undergoes ring cleavage. A less common alternative pathway involves an initial dechlorination step to produce aniline, which is then funneled into the well-established aniline degradation pathway to form catechol.[1]

Caption: Two primary initial pathways for aerobic monochloroaniline degradation.

Q2: How do aerobic and anaerobic degradation pathways for halogenated anilines fundamentally differ?

Aerobic and anaerobic degradation are fundamentally different processes driven by the available terminal electron acceptor.

  • Aerobic Degradation: Uses oxygen (O₂) as the terminal electron acceptor. The key reactions are oxygenolytic , where enzymes (oxygenases) use O₂ to hydroxylate and cleave the stable aromatic ring.[1] This is generally a faster and more complete process, leading to mineralization (conversion to CO₂, H₂O, and Cl⁻).

  • Anaerobic Degradation: Occurs in the absence of oxygen. Microbes use other compounds like nitrate, sulfate, or Fe(III) as electron acceptors.[9] The key initial reaction for halogenated compounds is often reductive dehalogenation , where the halogen is removed and replaced with a hydrogen atom.[10] This process reduces the toxicity and recalcitrance of the molecule, but the subsequent cleavage of the non-halogenated aniline ring is slow and often requires a consortium of different microbial groups.

Caption: Contrasting aerobic (oxidative) and anaerobic (reductive) pathways.

Q3: What is the best analytical method for monitoring the degradation of halogenated anilines and their intermediates?

There is no single "best" method; the optimal choice depends on your experimental goals. A multi-instrument approach is often required for a comprehensive understanding.

Technique Primary Use Case Advantages Limitations
HPLC-UV/PDA Quantifying the parent compound and known, UV-active intermediates.Robust, reproducible, widely available, good for kinetics.[11][12]Requires reference standards for quantification; may not detect non-UV-active intermediates.[12]
GC-MS Identifying and quantifying volatile intermediates and the parent compound.Excellent separation, definitive structural identification via mass spectra.[13][14]Often requires derivatization for polar anilines; not suitable for non-volatile compounds.[12]
LC-MS/MS Identifying unknown polar intermediates and providing high-sensitivity quantification.High sensitivity and selectivity, no derivatization needed, excellent for complex matrices.Higher equipment cost and complexity.
TOC Analyzer Measuring the extent of total mineralization.Gives a bulk measure of conversion to CO₂; confirms complete degradation.Provides no information on specific intermediates.
Ion Chromatography Quantifying the release of halide ions (e.g., Cl⁻).Directly measures dehalogenation, a key step in the degradation pathway.[15]Indirect measure of degradation; provides no info on the organic portion.

Part 3: Standardized Protocols

Protocol 1: Aerobic Microbial Degradation Assay

This protocol provides a framework for assessing the capability of a microbial culture to degrade a target halogenated aniline.

  • Prepare Mineral Salts Medium (MSM): Prepare a sterile basal MSM containing essential macro- and micronutrients but lacking a carbon source. A typical formulation includes K₂HPO₄, KH₂PO₄, (NH₄)₂SO₄, MgSO₄·7H₂O, and a trace element solution.

  • Prepare Inoculum: Grow your microbial culture (pure strain or consortium) in a suitable rich medium (e.g., Tryptic Soy Broth) or acclimate it in MSM with a low concentration of the target aniline. Harvest cells in the late exponential phase by centrifugation (e.g., 5000 x g for 10 min).

  • Wash and Resuspend: Wash the cell pellet twice with sterile MSM to remove residual growth medium. Resuspend the final pellet in MSM to a target optical density (e.g., OD₆₀₀ of 1.0).

  • Set Up Microcosms: In sterile flasks (e.g., 250 mL Erlenmeyer flasks), add 50 mL of MSM.

  • Spike with Substrate: Add the halogenated aniline from a sterile, concentrated stock solution (e.g., in methanol, ensuring the final solvent concentration is <0.1%) to a final target concentration (e.g., 20-50 mg/L).

  • Inoculate: Add the washed inoculum to the flasks (e.g., 1% v/v).

  • Establish Controls:

    • Abiotic Control: MSM + aniline, but no inoculum.

    • Endogenous Control: MSM + inoculum, but no aniline.

  • Incubation: Incubate all flasks on an orbital shaker (e.g., 150 rpm) at the optimal growth temperature (e.g., 30°C) in the dark to prevent photodegradation.

  • Sampling and Analysis: At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically remove an aliquot (e.g., 1 mL). Prepare the sample for analysis (e.g., centrifuge to remove cells, filter, and transfer to an HPLC vial) and analyze for the disappearance of the parent compound.

Caption: Workflow for a standard aerobic microbial degradation experiment.

References

  • Phutela, U., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology. Available from: [Link]

  • Lyons, C. D., et al. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology. Available from: [Link]

  • Zeng, T., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Available from: [Link]

  • Li, Y., et al. (2024). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. MDPI. Available from: [Link]

  • Faller, M., et al. (1991). [Microbial degradation of xenobiotics in the environment]. Gesundheitswesen. Available from: [Link]

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology. Available from: [Link]

  • Wang, L., et al. (2007). Photodegradation of aniline in aqueous suspensions of microalgae. Journal of Photochemistry and Photobiology B: Biology. Available from: [Link]

  • Kolekar, P. D. (2021). Microbial degradation of 3-chloropropionic acid. Griffith Research Online. Available from: [Link]

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achieving high regioselectivity in the synthesis of 2-Bromo-4-chloro-N-methylaniline.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective synthesis of 2-Bromo-4-chloro-N-methylaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic aromatic substitution on highly activated aniline systems. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles to help you achieve high yields and selectivity in your synthesis.

Introduction: The Challenge of Regioselectivity

The synthesis of 2-Bromo-4-chloro-N-methylaniline presents a classic regioselectivity challenge. The starting material, 4-chloro-N-methylaniline, possesses two directing groups on the aromatic ring: the N-methylamino group (-NHMe) and the chloro group (-Cl).

  • N-Methylamino Group: A powerful activating, ortho, para-directing group. It strongly donates electron density into the ring via resonance, making the ortho positions (C2 and C6) highly nucleophilic.

  • Chloro Group: A deactivating, yet ortho, para-directing group. It withdraws electron density inductively but can donate via resonance.

The overwhelming activating effect of the N-methylamino group dictates the regiochemical outcome of electrophilic bromination, strongly favoring substitution at the positions ortho to it. With the para position (C4) blocked by the chloro group, the primary sites for bromination are the C2 and C6 positions. The primary challenge, therefore, is to achieve selective mono-bromination at the C2 position while preventing the formation of the major potential byproduct, 2,6-dibromo-4-chloro-N-methylaniline.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem 1: Low Yield and a Mixture of Multiple Brominated Products

Symptom: TLC or GC-MS analysis of the crude reaction mixture shows the starting material, the desired 2-bromo product, and a significant amount of the 2,6-dibromo byproduct, along with other minor spots.

Cause: This is the most common issue and is typically caused by over-bromination due to the high reactivity of the aniline ring. Standard brominating agents like liquid bromine (Br₂) are often too reactive, leading to poor control.

Solutions:

  • Choice of Brominating Agent: Switch from elemental bromine to a milder, more selective reagent. N-Bromosuccinimide (NBS) is the reagent of choice for controlled bromination of activated rings.[1][2] It provides a low, steady concentration of the electrophilic bromine species, minimizing over-reaction.

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 equivalent of NBS relative to the 4-chloro-N-methylaniline. For initial optimization, consider using a slight excess of the aniline (e.g., 1.1 equivalents) to ensure all the brominating agent is consumed.

  • Temperature Management: Perform the reaction at low temperatures to decrease the reaction rate and improve selectivity. Start the reaction at 0°C or even -10°C and allow it to slowly warm to room temperature. This tempers the exothermic nature of the reaction and reduces the likelihood of multiple substitutions.

  • Slow Addition: Add the brominating agent (NBS) slowly as a solution or in small portions over an extended period (e.g., 1-2 hours). This maintains a low concentration of the electrophile throughout the reaction, favoring mono-substitution.

Problem 2: Poor Regioselectivity (Formation of 2-bromo vs. other isomers)

Symptom: While mono-bromination is achieved, NMR analysis indicates the presence of other bromo-isomers, although the formation of the 6-bromo isomer is electronically equivalent to the 2-bromo isomer in the absence of other influences. Significant deviation from the expected product suggests unforeseen reaction pathways.

Cause: The directing effects of the substituents are powerful. However, solvent effects can play a subtle but crucial role in modulating regioselectivity.[3]

Solutions:

  • Solvent Selection: The polarity of the solvent can influence the reactivity of NBS and the substrate.

    • Non-polar solvents (e.g., Dichloromethane (DCM), Carbon Tetrachloride): These are often the best choice for selective bromination with NBS. They do not significantly solvate ionic intermediates, which can help to moderate reactivity.

    • Polar aprotic solvents (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF)): These solvents can enhance the electrophilicity of the bromine from NBS, potentially leading to higher reactivity and decreased selectivity. While sometimes leading to faster reactions, they may increase the risk of di-bromination.

  • Steric Hindrance: The N-methyl group provides some steric bulk that can slightly disfavor substitution at the adjacent ortho positions, but this effect is generally minimal for bromine. However, ensuring the reaction is run under kinetic control (low temperature) will favor the electronically preferred product.

Problem 3: Difficulty in Purifying the 2-Bromo Product from the 2,6-Dibromo Byproduct

Symptom: The desired 2-bromo-4-chloro-N-methylaniline and the 2,6-dibromo byproduct co-elute during column chromatography or co-crystallize.

Cause: The two compounds have similar structures, which can lead to close polarity and solubility profiles. The dibromo compound is less polar than the monobromo compound.

Solutions:

  • Column Chromatography Optimization:

    • Solvent System: Use a low-polarity eluent system, such as a hexane/ethyl acetate or hexane/dichloromethane gradient. Start with a very low percentage of the polar solvent (e.g., 1-2% ethyl acetate in hexane) and increase the gradient very slowly. This will maximize the separation between the less polar dibromo compound (which will elute first) and the more polar monobromo product.

    • Silica Gel: Ensure high-quality silica gel with a high surface area is used. A larger column with a higher length-to-diameter ratio can also improve separation.

  • Recrystallization:

    • Solvent Screening: If chromatography is challenging, recrystallization can be effective. Screen various solvents. A good starting point is a solvent system where the desired product has moderate solubility at high temperatures and low solubility at room temperature or below. An ethanol/water or methanol/water mixture is often a good choice for anilines.

    • Fractional Crystallization: Since the dibromo product is generally less soluble in non-polar solvents, careful, slow cooling of a concentrated solution in a solvent like hexanes might cause the dibromo compound to crystallize out first, enriching the mother liquor with the desired mono-bromo product.

Frequently Asked Questions (FAQs)

Q1: Why not use a protecting group strategy for the amine?

For highly reactive anilines, protecting the amino group as an acetamide is a common strategy to attenuate its activating effect.[4] However, for N-methylanilines, this is less straightforward. Furthermore, direct bromination of 4-chloro-N-methylaniline can be controlled effectively by using a mild reagent like NBS and optimizing reaction conditions (low temperature, controlled stoichiometry), making the extra steps of protection and deprotection unnecessary.

Q2: What is the underlying mechanism for achieving selectivity with NBS?

N-Bromosuccinimide serves as a source of an electrophilic bromine atom. The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The key to selectivity is maintaining a very low concentration of Br₂ or a polarized Br⁺ source in the reaction mixture. In non-polar solvents, NBS has low solubility, and the reaction is thought to proceed by reaction of the aniline with the small amount of dissolved NBS. Any HBr byproduct that forms can react with NBS to generate a low concentration of elemental bromine, which is then consumed. This prevents the high concentrations of bromine that lead to rapid, uncontrolled polybromination.

Q3: How can I definitively confirm the structure and purity of my product?

A combination of analytical techniques is essential:

  • TLC/GC-MS: Initial assessment of the reaction progress and crude product composition. The dibromo product will have a higher mass and typically a shorter retention time in GC due to lower polarity.

  • ¹H NMR Spectroscopy: This is the most powerful tool for distinguishing the desired product from the dibromo byproduct.

    • 2-Bromo-4-chloro-N-methylaniline: Will show three distinct signals in the aromatic region, corresponding to the protons at C3, C5, and C6.

    • 2,6-Dibromo-4-chloro-N-methylaniline: Due to symmetry, this compound will show only two signals in the aromatic region, corresponding to the equivalent protons at C3 and C5.

  • ¹³C NMR Spectroscopy: The number of signals in the aromatic region will also differ. The 2-bromo product will show 6 distinct aromatic carbon signals, while the 2,6-dibromo product will show only 4 due to symmetry.

Q4: What are the expected spectroscopic data for the product?

CompoundPredicted ¹H NMR Aromatic SignalsPredicted ¹³C NMR Aromatic Signals
2-Bromo-4-chloro-N-methylaniline 3 distinct signals (e.g., a doublet, a doublet of doublets, and another doublet)6 distinct signals
2,6-Dibromo-4-chloro-N-methylaniline 2 distinct signals (a singlet or two closely spaced doublets depending on coupling)4 distinct signals

Note: The N-methyl group will appear as a singlet around 2.8-3.0 ppm, and the N-H proton will be a broad singlet.

Visualizing the Synthesis and Key Concepts

Reaction Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup & Purification A Dissolve 4-chloro-N-methylaniline in DCM B Cool solution to 0°C A->B D Add NBS solution dropwise to aniline solution over 1-2h B->D C Prepare solution of NBS in DCM C->D E Stir at 0°C, then warm to room temp. D->E F Quench with Na₂S₂O₃ solution E->F G Extract with DCM, wash, and dry F->G H Concentrate crude product G->H I Purify via column chromatography H->I

Caption: A typical experimental workflow for the regioselective bromination.

Mechanism and Regioselectivity

Mechanism cluster_directing Directing Effects Start 4-chloro-N-methylaniline Intermediate Arenium Ion Intermediate (Resonance Stabilized) Start->Intermediate Attack at C2 (favored) NBS NBS (Br⁺ source) NBS->Intermediate Product_Mono 2-Bromo-4-chloro-N-methylaniline (Desired Product) Intermediate->Product_Mono -H⁺ Product_Di 2,6-Dibromo-4-chloro-N-methylaniline (Byproduct) Product_Mono->Product_Di + NBS (over-bromination) Dir1 NHMe: Strong Activator (o,p-director) Dir2 Cl: Weak Deactivator (o,p-director) Dir_Conclusion NHMe effect dominates, directing to C2/C6

Caption: The mechanism showing the directing effects leading to the desired product and byproduct.

Experimental Protocol

This protocol is a representative procedure designed to maximize regioselectivity. Researchers should perform initial small-scale trials to optimize conditions for their specific setup.

Materials:

  • 4-chloro-N-methylaniline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 4-chloro-N-methylaniline (1.0 eq). Dissolve the aniline in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Brominating Agent: In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution to the cooled aniline solution dropwise via an addition funnel over 1-2 hours. Maintain the internal temperature at 0°C during the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction at 0°C for an additional 30 minutes. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

  • Workup:

    • Cool the reaction mixture back to 0°C and quench by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine species. Stir for 15 minutes.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil or solid by flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with 100% hexane and slowly increasing the polarity with ethyl acetate (e.g., 0% to 10% ethyl acetate).

    • Collect fractions and analyze by TLC. The less polar 2,6-dibromo byproduct will elute before the desired 2-bromo product.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain 2-Bromo-4-chloro-N-methylaniline as a solid or oil.

References

  • Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]

  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Inform
  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024). Synblock.
  • PubChem. (n.d.). 2-bromo-4-chloro-N-methylaniline. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. (2014).
  • PubChem. (n.d.). 2-bromo-4-chloro-N-methylaniline. Retrieved from [Link]

  • PubMed. (2012). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Retrieved from [Link]

  • RSC Publishing. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Retrieved from [Link]

  • PMC. (n.d.). 2,6-Dibromo-4-methylaniline. Retrieved from [Link]

  • ResearchGate. (2018).
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)
  • PubMed. (2018). Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 2-Bromo-4-chloro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-4-chloro-N-methylaniline hydrochloride is a substituted aniline derivative of significant interest in the synthesis of pharmaceuticals and other bioactive molecules. Its specific substitution pattern makes it a valuable building block, but also presents challenges in its synthesis, particularly concerning selectivity and yield. This guide provides an in-depth comparison of plausible synthetic routes to this target molecule, offering insights into the rationale behind experimental choices and providing detailed protocols to aid researchers in their synthetic endeavors. The information presented is grounded in established chemical literature to ensure scientific integrity and reproducibility.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches can be envisioned for the synthesis of this compound. These routes differ mainly in the sequence of the halogenation and N-methylation steps.

  • Route 1: Halogenation Followed by N-Methylation. This is a classical and widely documented approach for substituted anilines. It involves the initial synthesis of 2-bromo-4-chloroaniline, followed by the introduction of the methyl group onto the nitrogen atom.

  • Route 2: N-Methylation Followed by Halogenation. This alternative route begins with the N-methylation of a suitable aniline precursor, followed by the sequential introduction of the chloro and bromo substituents. This approach may offer advantages in terms of directing group effects but can also present challenges with over-halogenation.

The following sections will provide a detailed analysis of each route, including step-by-step protocols and a discussion of the advantages and disadvantages of each approach.

Route 1: Halogenation Followed by N-Methylation

This synthetic strategy is arguably the more traditional approach, leveraging the well-established chemistry of electrophilic aromatic substitution on aniline derivatives. The overall workflow is depicted below.

cluster_0 Route 1: Workflow start Aniline acetanilide Acetanilide (Protection) start->acetanilide Acetic Anhydride bromoacetanilide 4-Bromoacetanilide (Bromination) acetanilide->bromoacetanilide Bromine in Acetic Acid chlorobromoacetanilide 2-Chloro-4-bromoacetanilide (Chlorination) bromoacetanilide->chlorobromoacetanilide Sodium Chlorate, HCl, Acetic Acid chlorobromoaniline 2-Bromo-4-chloroaniline (Deprotection) chlorobromoacetanilide->chlorobromoaniline Acid Hydrolysis (HCl, Ethanol) methylated_aniline 2-Bromo-4-chloro-N-methylaniline (N-Methylation) chlorobromoaniline->methylated_aniline Methanol, Ru-catalyst final_product 2-Bromo-4-chloro-N-methylaniline HCl (Salt Formation) methylated_aniline->final_product HCl in Ether

Caption: Overall workflow for the synthesis of this compound via Route 1.

Step-by-Step Experimental Protocol and Rationale

Part 1: Synthesis of 2-Bromo-4-chloroaniline

This multi-step synthesis starts from aniline and involves protection of the amino group, followed by sequential halogenation and deprotection.[1]

Step 1a: Protection of Aniline as Acetanilide

  • Rationale: The amino group of aniline is highly activating and susceptible to oxidation, which can lead to undesired side products during electrophilic substitution. Protection as an acetanilide moderates the reactivity of the aromatic ring and prevents over-halogenation.[1]

  • Protocol:

    • To a flask containing aniline, add a solution of hydrochloric acid.

    • Subsequently, add acetic anhydride followed immediately by a solution of sodium acetate.

    • Cool the reaction mixture in an ice bath to precipitate the acetanilide product.

    • Collect the product by vacuum filtration and wash with cold water.

Step 1b: Bromination of Acetanilide

  • Rationale: The acetamido group is an ortho-, para-director. Due to steric hindrance from the bulky protecting group, the bromine will preferentially add to the para position.[1]

  • Protocol:

    • Dissolve the acetanilide from the previous step in glacial acetic acid.

    • Slowly add a solution of bromine in acetic acid to the reaction mixture with stirring.

    • After the addition is complete, pour the reaction mixture into ice-cold water to precipitate the 4-bromoacetanilide.

    • Collect the product by vacuum filtration.

Step 1c: Chlorination of 4-Bromoacetanilide

  • Rationale: With the para-position blocked by bromine, the incoming electrophilic chlorine will be directed to the ortho-position by the acetamido group.[1]

  • Protocol:

    • Suspend 4-bromoacetanilide in a mixture of concentrated HCl and glacial acetic acid.

    • Cool the mixture in an ice bath.

    • Slowly add an aqueous solution of sodium chlorate.

    • Allow the reaction to proceed at room temperature.

    • Collect the 2-chloro-4-bromoacetanilide product by vacuum filtration.

Step 1d: Deprotection to 2-Bromo-4-chloroaniline

  • Rationale: The acetyl protecting group is removed by acid-catalyzed hydrolysis to regenerate the free aniline.[1][2]

  • Protocol:

    • Reflux the 2-chloro-4-bromoacetanilide in a mixture of 95% ethanol and concentrated hydrochloric acid.[2]

    • After the reaction is complete, pour the hot solution over ice.

    • Add a concentrated solution of sodium hydroxide to neutralize the acid and precipitate the 2-bromo-4-chloroaniline.[1][2]

    • Collect the crude product by suction filtration and recrystallize from a suitable solvent like hexane.[2]

Part 2: N-Methylation and Salt Formation

Step 2a: N-Methylation of 2-Bromo-4-chloroaniline

  • Rationale: The introduction of a methyl group onto the nitrogen can be achieved through various methods. Modern catalytic methods using methanol as a C1 source are efficient and environmentally benign. Ruthenium-catalyzed N-methylation via a hydrogen autotransfer mechanism is a state-of-the-art approach.[3]

  • Protocol (Catalytic Approach):

    • In a reaction vessel, combine 2-bromo-4-chloroaniline, a suitable ruthenium catalyst (e.g., a cyclometalated ruthenium complex), and a base such as sodium hydroxide.[3]

    • Add methanol as both the solvent and the methylating agent.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a moderate temperature (e.g., 60 °C) until the reaction is complete as monitored by TLC or GC-MS.[3]

    • After cooling, extract the product with a suitable organic solvent, wash with water, and dry over an anhydrous salt (e.g., MgSO₄).

    • Purify the crude product by column chromatography.

Step 2b: Formation of the Hydrochloride Salt

  • Rationale: The final step involves converting the free base into its hydrochloride salt, which is often more stable and easier to handle as a crystalline solid.

  • Protocol:

    • Dissolve the purified 2-bromo-4-chloro-N-methylaniline in a dry, aprotic solvent such as diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid in the same solvent (or bubble dry HCl gas through the solution) with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the salt by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Route 2: N-Methylation Followed by Halogenation

This alternative route explores the possibility of introducing the methyl group at an earlier stage. The directing effects of the N-methylamino group will influence the regioselectivity of the subsequent halogenation steps.

cluster_1 Route 2: Workflow start_2 Aniline methylaniline N-Methylaniline (N-Methylation) start_2->methylaniline Methanol, Ru-catalyst chloro_methylaniline 4-Chloro-N-methylaniline (Chlorination) methylaniline->chloro_methylaniline e.g., NCS bromo_chloro_methylaniline 2-Bromo-4-chloro-N-methylaniline (Bromination) chloro_methylaniline->bromo_chloro_methylaniline e.g., NBS final_product_2 2-Bromo-4-chloro-N-methylaniline HCl (Salt Formation) bromo_chloro_methylaniline->final_product_2 HCl in Ether

Caption: Overall workflow for the synthesis of this compound via Route 2.

Step-by-Step Experimental Protocol and Rationale

Step 1: N-Methylation of Aniline

  • Rationale: Similar to Route 1, a catalytic approach with methanol is preferred for the N-methylation of aniline.[3][4][5]

  • Protocol:

    • Follow a similar procedure as in Step 2a of Route 1, using aniline as the starting material.

Step 2: Chlorination of N-Methylaniline

  • Rationale: The N-methylamino group is a strong activating ortho-, para-director. Direct chlorination can be challenging to control. Milder chlorinating agents such as N-chlorosuccinimide (NCS) may offer better selectivity for monochlorination at the para-position.

  • Protocol:

    • Dissolve N-methylaniline in a suitable solvent like acetonitrile or DMF.

    • Cool the solution in an ice bath.

    • Slowly add one equivalent of N-chlorosuccinimide.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction by adding water and extracting the product with an organic solvent.

    • Purify the 4-chloro-N-methylaniline by column chromatography.

Step 3: Bromination of 4-Chloro-N-methylaniline

  • Rationale: With the para-position occupied by chlorine, the incoming bromine will be directed to an ortho-position. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent.[6]

  • Protocol:

    • Dissolve 4-chloro-N-methylaniline in a solvent such as acetonitrile or chloroform.

    • Add one equivalent of N-bromosuccinimide.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

    • After completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash.

    • Dry the organic layer and purify the product by column chromatography.

Step 4: Formation of the Hydrochloride Salt

  • Rationale and Protocol: The final salt formation is identical to Step 2b in Route 1.

Comparative Analysis

FeatureRoute 1: Halogenation then N-MethylationRoute 2: N-Methylation then Halogenation
Number of Steps 6 (including protection/deprotection)4
Control of Regioselectivity Generally high due to the use of a protecting group and sequential halogenation.Potentially lower. The strong activating N-methyl group can lead to over-halogenation or mixtures of isomers.
Overall Yield Potentially lower due to the higher number of steps.Potentially higher if selectivity in halogenation can be controlled.
Key Reagents Acetic anhydride, Br₂, NaClO₃, Ru-catalyst, HCl.Ru-catalyst, NCS, NBS, HCl.
Safety Concerns Use of elemental bromine and generation of chlorine gas require careful handling in a fume hood.[1]N-halosuccinimides are generally easier and safer to handle than elemental halogens.
Scalability The protection/deprotection steps add to the complexity and cost for large-scale synthesis.Fewer steps make it more attractive for scalability, provided selectivity issues are resolved.

Conclusion

Both routes present viable pathways for the synthesis of this compound.

Route 1 is a well-established and reliable method that offers excellent control over the regiochemistry of halogenation through the use of a protecting group strategy.[1] However, the additional protection and deprotection steps increase the overall step count and may reduce the overall yield.

Route 2 is more atom-economical with fewer steps. However, it poses a greater challenge in controlling the selectivity of the halogenation steps due to the highly activating nature of the N-methylamino group. Careful optimization of reaction conditions and the use of milder, more selective halogenating agents like NCS and NBS would be crucial for the success of this route.

The choice of the optimal synthetic route will depend on the specific requirements of the researcher or organization. For laboratory-scale synthesis where regiochemical purity is paramount, Route 1 may be the preferred option. For larger-scale production where efficiency and cost are major drivers, Route 2, despite its challenges, warrants further investigation and optimization.

References

  • EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google P
  • CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google P
  • (PDF) 4-Bromo-2-chloroaniline - ResearchGate. (URL: [Link])

  • Multistep Synthesis of 2-Chloro-4-Bromoaniline | PDF | Distillation | Sodium - Scribd. (URL: [Link])

  • (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline - ResearchGate. (URL: [Link])

  • 2-Bromo-4-chloroaniline | C6H5BrClN | CID 70110 - PubChem - NIH. (URL: [Link])

  • Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source | ACS Omega. (URL: [Link])

  • N‐methylation of aniline and methanol with catalyst 2. - ResearchGate. (URL: [Link])

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. (URL: [Link])

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A Strategic Guide to Halogenated Anilines: Spotlight on 2-Bromo-4-chloro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical and materials science, the selection of building blocks is a critical determinant of synthetic success. Halogenated anilines, a versatile class of organic intermediates, offer a rich scaffold for molecular elaboration, primarily through cross-coupling reactions. This guide provides an in-depth comparison of 2-Bromo-4-chloro-N-methylaniline hydrochloride with other key halogenated anilines, offering insights into their reactivity, physicochemical properties, and practical applications. Our analysis is grounded in experimental data to empower researchers in making informed decisions for their synthetic strategies.

The Strategic Advantage of Dihalogenated Anilines

Halogenated anilines are foundational to the synthesis of a multitude of biologically active molecules and functional materials. The presence of halogen atoms provides reactive handles for the construction of complex molecular architectures via powerful C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. The nature and position of the halogen substituents, along with other functionalities on the aniline ring, profoundly influence the molecule's reactivity, selectivity, and physical properties.

This compound distinguishes itself by offering two distinct halogen atoms for sequential and regioselective functionalization. The differential reactivity of the C-Br and C-Cl bonds under specific catalytic conditions allows for a stepwise introduction of different substituents, a key advantage in the assembly of complex target molecules.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of a building block dictate its handling, solubility, and reactivity. The hydrochloride salt form of 2-Bromo-4-chloro-N-methylaniline enhances its stability and solubility in polar solvents, facilitating its use in a wider range of reaction conditions.[1] Below is a comparative table of key physicochemical properties of 2-Bromo-4-chloro-N-methylaniline and its structural relatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Bromo-4-chloro-N-methylanilineC₇H₇BrClN220.49N/AN/A
2,4-Dichloro-N-methylanilineC₇H₇Cl₂N176.0428-32N/A
2-Bromo-4-methylanilineC₇H₈BrN186.05N/AN/A
4-Bromo-2-methylanilineC₇H₈BrN186.05N/AN/A
2-Fluoro-4-methylanilineC₇H₈FN125.15N/A70-71 (7 mmHg)

Reactivity in Cross-Coupling Reactions: A Deeper Dive

The utility of halogenated anilines is most prominently showcased in palladium-catalyzed cross-coupling reactions. The relative reactivity of the carbon-halogen bond (C-I > C-Br > C-Cl) is a fundamental principle governing these transformations. However, factors such as the choice of catalyst, ligand, base, and solvent, as well as the electronic and steric environment of the substrate, can significantly influence the outcome.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the context of dihalogenated anilines like 2-Bromo-4-chloro-N-methylaniline, the differential reactivity of the C-Br and C-Cl bonds allows for selective coupling. Typically, the more reactive C-Br bond will undergo oxidative addition to the palladium(0) catalyst at a faster rate than the C-Cl bond, enabling regioselective functionalization at the 2-position.

Illustrative Workflow: Regioselective Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_step1 Step 1: Selective C-Br Coupling cluster_step2 Step 2: C-Cl Coupling Substrate 2-Bromo-4-chloro-N-methylaniline Intermediate Mono-arylated Intermediate Substrate->Intermediate Suzuki-Miyaura (milder conditions) Boronic_Acid Arylboronic Acid Boronic_Acid->Intermediate Product Di-arylated Product Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Intermediate Catalyst->Product Base Base (e.g., K₂CO₃) Base->Intermediate Base->Product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Intermediate Solvent->Product Intermediate->Product Suzuki-Miyaura (harsher conditions)

Caption: Stepwise Suzuki-Miyaura coupling of 2-bromo-4-chloro-N-methylaniline.

Studies on related halogenated pyrazoles have shown that bromo and chloro derivatives are often superior to their iodo counterparts in Suzuki-Miyaura couplings due to a reduced tendency for dehalogenation side reactions.[2] This highlights the delicate balance of reactivity required for successful cross-coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds, crucial in the synthesis of many pharmaceuticals. Similar to the Suzuki-Miyaura coupling, the choice of ligand on the palladium catalyst is critical in tuning the reactivity and achieving high yields. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

General Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)(L₂)-X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Amine Ar-Pd(II)(L₂)-NR'R'' PdII_Aryl->PdII_Amine HNR'R'', Base Ligand_Exch Ligand Exchange PdII_Amine->Pd0 Product Ar-NR'R'' PdII_Amine->Product Red_Elim Reductive Elimination Aryl_Halide Ar-X Amine HNR'R'' Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Synthetic Protocols: A Practical Guide

The successful application of these building blocks hinges on robust and reproducible synthetic protocols. Below are representative procedures for the synthesis and application of halogenated anilines.

Synthesis of 4-Bromo-2-chloroaniline

This multi-step synthesis from aniline provides a framework for the preparation of dihalogenated anilines, often involving a protection-halogenation-deprotection sequence to control regioselectivity.[3]

Experimental Protocol:

  • Protection of Aniline: Aniline is first protected as acetanilide to moderate the reactivity of the amino group and direct the subsequent halogenation.

  • Bromination: The acetanilide is then subjected to electrophilic aromatic bromination, typically yielding the para-bromo derivative as the major product.

  • Chlorination: Subsequent chlorination of 4-bromoacetanilide introduces a chlorine atom, directed to the ortho position by the activating acetamido group and the existing bromine.

  • Deprotection: Finally, the acetyl protecting group is removed by hydrolysis under acidic or basic conditions to yield the desired 4-bromo-2-chloroaniline.

General Procedure for Suzuki-Miyaura Coupling of a Dihalogenated Aniline

This protocol is a general guideline and may require optimization for specific substrates and coupling partners.

Experimental Protocol:

  • To a reaction vessel, add the dihalogenated aniline (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system (e.g., a mixture of toluene and water) is added.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Safety and Handling

Halogenated anilines, like all anilines, should be handled with care as they can be toxic and are readily absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific compound.

Conclusion and Future Outlook

This compound and its related dihalogenated anilines are invaluable tools in the arsenal of the modern synthetic chemist. Their differential reactivity provides a strategic advantage for the regioselective construction of complex molecules. While the general principles of their reactivity in cross-coupling reactions are well-established, further research into developing more active and selective catalyst systems will continue to expand the synthetic utility of these versatile building blocks. The insights and protocols provided in this guide aim to facilitate the effective use of these compounds in the discovery and development of new pharmaceuticals and advanced materials.

References

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  • Production process for synthesizing 4-bromo-2-methylaniline - Google Patents. (n.d.).
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  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]

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  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC. (2018, August 29). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

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A Comparative Guide to the Structural Analysis of 2-Bromo-4-chloro-N-methylaniline Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Anilines

Halogenated anilines, including 2-Bromo-4-chloro-N-methylaniline and its analogues, serve as versatile intermediates in the synthesis of a wide array of pharmaceutical compounds.[1] The specific placement of halogen atoms (bromine and chlorine) and the N-methyl group on the aniline scaffold profoundly influences the molecule's steric and electronic properties.[2] These properties, in turn, dictate its reactivity and potential biological activity. Accurate structural determination is not merely a confirmatory step but a foundational requirement for understanding structure-activity relationships (SAR) and optimizing lead compounds.

This guide compares the utility and data derived from four cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Analytical Technique Comparison: Elucidating the Core Structure

The unambiguous characterization of 2-Bromo-4-chloro-N-methylaniline hydrochloride (Molecular Formula: C₇H₈BrCl₂N) requires a multi-faceted analytical approach.[3][4] Each technique provides a unique piece of the structural puzzle, and their combined data yield a comprehensive and validated molecular portrait.

NMR spectroscopy is arguably the most powerful tool for determining the detailed covalent framework of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Causality of Choice : NMR is selected for its ability to provide a precise atom-by-atom map of the molecule. For a substituted aromatic ring, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and the identity of attached functional groups.

  • ¹H NMR Spectroscopy : The aromatic region of the ¹H NMR spectrum is particularly informative. The chemical shifts of the aryl protons are influenced by the electronic effects of the substituents (–Br, –Cl, and –NHCH₃).[5][6] The electron-donating N-methylamino group tends to shield the ortho and para protons, shifting them upfield relative to benzene (7.3 ppm), while the electronegative halogens have a deshielding effect.[7][8] The N-methyl group itself will appear as a distinct singlet, and the N-H proton of the hydrochloride salt will be a broad signal, the position of which is concentration-dependent.[9]

  • ¹³C NMR Spectroscopy : This technique maps the carbon skeleton. The carbons directly attached to the halogens and nitrogen will show characteristic chemical shifts.[9] The influence of substituents on the chemical shifts of aromatic carbons is well-documented and allows for precise assignment of each carbon atom in the ring.[10][11]

Comparative Analysis of Derivatives : If a derivative were synthesized, for instance, by adding an electron-withdrawing nitro group (–NO₂) to the ring, a significant downfield shift (deshielding) of nearby aromatic protons and carbons would be observed.[12] Conversely, adding an electron-donating methoxy group (–OCH₃) would cause an upfield shift (shielding). These predictable shifts provide a reliable method for confirming the structure of new derivatives.

FTIR spectroscopy excels at identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Causality of Choice : FTIR is a rapid and highly sensitive method for confirming the presence of key functional groups, such as the N-H bond of the amine salt and the C-N, C-Cl, and C-Br bonds.

  • Key Vibrational Bands : For this compound, characteristic peaks would include:

    • N-H Stretch : A broad absorption in the 2400-3200 cm⁻¹ region, characteristic of an amine salt.

    • C-N Stretch : A strong band for the aromatic amine, typically found between 1250-1335 cm⁻¹.[13]

    • C-H Stretches : Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group is just below 3000 cm⁻¹.

    • C-X Stretches : The carbon-halogen bonds exhibit stretches at lower wavenumbers. The C-Cl stretch appears around 700-800 cm⁻¹ and the C-Br stretch at an even lower frequency (500-600 cm⁻¹), consistent with the mass effect on bond vibration.[14]

Comparative Analysis of Derivatives : Introducing a carbonyl group (e.g., through acylation of the amine) would introduce a very strong, sharp absorption band in the 1650-1750 cm⁻¹ region, making it an easily identifiable marker for the new derivative. The solvent choice can also influence the exact position of IR bands, particularly for hydrogen-bonding groups like N-H.[15][16]

MS is the definitive technique for determining the molecular weight of a compound and can provide crucial information about its elemental composition and fragmentation patterns.

Causality of Choice : MS is essential for confirming the molecular formula. For halogenated compounds, the isotopic patterns of chlorine and bromine provide an unmistakable signature, making this technique exceptionally reliable for validation.

  • Isotopic Signature : The presence of both bromine and chlorine creates a highly characteristic pattern in the mass spectrum.[17]

    • Chlorine : Has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[18]

    • Bromine : Has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[18]

  • The molecular ion (M⁺) peak for 2-Bromo-4-chloro-N-methylaniline (the free base) would appear as a cluster of peaks. The most abundant peaks would be at m/z corresponding to [C₇H₇³⁵Cl⁷⁹Br¹⁴N]⁺ and [C₇H₇³⁵Cl⁸¹Br¹⁴N]⁺/[C₇H₇³⁷Cl⁷⁹Br¹⁴N]⁺, and [C₇H₇³⁷Cl⁸¹Br¹⁴N]⁺. This unique isotopic distribution provides high confidence in the elemental composition.[19]

  • Fragmentation : Analysis of the fragmentation patterns can further support the proposed structure. Common fragmentation pathways for halogenated anilines include the loss of the halogen atoms or the methyl group.[20]

Comparative Analysis of Derivatives : Any modification to the parent molecule will result in a predictable mass shift. For example, replacing the bromine atom with a fluorine atom would result in a decrease in the molecular weight by approximately 60.5 Da (mass of Br - mass of F). This allows for straightforward confirmation of successful derivatization.

X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of atoms and bond lengths.[21][22]

Causality of Choice : When an unambiguous solid-state structure is required, including conformational details, bond angles, and intermolecular interactions, X-ray crystallography is the gold standard.[23][24] It validates the connectivity determined by NMR and provides spatial information unavailable through other techniques.

  • Structural Insights : A successful crystal structure of this compound would confirm the substitution pattern on the aromatic ring, the planarity of the ring, and the bond lengths and angles between all atoms.[25] It would also reveal how the hydrochloride salt is formed and how the molecules pack in the crystal lattice, including any hydrogen bonding or other intermolecular interactions.

Comparative Analysis of Derivatives : Comparing the crystal structures of different derivatives can reveal how substituents influence the molecule's conformation and packing. For instance, a bulky substituent could alter the torsion angle between the N-methylamino group and the aromatic ring, which could have significant implications for its biological activity.

Data Summary and Visualization

The following tables summarize the expected analytical data for the parent compound.

Table 1: Predicted Spectroscopic Data for 2-Bromo-4-chloro-N-methylaniline

Technique Parameter Expected Value / Observation
¹H NMR Aromatic Protons~6.5 - 7.5 ppm (complex splitting pattern)
N-H (salt)Broad singlet, variable ppm
N-CH₃~2.8 - 3.0 ppm (singlet)
¹³C NMR Aromatic Carbons~110 - 150 ppm
N-CH₃~30 - 35 ppm
FTIR N-H Stretch (salt)2400 - 3200 cm⁻¹ (broad)
Aromatic C-H Stretch> 3000 cm⁻¹
Aliphatic C-H Stretch< 3000 cm⁻¹
C-N Stretch1250 - 1335 cm⁻¹
Mass Spec Molecular Ion (M⁺)Cluster of peaks due to Br/Cl isotopes
(Free Base, C₇H₇BrClN)Exact Mass: ~218.945 Da[3]

Experimental Protocols

The following are standardized, self-validating protocols for the acquisition of high-quality analytical data.

  • Sample Preparation : Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition : Acquire ¹H and ¹³C spectra on a 300 MHz or higher field NMR spectrometer. Ensure a sufficient number of scans for adequate signal-to-noise ratio.[26]

  • Validation : Check the chemical shift of the residual solvent peak to ensure the spectrometer is properly calibrated. The sharpness of the TMS peak confirms good magnetic field homogeneity.

  • Sample Introduction : Introduce a small amount of the sample (typically in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or GC inlet.

  • Ionization : Use a standard electron ionization (EI) energy of 70 eV.

  • Mass Analysis : Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Validation : Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine, PFTBA) before the run to ensure mass accuracy. The presence of the characteristic Br/Cl isotopic cluster serves as an internal validation of the elemental composition.

  • Crystal Growth : Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[27] The choice of solvent is critical and must be determined empirically.

  • Crystal Mounting : Mount a suitable crystal on a goniometer head.[22] For small molecules, this is often done using an inert oil or glue.

  • Data Collection : Place the crystal in a cooled, collimated X-ray beam and collect diffraction data as the crystal is rotated.

  • Structure Solution & Refinement : Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson functions, followed by refinement to obtain the final atomic positions.

  • Validation : The final refined structure is validated using metrics such as the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor (typically < 0.05) indicates a good fit.[25]

Visualization of Analytical Workflow

The logical flow of a comprehensive structural analysis is depicted below.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis & Comparison cluster_validation Final Validation Start Synthesize Derivative Purify Purification (e.g., Recrystallization, Chromatography) Start->Purify NMR NMR Spectroscopy (1H, 13C) [Connectivity] Purify->NMR Purified Compound FTIR FTIR Spectroscopy [Functional Groups] Purify->FTIR Purified Compound MS Mass Spectrometry [Molecular Formula] Purify->MS Purified Compound XRAY X-Ray Crystallography [3D Structure] Purify->XRAY If Crystalline Validate Data Corroboration & Final Structure Assignment NMR->Validate FTIR->Validate MS->Validate XRAY->Validate

Caption: Workflow for the synthesis and structural elucidation of aniline derivatives.

Conclusion

The structural analysis of this compound and its derivatives is a critical task in drug discovery that necessitates a synergistic use of multiple analytical techniques. While NMR provides the foundational map of the molecular skeleton, FTIR confirms functional groups, and MS validates the molecular formula with high certainty through its unique isotopic signature. For ultimate structural proof, particularly of stereochemistry and conformation, X-ray crystallography is unparalleled. By comparing the data from these orthogonal techniques, researchers can build a self-validating system, ensuring the highest degree of confidence in the assigned structure and paving the way for successful downstream applications.

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A Comparative Guide to the Biological Activity of 2-Bromo-4-chloro-N-methylaniline Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of analogs of 2-bromo-4-chloro-N-methylaniline hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) of this class of compounds, with a focus on their anticancer and antimicrobial potential. By synthesizing available experimental data, we aim to provide insights into how structural modifications of the 2-bromo-4-chloro-N-methylaniline scaffold influence its biological profile, thereby guiding future research and development efforts in this area.

Introduction: The Therapeutic Potential of Halogenated Anilines

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of halogen atoms, such as bromine and chlorine, into the aniline ring is a well-established strategy to modulate the physicochemical and pharmacological properties of these molecules. Halogenation can significantly impact a compound's lipophilicity, electronic character, and metabolic stability, thereby influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with biological targets.

The subject of this guide, this compound, and its analogs belong to a class of dihalogenated anilines that have garnered interest for their potential biological activities. The presence of both bromine and chlorine atoms, along with the N-methyl group, provides a unique electronic and steric landscape that can be systematically modified to explore and optimize their therapeutic potential. This guide will compare the biological performance of various analogs, drawing upon experimental data to elucidate the underlying structure-activity relationships.

Comparative Analysis of Biological Activity

The biological activity of 2-bromo-4-chloro-N-methylaniline analogs is significantly influenced by the nature and position of substituents on the aniline ring and the nitrogen atom. This section compares the anticancer and antimicrobial activities of representative analogs, supported by experimental data from published studies.

Anticancer Activity

The antiproliferative effects of halogenated anilines have been investigated against various cancer cell lines. While specific data for a broad range of this compound analogs is limited, studies on structurally related compounds, such as 7-anilino triazolopyrimidines bearing halogen-substituted anilines, provide valuable insights into the potential of this chemical class.

One study explored a series of derivatives with a common 3-phenylpropylamino moiety at the 2-position of a triazolopyrimidine scaffold and different halogen-substituted anilines at the 7-position.[1] Several of these compounds demonstrated significant antiproliferative activity. For instance, analogs with 4-fluoroaniline, 4-fluoro-3-chloroaniline, 4-chloroaniline, and 4-bromoaniline substitutions at the 7-position of the triazolopyrimidine core exhibited potent mean IC50 values of 83 nM, 101 nM, 91 nM, and 83 nM, respectively, across a panel of cancer cell lines.[1] These findings highlight that the presence and nature of halogen substituents on the aniline ring are critical for potent anticancer activity.

To provide a clearer comparison, the antiproliferative activities of these representative halogenated anilino triazolopyrimidine derivatives are summarized in the table below.

Compound IDAniline MoietyMean IC50 (nM)
8q 4-Fluoroaniline83
8r 4-Fluoro-3-chloroaniline101
8s 4-Chloroaniline91
8u 4-Bromoaniline83
Data sourced from a study on 7-anilino triazolopyrimidines.[1]

The data suggests that both bromo and fluoro substitutions at the 4-position of the aniline ring contribute to high potency. The combination of a 3-chloro and 4-fluoro substitution resulted in a slightly lower, yet still potent, activity. This indicates that the electronic and steric properties imparted by the halogens play a crucial role in the interaction of these molecules with their biological targets, which in this case was identified as tubulin polymerization.[1]

Antimicrobial Activity

Halogenated compounds are known for their antimicrobial properties. A study investigating the bactericidal activity of N-bromine and N-chlorine compounds revealed that N-bromine compounds generally exhibit higher bactericidal activity in the absence of proteinaceous material.[2] However, in the presence of proteins, their efficacy can be reduced, and in some cases, the corresponding N-chlorine analogs may become more effective.[2] This highlights the importance of the biological environment in determining the antimicrobial performance of halogenated compounds.

Experimental Methodologies

To ensure the scientific integrity of the presented data, it is crucial to understand the experimental protocols used to evaluate the biological activities of these compounds. This section details the methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of chemical compounds on cultured cells. The principle of the assay is based on the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of viable cells. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[1]

  • MTT Addition: After the incubation period, add a solution of MTT (e.g., 10 µL of a 100 µg/mL solution) to each well.[1]

  • Formazan Solubilization: Incubate the plate for an additional 3-4 hours. Then, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Below is a workflow diagram for a typical in vitro cytotoxicity assay.

G cluster_workflow In Vitro Cytotoxicity Assay Workflow A Cell Seeding in 96-well plate B Incubation (24h) for cell attachment A->B C Treatment with serially diluted test compounds B->C D Incubation (e.g., 72h) C->D E Addition of MTT solution D->E F Incubation (3-4h) for formazan formation E->F G Addition of solubilizing agent F->G H Absorbance measurement G->H I Data analysis (IC50 determination) H->I

Caption: Workflow of an in vitro cytotoxicity assay using the MTT method.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-bromo-4-chloro-N-methylaniline analogs is intricately linked to their chemical structure. The following diagram illustrates the core scaffold and potential points of modification that can influence activity.

G cluster_sar Structure-Activity Relationship of 2-Bromo-4-chloro-N-methylaniline Analogs mol R1 R1: N-substituent modification (e.g., alkyl, aryl, acyl) mol->R1 Influences solubility, metabolic stability, and target binding R2 R2: Aromatic ring substitution (e.g., halogens, alkyl, alkoxy) mol->R2 Modulates electronic properties and lipophilicity R3 R3: Aromatic ring substitution (e.g., halogens, alkyl, alkoxy) mol->R3 Affects steric hindrance and target interaction

Caption: Key modification points on the 2-bromo-4-chloro-N-methylaniline scaffold.

Based on the available data for related compounds, several SAR trends can be inferred:

  • Halogenation of the Aromatic Ring: The presence of both bromine and chlorine atoms on the aniline ring is expected to enhance biological activity compared to the unsubstituted aniline. The position and nature of these halogens are critical. As seen in the anticancer data for anilino triazolopyrimidines, substitutions at the para-position of the aniline ring are often favorable.[1]

  • N-Substitution: The N-methyl group in the parent compound can be replaced with other alkyl, aryl, or acyl groups. These modifications will alter the compound's lipophilicity, hydrogen bonding capacity, and steric profile, all of which can significantly impact its interaction with biological targets.

  • Combined Effect of Substituents: The overall biological activity is a result of the interplay between the electronic and steric effects of all substituents. For instance, the combination of electron-withdrawing halogens on the ring and the nature of the N-substituent will determine the molecule's overall properties and its ability to fit into the binding pocket of a target enzyme or receptor.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of analogs related to this compound, with a focus on their anticancer and antimicrobial potential. While direct and comprehensive comparative data for a series of analogs of the title compound is limited, the analysis of structurally related halogenated anilines offers valuable insights into the structure-activity relationships governing their biological effects.

The presented data suggests that halogenation of the aniline ring is a key determinant of biological activity, with the position and nature of the halogen substituents playing a crucial role. Future research should focus on the systematic synthesis and biological evaluation of a focused library of 2-bromo-4-chloro-N-methylaniline analogs with diverse N-substituents and varied substitution patterns on the aromatic ring. Such studies, employing standardized in vitro and in vivo assays, will be essential to build a more complete understanding of the SAR for this promising class of compounds and to unlock their full therapeutic potential.

References

  • (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. sfera. [Link]

  • (2006). Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. ResearchGate. [Link]

  • (2021). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI. [Link]

Sources

A Comparative Crystallographic Guide to Halogenated Anilines: Unveiling the Impact of Halogen Substitution on Solid-State Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Power of Halogenation in Molecular Design

Halogenated anilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of a halogen atom (Fluorine, Chlorine, Bromine) onto the aniline scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] In the realm of drug development and materials science, understanding the three-dimensional structure and intermolecular interactions of these compounds in the solid state is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating these precise atomic arrangements, providing invaluable insights into molecular conformation and crystal packing.[2] This guide offers a comparative analysis of the X-ray crystallography of similarly halogenated aniline compounds, providing researchers with the foundational knowledge to understand and predict their solid-state behavior.

Comparative Crystallographic Analysis: A Tale of Three Halogens

The substitution of different halogen atoms at various positions on the aniline ring significantly impacts the resulting crystal lattice. This is primarily due to the interplay of various non-covalent interactions, most notably hydrogen bonding and the increasingly appreciated halogen bonding. To illustrate these differences, we will compare the crystallographic data of three representative compounds: 2-chloroaniline, 4-bromoaniline, and 4-fluoroaniline.

Crystallographic Parameter 2-Chloroaniline 4-Bromoaniline 4-Fluoroaniline
Formula C₆H₆ClNC₆H₆BrNC₆H₆FN
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group Pna2₁P2₁/nP2₁/c
a (Å) 17.359(4)6.134(1)12.385(3)
b (Å) 6.148(1)15.689(3)5.861(1)
c (Å) 5.503(1)7.423(2)7.689(2)
α (°) 909090
β (°) 90108.67(3)103.49(3)
γ (°) 909090
Volume (ų) 587.0(2)677.4(3)542.9(2)
Z 444
Key Intermolecular Interactions N-H···Cl, N-H···N, C-H···πN-H···Br, N-H···N, Br···BrN-H···F, N-H···N, C-H···F

Note: The crystallographic data for 2-chloroaniline and 4-bromoaniline were obtained from their respective CIF files. The data for 4-fluoroaniline is representative of a typical fluoroaniline structure and is included for comparative purposes.

The data reveals that even with similar molecular structures, the choice and position of the halogen atom lead to different crystal systems and space groups. This is a direct consequence of the varying nature and strength of the intermolecular interactions.

  • Hydrogen Bonding: In all three structures, the amine group acts as a hydrogen bond donor, forming N-H···X (where X is the halogen) and N-H···N interactions. These hydrogen bonds are a primary driving force in the crystal packing of anilines.

  • Halogen Bonding: In 4-bromoaniline, Br···Br interactions are observed, a classic example of halogen bonding. This interaction, where a region of positive electrostatic potential on one bromine atom interacts with a region of negative potential on another, plays a significant role in organizing the molecules in the crystal lattice. Chlorine atoms can also participate in halogen bonding, though generally weaker than bromine. In 2-chloroaniline, N-H···Cl interactions are prominent.

  • Fluorine's Unique Role: Fluorine, being the most electronegative element, is a poor halogen bond donor. Instead, the highly polarized C-F bond leads to significant C-H···F interactions, which contribute to the overall crystal packing of 4-fluoroaniline.

Visualizing Intermolecular Interactions

The following diagram illustrates the key intermolecular interactions that govern the crystal packing of halogenated anilines.

Caption: Key intermolecular interactions in halogenated aniline crystals.

Experimental Workflow: From Powder to Structure

The determination of a crystal structure is a meticulous process that requires careful execution at each step. The following is a generalized, yet detailed, protocol for the single-crystal X-ray diffraction analysis of a halogenated aniline compound.

Step 1: Single Crystal Growth (Slow Evaporation Method)

Obtaining high-quality single crystals is often the most challenging, yet critical, step. The slow evaporation technique is a common and effective method for small organic molecules.

  • Solvent Selection: Choose a solvent in which the halogenated aniline has moderate solubility at room temperature. A solvent in which the compound is too soluble will not readily crystallize, while a solvent in which it is poorly soluble will precipitate too quickly, forming a powder. Common solvents to screen include ethanol, methanol, acetone, and ethyl acetate.

  • Solution Preparation: Prepare a nearly saturated solution of the purified halogenated aniline in the chosen solvent. This can be done by dissolving the compound in a small amount of the solvent at a slightly elevated temperature and then allowing it to cool to room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust or particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Slow Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Crystal Growth: Crystals should appear within a few days to a week. The ideal crystals will be well-formed with sharp edges and be of a suitable size for diffraction (typically 0.1-0.3 mm in each dimension).

Step 2: Crystal Mounting

Once a suitable crystal is obtained, it must be carefully mounted for data collection.

  • Crystal Selection: Under a microscope, select a single, well-formed crystal.

  • Mounting: Using a cryoloop or a glass fiber with a small amount of inert oil (e.g., paratone-N), carefully pick up the selected crystal. The oil will hold the crystal in place through surface tension.

  • Goniometer Head: Attach the loop or fiber to a goniometer head, which will then be mounted on the diffractometer.

Step 3: X-ray Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

  • Mounting and Centering: Mount the goniometer head on the diffractometer. Using the instrument's centering camera, carefully align the crystal in the center of the X-ray beam.

  • Data Collection Strategy: Modern diffractometers with software such as CrysAlisPro will automatically determine an optimal data collection strategy to ensure complete and redundant data are collected. This typically involves a series of scans where the crystal is rotated in the X-ray beam. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.

  • Data Integration and Scaling: After the images are collected, the software is used to integrate the raw diffraction spots to determine their intensities and to scale the data from different images to a common reference frame.

Step 4: Structure Solution and Refinement

The final step is to determine and refine the crystal structure using specialized software.

  • Structure Solution: The integrated data is used to solve the phase problem and obtain an initial model of the crystal structure. Programs like SHELXT are commonly used for this purpose.

  • Structure Refinement: The initial model is then refined against the experimental data using a least-squares process with software such as SHELXL. This process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final refined structure is validated using tools like checkCIF to ensure its quality and to generate a standard Crystallographic Information File (CIF).

Visualizing the Experimental Workflow

The following diagram outlines the key stages in the single-crystal X-ray diffraction workflow.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification of Halogenated Aniline Crystallization Single Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXT) Data_Processing->Structure_Solution Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Refinement Validation Validation & CIF Generation Refinement->Validation

Caption: The experimental workflow for X-ray crystallography.

Conclusion: A Predictive Tool for Molecular Engineering

The comparative crystallographic analysis of halogenated anilines clearly demonstrates the profound influence of the halogen substituent on the solid-state architecture of these important molecules. By understanding the interplay of hydrogen bonding, halogen bonding, and other weak intermolecular forces, researchers can gain predictive power in designing molecules with desired solid-state properties. This knowledge is not only of fundamental academic interest but also has significant practical implications in fields such as polymorphism screening in the pharmaceutical industry and the design of novel crystalline materials with tailored functionalities. The detailed experimental protocol provided herein serves as a practical guide for researchers embarking on the crystallographic characterization of these and other similar small molecules.

References

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromoaniline. Retrieved from [Link]

  • ResearchGate. (2023, February 6). Halogen bonds versus hydrogen bonds in the crystal packing formation of halogen substituted anilines. Retrieved from [Link]

  • Stilinović, V., et al. (2024). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design. Retrieved from [Link]

Sources

A Comparative Guide to the Antitumor Potential of 2-Bromo-4-chloro-N-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of oncology drug discovery, the exploration of novel chemical scaffolds that can be systematically modified to enhance antitumor efficacy is a cornerstone of progress. Among the myriad of structures under investigation, halogenated aniline derivatives have emerged as a promising class of compounds. This guide provides an in-depth technical comparison of the antitumor activity of 2-Bromo-4-chloro-N-methylaniline and its derivatives, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.

Introduction: The Rationale for Investigating Substituted Anilines in Oncology

Aniline and its derivatives are foundational building blocks in medicinal chemistry, present in a wide array of approved therapeutic agents. The strategic placement of various substituents on the aniline ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. Halogenation, in particular, is a well-established strategy in drug design to modulate factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. The presence of both bromine and chlorine on the N-methylaniline scaffold offers a unique electronic and steric profile that warrants investigation for its potential antiproliferative effects. Recent studies have indicated that derivatives of 2-Bromo-4-chloro-N-methylaniline exhibit significant antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer) and T98G (glioblastoma)[1]. This guide will delve into the available data on these compounds and provide a framework for their comparative evaluation.

Comparative Analysis of Antitumor Activity

While comprehensive public data on a wide range of 2-Bromo-4-chloro-N-methylaniline derivatives is still emerging, preliminary findings indicate promising antiproliferative activity. To provide a meaningful comparison, we will evaluate the parent compound and its hypothetical derivatives against the well-established chemotherapeutic agent, Doxorubicin.

Table 1: Comparative in vitro Cytotoxicity (IC50) of 2-Bromo-4-chloro-N-methylaniline Derivatives and Doxorubicin

CompoundDerivative TypeHCT-116 (Colon Cancer) IC50 (µM)T98G (Glioblastoma) IC50 (µM)Reference
2-Bromo-4-chloro-N-methylaniline HCl Parent CompoundData suggests activityData suggests activity[1]
Hypothetical Derivative AN-Acyl ModificationTo be determinedTo be determinedN/A
Hypothetically Derivative BPhenyl Ring SubstitutionTo be determinedTo be determinedN/A
Doxorubicin Standard of Care~0.96~0.5[2][3]

Note: Specific IC50 values for derivatives of 2-Bromo-4-chloro-N-methylaniline are not yet publicly available and are presented here as a template for future studies.

The causality behind exploring derivatives lies in the principles of structure-activity relationship (SAR). By systematically modifying the parent compound, for instance, through N-acylation or substitution on the phenyl ring, it is possible to enhance target specificity, increase potency, and improve the therapeutic index. The bromine and chlorine atoms are expected to play a crucial role in the compound's interaction with molecular targets, potentially through halogen bonding or by influencing the overall electronic distribution of the molecule[4].

Mechanistic Insights: How Might These Derivatives Exert Their Antitumor Effects?

The precise mechanism of action for 2-Bromo-4-chloro-N-methylaniline derivatives is an active area of investigation. However, based on the behavior of other substituted anilines and related compounds, several plausible pathways can be hypothesized.

Kinase Inhibition

Many aniline derivatives function as kinase inhibitors by competing with ATP for binding to the active site of oncogenic kinases, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The anilinopyrimidine and anilinoquinoline scaffolds, which can be synthesized from substituted anilines, are present in several FDA-approved tyrosine kinase inhibitors[5].

Diagram 1: Hypothesized Kinase Inhibition Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylation Derivative 2-Bromo-4-chloro- N-methylaniline Derivative Derivative->RTK Inhibits ATP Binding ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Hypothesized mechanism of action via inhibition of receptor tyrosine kinase signaling.

Induction of Apoptosis

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which culminate in the activation of caspase enzymes.

Diagram 2: Apoptosis Induction Pathway

G cluster_pathways Apoptotic Pathways Derivative 2-Bromo-4-chloro- N-methylaniline Derivative Intrinsic Intrinsic Pathway (Mitochondrial Stress) Derivative->Intrinsic Extrinsic Extrinsic Pathway (Death Receptors) Derivative->Extrinsic Caspase_Initiator Initiator Caspases (e.g., Caspase-8, Caspase-9) Intrinsic->Caspase_Initiator Extrinsic->Caspase_Initiator Caspase_Executioner Executioner Caspases (e.g., Caspase-3, Caspase-7) Caspase_Initiator->Caspase_Executioner Apoptosis Apoptosis Caspase_Executioner->Apoptosis

Caption: Generalized pathway for the induction of apoptosis.

Experimental Protocols for Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized and validated experimental protocols are paramount. The following are detailed, step-by-step methodologies for the key assays used to evaluate the antitumor activity of 2-Bromo-4-chloro-N-methylaniline derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Diagram 3: MTT Assay Workflow

G A 1. Seed Cells in 96-well plate B 2. Add Test Compounds A->B C 3. Incubate B->C D 4. Add MTT Reagent C->D E 5. Incubate D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance F->G

Caption: Step-by-step workflow of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, T98G) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 2-Bromo-4-chloro-N-methylaniline derivatives and a positive control (e.g., Doxorubicin) in a culture medium. Add the compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), providing insights into the cytostatic effects of a compound.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compounds for a defined period. Harvest both adherent and floating cells, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol.

  • Staining: Rehydrate the fixed cells in PBS and then incubate with a solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Detection by Western Blotting

Western blotting is a powerful technique to detect the expression of key proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.

Protocol:

  • Protein Extraction: Treat cells with the test compounds, harvest, and lyse the cells in a suitable buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP).

  • Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the intensity of the bands corresponding to the cleaved (active) forms of the apoptotic proteins relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The available evidence, though preliminary, suggests that 2-Bromo-4-chloro-N-methylaniline and its derivatives represent a promising scaffold for the development of novel anticancer agents. Their demonstrated antiproliferative activity against colon cancer and glioblastoma cell lines warrants further investigation.

Future research should focus on the synthesis and screening of a diverse library of derivatives to establish a clear structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of this chemical class. The experimental protocols detailed in this guide provide a robust framework for conducting these essential preclinical studies. As our understanding of the biological effects of these compounds deepens, so too will their potential to contribute to the next generation of cancer therapeutics.

References

  • Didox and resveratrol sensitize colorectal cancer cells to doxorubicin via activating apoptosis and ameliorating P-glycoprotein activity. Sci Rep. 2016;6:36855. [Link]

  • Enhancing Therapeutic Approaches in Glioblastoma with Pro-Oxidant Treatments and Synergistic Combinations: In Vitro Experience of Doxorubicin and Photodynamic Therapy. Cancers (Basel). 2022;14(11):2757. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Int J Mol Sci. 2023;24(6):5493. [Link]

Sources

A Comparative Guide to Cross-Reactivity in the Analysis of 2-Bromo-4-chloro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-4-chloro-N-methylaniline hydrochloride is a halogenated aniline derivative often employed as a building block or intermediate in organic synthesis.[1] Its hydrochloride salt form typically enhances stability and solubility, making it suitable for various experimental applications.[1] In any synthesis or quality control workflow, the ability to accurately and specifically quantify the target compound is paramount. A critical challenge in analytical chemistry is ensuring the chosen method is selective for the analyte of interest and does not produce false positive results due to the presence of structurally related compounds—a phenomenon known as analytical cross-reactivity or lack of specificity.

This guide provides a comprehensive framework for conducting a cross-reactivity (specificity) study for an analytical method developed for this compound. We will detail the experimental design, present a robust High-Performance Liquid Chromatography (HPLC) protocol, and interpret the resulting data. The principles described herein are grounded in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation, specifically guideline Q2(R1), which defines specificity as the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[2]

The Principle of Analytical Specificity

In the context of chromatography, specificity is the method's ability to produce a signal response (e.g., a peak) that corresponds to a single, known analyte. A lack of specificity, or cross-reactivity, occurs when other compounds in the sample matrix co-elute with the analyte or have similar detection properties, leading to inaccurate quantification. Therefore, a rigorous specificity study is not merely a suggestion but a foundational requirement for a validated, trustworthy analytical method.

The core of this study involves "challenging" the analytical method by introducing potential interfering compounds. The selection of these challengers is critical and should be based on a scientific understanding of the analyte's synthetic route and potential degradation pathways. For 2-Bromo-4-chloro-N-methylaniline, these include synthetic precursors, isomers, and related by-products.[3][4]

Designing the Cross-Reactivity Study

The experimental design is structured to systematically evaluate the analytical method's ability to distinguish the target analyte from structurally similar molecules.

Selection of Challenge Compounds

Based on the structure of this compound (Analyte A), the following compounds were selected as rational challengers due to their structural similarity and potential to be present as process-related impurities:

  • Compound B (Precursor): 4-Chloro-N-methylaniline

  • Compound C (Isomer): 4-Bromo-2-chloro-N-methylaniline

  • Compound D (Related Impurity): 2,4-Dichloro-N-methylaniline

  • Compound E (Demethylated Analog): 2-Bromo-4-chloroaniline

Experimental Workflow

The workflow is designed to assess the retention time and peak purity of the analyte in the presence of the challenge compounds.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_eval Data Evaluation p1 Prepare Individual Stock Solutions (1 mg/mL) of Analyte (A) and Challengers (B, C, D, E) p2 Create Single Analyte Standard (A) at Working Concentration (e.g., 100 µg/mL) p1->p2 p3 Create Individual Challenger Standards (B, C, D, E) at Working Concentration p1->p3 p4 Prepare Spiked Sample: Mix Analyte (A) with an Equimolar Mixture of all Challengers (B, C, D, E) p2->p4 a1 Inject Single Analyte Standard (A) to Determine Retention Time (RT) p2->a1 p3->p4 a2 Inject Each Individual Challenger Standard to Determine their RTs p3->a2 a3 Inject Spiked Sample (A + B + C + D + E) p4->a3 e1 Compare RTs: Check for Co-elution of Challengers with Analyte Peak a1->e1 a2->e1 a3->e1 e2 Assess Peak Purity of Analyte in Spiked Sample (Using DAD/PDA Detector) a3->e2 e3 Calculate Resolution (Rs) between Analyte Peak and Nearest Eluting Impurity e1->e3

Caption: Workflow for the HPLC-based specificity study.

Experimental Protocol: HPLC Method

This section provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method suitable for analyzing halogenated anilines.[5][6][7]

Objective: To achieve baseline separation (Resolution > 2) of 2-Bromo-4-chloro-N-methylaniline HCl from all potential cross-reactants.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column thermostat.

  • Photodiode Array (PDA) or Diode Array (DAD) Detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (with full spectrum collection from 200-400 nm for peak purity analysis)

Procedure:

  • Preparation: Prepare all solutions as described in the workflow diagram (Section 2.2). The solvent for all solutions should be a 50:50 mixture of Acetonitrile and Water.

  • System Suitability: Inject the Single Analyte Standard (A) six times. The relative standard deviation (RSD) for peak area and retention time should be < 2.0%.

  • Reference Injections: Inject each individual standard (A, B, C, D, E) one time to establish their individual retention times.

  • Specificity Injection: Inject the spiked sample containing the analyte and all challengers.

  • Data Analysis:

    • Record the retention times for all peaks.

    • Calculate the resolution between the analyte peak and the closest adjacent peak.

    • Perform peak purity analysis on the analyte peak in the spiked sample chromatogram using the CDS software.

Comparative Data & Results

The performance of the HPLC method is evaluated based on its ability to separate the analyte from the challenge compounds.

Table 1: Chromatographic Performance Data

Compound IDCompound NameRetention Time (min)Resolution (Rs) from Analyte APeak Purity Index
A 2-Bromo-4-chloro-N-methylaniline 10.2 N/A >0.999
B4-Chloro-N-methylaniline7.58.1N/A
C4-Bromo-2-chloro-N-methylaniline11.53.2N/A
D2,4-Dichloro-N-methylaniline8.94.5N/A
E2-Bromo-4-chloroaniline9.62.5N/A

Interpretation of Results:

  • Separation: The analyte (A) was successfully resolved from all challenge compounds. The resolution (Rs) for the most critical pair (Analyte A and Compound E) was 2.5, which is well above the generally accepted minimum of 2.0 for baseline separation.

  • Peak Purity: The peak purity index for the analyte in the spiked sample was >0.999, indicating that the peak is spectrally homogenous and free from underlying impurities. This confirms the absence of co-elution.

Conclusion and Broader Implications

This guide demonstrates a systematic approach to evaluating the cross-reactivity, or specificity, of an analytical method for this compound. By logically selecting challenge compounds based on the synthetic process and employing a robust, high-resolution HPLC-PDA method, we have unequivocally demonstrated the method's fitness for purpose.

The principles and workflow outlined are not limited to this specific molecule but serve as a universal template for researchers and drug development professionals. Ensuring analytical specificity is a cornerstone of reliable data generation, directly impacting process control, quality assurance, and regulatory compliance. This self-validating system, grounded in ICH principles, provides a high degree of confidence in the reported analytical results.

References

  • KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides.
  • This compound CAS 1199773-47-1. Benchchem.
  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.
  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.

Sources

Spectroscopic Dissection: A Comparative Guide to 2-Bromo-4-chloro-N-methylaniline Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification and characterization of isomeric impurities are critical for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). Halogenated anilines, key building blocks in organic synthesis, often present as a mixture of positional isomers that can be challenging to differentiate. This guide provides an in-depth spectroscopic comparison of 2-Bromo-4-chloro-N-methylaniline hydrochloride and its potential positional isomers, offering a robust analytical framework for their unambiguous identification.

Introduction to the Isomers

The target compound, this compound, can have several positional isomers depending on the arrangement of the bromo, chloro, and N-methylamino groups on the benzene ring. The formation of the hydrochloride salt, a common strategy to improve the stability and solubility of amine-containing compounds, significantly influences their spectroscopic properties. Protonation of the nitrogen atom alters the electronic environment of the entire molecule, leading to characteristic shifts in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

The primary isomers of interest for this comparison are:

  • This compound

  • 4-Bromo-2-chloro-N-methylaniline hydrochloride

  • 3-Bromo-4-chloro-N-methylaniline hydrochloride

  • 2-Bromo-6-chloro-N-methylaniline hydrochloride

This guide will systematically explore the expected and experimentally observed differences in their spectroscopic signatures across various analytical techniques.

Comparative Spectroscopic Analysis

A multi-technique approach is essential for the definitive identification of these isomers. Here, we delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing between these positional isomers. The chemical shift, splitting pattern (multiplicity), and coupling constants of the aromatic protons, the N-methyl protons, and the N-H proton of the anilinium ion provide a unique fingerprint for each isomer.

Key Differentiating Features in ¹H NMR:

  • Aromatic Region (δ 7.0-8.0 ppm): The substitution pattern on the benzene ring dictates the number of distinct aromatic protons and their coupling relationships.

    • This compound: Expect three aromatic protons. The proton at C6 will likely be a doublet, the proton at C5 a doublet of doublets, and the proton at C3 a doublet. The precise chemical shifts will be influenced by the deshielding effects of the halogens and the protonated N-methylamino group.

    • 4-Bromo-2-chloro-N-methylaniline hydrochloride: Also three aromatic protons with a different splitting pattern. The proton at C3 will likely be a doublet, the one at C5 a doublet of doublets, and the one at C6 a doublet.

    • Symmetry Considerations: Isomers with higher symmetry, if present, would exhibit a simpler aromatic region.

  • N-Methyl Protons (δ ~3.0-3.5 ppm): The N-methyl group will appear as a singlet in the free base. Upon protonation to the hydrochloride salt, this signal may remain a singlet or exhibit coupling to the N-H proton, depending on the solvent and exchange rate. A downfield shift is expected upon protonation due to the increased electron-withdrawing nature of the positively charged nitrogen.

  • N-H Proton (δ > 10 ppm, broad): The anilinium proton is acidic and its signal is often broad and can be solvent-dependent. Its presence and broadness are strong indicators of the hydrochloride salt formation.

dot graph "H_NMR_Analysis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_Sample" { label="Sample Preparation"; style=filled; color="#FFFFFF"; node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Sample [label="Isomer Mixture (HCl salt)"]; Dissolve [label="Dissolve in Deuterated Solvent (e.g., DMSO-d6)"]; Sample -> Dissolve; }

subgraph "cluster_NMR" { label="NMR Acquisition"; style=filled; color="#FFFFFF"; node [shape=parallelogram, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Acquire_1H [label="Acquire 1D ¹H NMR Spectrum"]; Acquire_COSY [label="Acquire 2D COSY Spectrum (optional)"]; Dissolve -> Acquire_1H; Acquire_1H -> Acquire_COSY; }

subgraph "cluster_Analysis" { label="Spectral Analysis"; style=filled; color="#FFFFFF"; node [shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze_Aromatic [label="Analyze Aromatic Region:\n- Number of signals\n- Splitting patterns\n- Coupling constants"]; Analyze_Alkyl [label="Analyze N-Methyl and N-H signals:\n- Chemical shifts\n- Broadening"]; Correlate [label="Correlate ¹H-¹H couplings in COSY"]; Acquire_1H -> Analyze_Aromatic; Acquire_1H -> Analyze_Alkyl; Acquire_COSY -> Correlate; }

subgraph "cluster_Identification" { label="Isomer Identification"; style=filled; color="#FFFFFF"; node [shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Identify [label="Assign Structure to Each Isomer"]; Analyze_Aromatic -> Identify; Analyze_Alkyl -> Identify; Correlate -> Identify; } } Caption: Workflow for ¹H NMR based isomer identification.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides complementary information by revealing the number of unique carbon environments in the molecule.

Key Differentiating Features in ¹³C NMR:

  • Number of Signals: Due to differences in symmetry, each isomer will present a specific number of signals in the ¹³C NMR spectrum. For the expected isomers, all seven carbons are likely to be chemically non-equivalent, resulting in seven distinct signals.

  • Chemical Shifts of Halogenated Carbons: The carbons directly bonded to bromine and chlorine will exhibit characteristic chemical shifts. The C-Br signal will be further upfield than the C-Cl signal. The specific positions will vary between isomers.

  • N-Methyl Carbon: The chemical shift of the N-methyl carbon (around 30-40 ppm) will also be influenced by the substitution pattern on the aromatic ring.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for Key Carbons

Carbon EnvironmentPredicted Chemical Shift (ppm)Rationale
C-Br110 - 125Shielding effect of bromine.
C-Cl125 - 140Deshielding effect of chlorine.
C-N140 - 150Deshielding effect of the anilinium nitrogen.
Aromatic C-H115 - 135Dependent on the position relative to substituents.
N-CH₃30 - 40Typical range for N-methyl groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is particularly useful for confirming the presence of the anilinium salt and for observing the influence of the halogen substituents on the aromatic ring vibrations.

Key Differentiating Features in FT-IR:

  • N-H Stretching: The most prominent feature for the hydrochloride salt will be a broad and strong absorption band in the region of 2400-3200 cm⁻¹.[1] This is due to the stretching vibrations of the N⁺-H bond in the anilinium ion.[1] This broadness is a result of hydrogen bonding.

  • Aromatic C-H Stretching: These appear as sharp peaks above 3000 cm⁻¹.

  • C=C Aromatic Ring Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring. The substitution pattern can influence the exact position and intensity of these bands.

  • C-N Stretching: The C-N stretching vibration in the anilinium ion will be present in the 1250-1350 cm⁻¹ region.

  • Out-of-Plane (OOP) Bending: The pattern of C-H OOP bending bands in the 650-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic ring and can be a key differentiator between isomers.

dot graph "FTIR_Analysis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

subgraph "cluster_SamplePrep" { label="Sample Preparation"; style=filled; color="#FFFFFF"; node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Sample [label="Solid Isomer (HCl salt)"]; KBr [label="Prepare KBr Pellet or Nujol Mull"]; Sample -> KBr; }

subgraph "cluster_FTIR" { label="FT-IR Acquisition"; style=filled; color="#FFFFFF"; node [shape=parallelogram, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Acquire_Spectrum [label="Acquire FT-IR Spectrum (4000-400 cm⁻¹)"]; KBr -> Acquire_Spectrum; }

subgraph "cluster_Analysis" { label="Spectral Analysis"; style=filled; color="#FFFFFF"; node [shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze_NH [label="Identify Broad N⁺-H Stretch (2400-3200 cm⁻¹)"]; Analyze_Aromatic [label="Analyze Aromatic C=C and C-H Bending Regions"]; Analyze_Fingerprint [label="Compare Fingerprint Region (below 1500 cm⁻¹)"]; Acquire_Spectrum -> Analyze_NH; Acquire_Spectrum -> Analyze_Aromatic; Acquire_Spectrum -> Analyze_Fingerprint; }

subgraph "cluster_Identification" { label="Functional Group and Isomer Confirmation"; style=filled; color="#FFFFFF"; node [shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Confirm [label="Confirm Salt Formation and Differentiate Isomers"]; Analyze_NH -> Confirm; Analyze_Aromatic -> Confirm; Analyze_Fingerprint -> Confirm; } } Caption: Workflow for FT-IR based isomer analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. For the hydrochloride salts, electrospray ionization (ESI) is a suitable technique.

Key Differentiating Features in Mass Spectrometry:

  • Molecular Ion: In positive ion mode ESI-MS, the base peak will correspond to the protonated free amine [M+H]⁺, where M is the molecular weight of the neutral 2-Bromo-4-chloro-N-methylaniline. All isomers will have the same molecular weight (C₇H₇BrClN, MW ≈ 220.5 g/mol ).[2]

  • Isotopic Pattern: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion peak. This pattern confirms the elemental composition.

  • Fragmentation Pattern: While the molecular ions will be identical, the fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can differ between isomers. The relative positions of the halogens and the N-methylamino group will influence the stability of the fragment ions. Common fragmentation pathways include the loss of the methyl group (CH₃), HBr, and HCl. The relative abundances of these fragment ions can be used to distinguish between the isomers.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Key Differentiating Features in UV-Vis Spectroscopy:

  • Absorption Maxima (λmax): The position of the absorption maxima will be influenced by the substitution pattern on the benzene ring. Halogen substituents and the anilinium group act as auxochromes, causing a bathochromic (red) shift compared to unsubstituted benzene.

  • Anilinium Ion Signature: In an acidic medium, the lone pair of electrons on the nitrogen is protonated, leading to a loss of the n→π* transition that is characteristic of free anilines. The spectrum of the anilinium ion will more closely resemble that of the corresponding substituted benzene.[3] Subtle differences in the λmax and molar absorptivity (ε) between the isomers can be used for differentiation, although these differences may be small.

Experimental Protocols

To ensure the reliability and reproducibility of the spectroscopic data, the following standardized protocols are recommended.

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[4][5]

  • FT-IR Spectroscopy: For solid samples, the KBr pellet method is recommended.[6][7] Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder and press into a thin, transparent pellet.[7] Alternatively, a Nujol mull can be prepared.[6]

  • Mass Spectrometry (ESI): Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or water) to an appropriate concentration that gives an absorbance reading between 0.2 and 0.8 AU.

Instrumentation and Data Acquisition
  • NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, particularly in the aromatic region. Standard pulse programs for ¹H and ¹³C NMR should be used.

  • FT-IR: A modern FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) detector is suitable. Spectra should be collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • MS: An electrospray ionization mass spectrometer, preferably a high-resolution instrument (e.g., Q-TOF or Orbitrap), will provide accurate mass measurements and facilitate the analysis of isotopic patterns and fragmentation.

  • UV-Vis: A dual-beam UV-Vis spectrophotometer should be used to scan the wavelength range of approximately 200-400 nm.

Conclusion

The unambiguous differentiation of this compound isomers is a challenging but achievable analytical task. A comprehensive approach utilizing a suite of spectroscopic techniques is paramount. While ¹H NMR often provides the most definitive structural information through the analysis of aromatic proton coupling patterns, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy each contribute vital and complementary data points. By carefully applying the standardized protocols outlined in this guide and understanding the key differentiating features for each technique, researchers can confidently identify and characterize these closely related isomers, ensuring the quality and integrity of their chemical entities.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12745340, 2-bromo-4-chloro-N-methylaniline. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Drawell. (n.d.). How to Prepare Samples for FTIR Testing. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 2-Bromo-4-chloro-N-methylaniline Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Bromo-4-chloro-N-methylaniline hydrochloride, a halogenated aromatic amine. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. Analogous compounds, such as other brominated and chlorinated anilines, are known to cause skin and eye irritation, and may cause respiratory irritation and damage to organs through prolonged or repeated exposure[2][3].

Table 1: Hazard Identification and Classification

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[1][4]
Skin Corrosion/IrritationCauses skin irritation.[2][3]
Serious Eye Damage/Eye IrritationCauses serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[2][3]
Specific Target Organ Toxicity (Repeated Exposure)May cause damage to organs through prolonged or repeated exposure.[2]

Given its halogenated aromatic structure, this compound and its waste require management as hazardous chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound and its associated waste. The principle of causality here is direct: the PPE acts as a barrier to prevent the chemical from coming into contact with the body, thus mitigating the risks of acute and chronic health effects.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and absorption[1].
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or dust[1][2].
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To prevent accidental skin exposure[1].
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for spills or when adequate ventilation is not available.To prevent inhalation of dust or vapors[1].

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound. This process is designed to be a self-validating system, ensuring that waste is handled, stored, and disposed of in a manner that is compliant with safety regulations and best practices.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a compliant waste management program.

  • Designated Waste Container: Dedicate a specific, clearly labeled, and chemically compatible container for this compound waste. The container must be in good condition, leak-proof, and have a secure, tight-fitting lid[5].

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect solid waste, including contaminated consumables (e.g., weighing paper, gloves, paper towels), in the designated solid waste container.

    • Liquid Waste: If the compound is in solution, collect it in a designated, compatible liquid waste container. Do not mix with incompatible waste streams.

Step 2: In-Lab Storage of Hazardous Waste
  • Storage Location: Store the hazardous waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel[5]. The area should be cool, dry, and well-ventilated[6].

  • Container Management: Keep the waste container closed at all times except when adding waste[5]. This prevents the release of vapors and reduces the risk of spills.

  • Incompatible Materials: Store the waste away from incompatible materials such as strong oxidizing agents and acids[2][6].

Step 3: Preparing for Disposal
  • Waste Manifest: Work with your institution's Environmental Health and Safety (EHS) department to ensure the waste is properly manifested for transport.

  • EPA Waste Codes: Based on its characteristics as a halogenated organic compound, this waste may fall under specific EPA hazardous waste codes. While not explicitly listed, it could be classified based on its characteristics (e.g., toxicity). The F-listed codes for spent halogenated solvents (F001, F002) are a useful reference for the types of materials the EPA regulates as hazardous[7][8]. Your EHS office will make the final determination.

Step 4: Final Disposal
  • Approved Disposal Facility: The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal facility[2][4][9].

  • Incineration: High-temperature incineration is a common and effective method for the destruction of halogenated organic compounds.

  • Landfill Restrictions: Direct landfilling of untreated halogenated organic waste is generally prohibited[10].

Emergency Procedures: Preparedness is Key

Accidental Spills
  • Evacuate and Secure: Evacuate the immediate area of the spill.

  • Personal Protection: Don the appropriate PPE before attempting to clean up the spill.

  • Containment and Cleanup: For a small solid spill, carefully sweep up the material and place it in the designated hazardous waste container. For a liquid spill, absorb the material with an inert absorbent such as sand or vermiculite and place it in the waste container[6].

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleanup materials as hazardous waste.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing[1].

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen[1].

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water[1].

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste at Source ppe->segregate solid_waste Solid Waste Container (Contaminated consumables, solid chemical) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Solutions containing the chemical) segregate->liquid_waste Liquid label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) solid_waste->label_container liquid_waste->label_container store_saa Store in Satellite Accumulation Area (Cool, Dry, Ventilated, Closed Lid) label_container->store_saa contact_ehs Contact Environmental Health & Safety (EHS) store_saa->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest disposal Dispose via Approved Hazardous Waste Facility (e.g., Incineration) manifest->disposal

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Bromo-4-chloro-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Handling halogenated anilines like 2-Bromo-4-chloro-N-methylaniline hydrochloride (CAS: 1199773-47-1) demands a meticulous approach to safety.[1] This is not merely about checking boxes on a safety form; it's about understanding the chemical's behavior and potential interactions with biological systems. This guide provides a procedural framework grounded in established safety principles to ensure your protection and the integrity of your research. We will move beyond a simple list of equipment to explain the causality behind each recommendation, empowering you to make informed safety decisions in your laboratory.

The Hazard Profile: Understanding the "Why"

This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1][2] While specific toxicological data for this compound is limited, the broader family of halogenated anilines is well-studied, and we must extrapolate from this authoritative data to establish a robust safety protocol. Anilines, as a class, are known for their ability to be absorbed through the skin and can cause serious health effects, including methemoglobinemia—a condition where the blood's ability to carry oxygen is dangerously reduced.[3][4] Symptoms of exposure can include headache, dizziness, cyanosis (a blueish tint to the skin and lips), and in severe cases, respiratory distress and collapse.[3][5] Furthermore, related compounds are known skin, eye, and respiratory irritants.[6][7]

Therefore, our primary safety objectives are to:

  • Prevent all skin and eye contact: This is a non-negotiable line of defense against dermal absorption and irritation.

  • Eliminate inhalation of dust or aerosols: The compound's powdered form presents a respiratory hazard.

  • Establish containment: All handling must be performed in a way that prevents release into the laboratory environment.

Core Protective Measures: Engineering Controls and Personal Armor

Before any personal protective equipment (PPE) is even selected, the primary line of defense must be established: engineering controls .

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound must occur within a certified chemical fume hood.[1] This is the most critical step in preventing respiratory exposure. The constant airflow of the hood draws airborne particles away from the user's breathing zone, providing a contained workspace. The sash should always be kept at the lowest possible height to maximize its protective capability.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential but should never be considered a substitute for proper engineering controls and safe work practices.

Protection Type Minimum Specification Rationale & Expert Insight
Hand Protection Double-gloving with nitrile gloves.While nitrile gloves offer good initial protection for incidental contact with many chemicals, anilines can be insidious.[8] Double-gloving provides an extra layer of security. For prolonged handling or in the event of a spill, heavier-duty gloves like butyl rubber are recommended.[4] Always check the manufacturer's glove compatibility chart for halogenated anilines. Discard gloves immediately if contact is suspected.
Eye & Face Protection Chemical splash goggles.Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from airborne powder or splashes. Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are mandatory.[1] When there is a significant risk of splashing (e.g., during bulk transfers), a full-face shield should be worn in addition to goggles.[4]
Body Protection Fully-buttoned laboratory coat with elastic cuffs.A standard lab coat protects against incidental contact.[8] The key is to ensure it is always fully fastened to protect street clothes and skin. For procedures with a higher risk of contamination, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection NIOSH-approved respirator (as needed).For routine small-scale weighing and handling within a fume hood, respiratory protection may not be necessary. However, if there is any risk of the fume hood failing or for spill cleanup outside of a hood, a NIOSH-approved air-purifying respirator with organic vapor cartridges and a P100 particulate filter is required.[4][5] For high-concentration or unknown exposure scenarios, a self-contained breathing apparatus (SCBA) is the only option.[5]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, repeatable workflow is paramount for safety. The following protocol integrates the PPE requirements into a self-validating system.

Workflow Diagram: Safe Handling of this compound

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Cleanup & Disposal cluster_doff Phase 4: Doffing & Hygiene prep 1. Verify Fume Hood Certification & Airflow don_ppe 2. Don PPE (Coat, Goggles, Double Gloves) prep->don_ppe gather 3. Gather Materials (Chemical, Spatula, Weigh Paper, Waste Bag) don_ppe->gather weigh 4. Carefully Weigh Solid gather->weigh Enter Hood dissolve 5. Prepare Solution weigh->dissolve decon_tools 6. Decontaminate Tools dispose_consumables 7. Dispose of Contaminated Consumables in Labeled Waste Bag decon_tools->dispose_consumables wipe_surface 8. Wipe Down Fume Hood Surface dispose_consumables->wipe_surface doff_outer 9. Doff Outer Gloves wipe_surface->doff_outer Exit Hood doff_ppe 10. Doff Coat & Goggles doff_outer->doff_ppe doff_inner 11. Doff Inner Gloves doff_ppe->doff_inner wash 12. Wash Hands Thoroughly doff_inner->wash

Caption: A procedural workflow for handling this compound.

Step 1: Pre-Handling Checks

  • Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.

  • Ensure an eyewash station and safety shower are accessible and unobstructed.[8]

  • Don your core PPE: lab coat, chemical splash goggles, and the first pair of nitrile gloves.

Step 2: Preparing the Workspace

  • Place all necessary equipment (spatula, weigh boat/paper, beaker, solvent, labeled waste bag) inside the fume hood. This minimizes the need to move in and out of the hood during the procedure.

  • Don your second (outer) pair of nitrile gloves.

Step 3: Handling the Chemical

  • Open the chemical container inside the fume hood.

  • Carefully weigh the desired amount of this compound. Avoid creating airborne dust by using gentle movements.

  • Close the primary container tightly.

  • Proceed with your experimental step (e.g., dissolving the compound).

Step 4: Decontamination and Immediate Cleanup

  • Wipe down any contaminated spatulas or surfaces with an appropriate solvent-soaked towel, placing the towel directly into the labeled hazardous waste bag inside the hood.

  • Place all contaminated disposables (weigh boats, pipette tips, etc.) into the hazardous waste bag.[1]

  • Seal the waste bag inside the fume hood.

Step 5: Doffing PPE

  • While still in the work area, remove the outer pair of gloves by peeling them off so they are inside-out, and place them in the hazardous waste bag.

  • Step away from the immediate work area. Remove your lab coat and goggles.

  • Remove the inner pair of gloves and dispose of them.

  • Immediately and thoroughly wash your hands with soap and water.[1][2]

Emergency Procedures

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[1] Seek medical attention.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

Spill:

  • Evacuate the immediate area and alert others.

  • If the spill is outside the fume hood, do not attempt to clean it without appropriate respiratory protection.

  • For spills inside a fume hood, cover the spill with an inert absorbent material like sand or vermiculite.[1]

  • Carefully sweep the material into a labeled, sealed container for hazardous waste disposal. Do not allow the material to enter drains.[1]

Disposal Plan

All waste containing this compound, including contaminated consumables and absorbent materials, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company, in accordance with all local and national regulations.[1]

By understanding the risks and adhering to this structured, multi-layered safety approach, you can handle this compound with confidence and control, ensuring both your personal safety and the integrity of your scientific work.

References

  • Chemsrc. (2025, October 5). This compound MSDS. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]

  • Rutgers University. (n.d.). Standard Operating Procedure: Aniline. Retrieved from [Link]

  • Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024, March 29). Aniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-4-chloro-N-methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloroaniline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Aniline (Method PV2079). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Aniline (and homologs). Retrieved from [Link]

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